molecular formula C15H18ClNO4 B1352380 Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate CAS No. 103976-11-0

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Cat. No.: B1352380
CAS No.: 103976-11-0
M. Wt: 311.76 g/mol
InChI Key: UBSBWDWUCUPQEI-UHFFFAOYSA-N
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Description

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is a useful research compound. Its molecular formula is C15H18ClNO4 and its molecular weight is 311.76 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBWDWUCUPQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428460
Record name Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103976-11-0
Record name Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the physicochemical properties of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a key intermediate in the synthesis of quinolone-based compounds. While specific experimental data for this compound is not extensively available in public literature, this guide focuses on the robust methodologies and experimental protocols required for its complete physicochemical characterization. By understanding these core principles and techniques, researchers and drug development professionals can effectively evaluate this and similar compounds for their potential in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a thorough and practical understanding.

Introduction and Chemical Significance

This compound, with the CAS Number 103976-11-0, belongs to the class of enamine esters, which are versatile building blocks in organic synthesis.[1] Its primary significance lies in its role as a precursor in the Gould-Jacobs reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[4] Therefore, a thorough understanding of the physicochemical properties of intermediates like this compound is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of subsequent drug candidates.

Key Structural Features:

  • Enamine Moiety: The nitrogen atom from the 3-chloro-4-methylaniline is conjugated with the electron-withdrawing malonate group, influencing its reactivity and electronic properties.

  • Malonate Ester Groups: The two ethyl ester groups provide sites for hydrolysis and further chemical modification. They also contribute to the compound's polarity and solubility characteristics.

  • Substituted Aromatic Ring: The chloro and methyl substituents on the phenyl ring impact the compound's lipophilicity, electronic nature, and potential for intermolecular interactions.

Synthesis via the Gould-Jacobs Reaction

The primary synthetic route to this compound is a condensation reaction between 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate (DEEMM), which constitutes the initial step of the Gould-Jacobs reaction.[5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[3]

Gould_Jacobs_Step1 reagents 3-chloro-4-methylaniline + Diethyl ethoxymethylenemalonate product This compound + Ethanol reagents->product Condensation

Caption: Initial condensation step of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

Materials:

  • 3-chloro-4-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate. The reaction can often be performed neat or with a minimal amount of a high-boiling solvent.

  • Heat the mixture with stirring. The reaction temperature and time can vary, but typically ranges from 100-150°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.

  • If no solid forms, remove any solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Physicochemical Properties: A Methodological Approach

Due to the limited availability of specific experimental data for the title compound, this section focuses on the detailed protocols for determining its key physicochemical properties.

Molecular Formula, Weight, and Structure
PropertyValueSource
CAS Number 103976-11-0[6][7][8]
Molecular Formula C15H18ClNO4[7]
Molecular Weight 311.76 g/mol [7]
IUPAC Name Diethyl 2-[[(3-chloro-4-methylphenyl)amino]methylene]propanedioate[9]
InChI InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3[6]
InChIKey UBSBWDWUCUPQEI-UHFFFAOYSA-N[6]
Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Finely powder a small amount of the crystalline this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.5°C).

MeltingPoint A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating Near MP D->E F Record Melting Range E->F

Caption: Workflow for melting point determination.

Solubility

Solubility is a crucial parameter in drug development, influencing formulation, absorption, and bioavailability. A systematic solubility analysis is essential.

Materials:

  • Test tubes

  • Graduated pipettes

  • Vortex mixer

  • Solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO3, Ethanol, Methanol, Acetone, Dichloromethane, Hexane.

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

  • Add a measured volume of a solvent (e.g., 0.5 mL) to the first test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect for dissolution. If the solid dissolves completely, the compound is soluble in that solvent at that concentration.

  • If the compound does not dissolve, incrementally add more solvent and repeat the agitation until dissolution occurs or a practical volume limit is reached.

  • Repeat the process for each solvent.

  • For aqueous solutions (water, acids, bases), the pH can be measured to understand the acidic or basic nature of the compound.[11]

Solubility_Workflow start Weigh Compound add_solvent Add Solvent start->add_solvent agitate Vortex/Agitate add_solvent->agitate observe Observe Dissolution agitate->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble observe->insoluble Solid Remains

Caption: General workflow for solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a more concentrated sample may be required.[13][14]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the 3-chloro-4-methylphenyl ring.

  • Vinylic/Enamine Proton: A singlet for the proton on the methylene group (=CH-N), likely in the region of 7.5-8.5 ppm, potentially showing coupling to the NH proton.

  • Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

  • Ethyl Ester Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the two ethyl groups.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two signals for the ester carbonyl carbons in the downfield region (typically 160-180 ppm).

  • Aromatic and Vinylic Carbons: Signals in the 100-150 ppm region corresponding to the carbons of the aromatic ring and the double bond.

  • Aliphatic Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl groups in the upfield region.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected FT-IR Absorption Bands:

  • N-H Stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1750 cm⁻¹.

  • C=C Stretch (Alkene and Aromatic): Bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]

  • Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.[15]

  • If necessary, filter the final solution to remove any particulates.

Data Acquisition:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

  • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

Expected Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly in ESI, the protonated molecule [M+H]⁺. Given the molecular weight of 311.76, this peak would appear at m/z 312.

  • Isotope Pattern: Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ (or [M+H+2]⁺) with an intensity of approximately one-third of the main peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: Common fragmentation pathways for related malonates involve the loss of the ester groups.

Applications in Drug Discovery and Development

As a key intermediate for quinolone synthesis, this compound is of significant interest to drug development professionals. The subsequent cyclization via the Gould-Jacobs reaction leads to 4-hydroxyquinolines, which are precursors to a wide range of biologically active molecules.[16] Research has also shown that some aminomethylene malonate derivatives themselves possess biological activity, such as antifungal properties.[1] A thorough characterization of the physicochemical properties of this intermediate is therefore the first step in a rational drug design and development process.

Conclusion

References

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a compound of interest in synthetic chemistry, potentially as an intermediate for more complex bioactive molecules.[1][2] The enamine moiety within this structure presents characteristic spectral features that are crucial for its identification and characterization.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a mere listing of spectral data to provide a thorough interpretation grounded in the principles of NMR spectroscopy. We will explore the rationale behind chemical shifts and coupling constants, supported by data from analogous structures and established spectral databases.

Molecular Structure and NMR-Active Nuclei

A clear understanding of the molecular architecture is fundamental to interpreting its NMR spectra. The structure of this compound, with its constituent protons and carbons, is depicted below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of the target molecule. These predictions are based on established substituent effects and data from similar enamine and diethyl malonate derivatives.[3][4][5][6] The spectrum is referenced to a typical solvent like CDCl₃.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Integration
N-H~10.5d~131H
=C-H~8.5d~131H
Ar-H (H-2)~7.2d~21H
Ar-H (H-6)~7.1dd~8, ~21H
Ar-H (H-5)~7.0d~81H
O-CH₂ (x2)~4.2q~74H
Ar-CH₃~2.3s-3H
O-CH₂-CH₃ (x2)~1.3t~76H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule is distinguished by several key features:

  • The Enamine Protons: The vinyl proton (=C-H) and the amine proton (N-H) are expected to appear far downfield. The vinyl proton's chemical shift is influenced by the electron-donating nitrogen and the electron-withdrawing ester groups. The N-H proton is deshielded due to hydrogen bonding and its attachment to the electronegative nitrogen. A characteristic feature is the large coupling constant (~13 Hz) between these two protons, indicative of their trans relationship across the C=C-N-H system.[7] The exact chemical shift of the N-H proton can be sensitive to solvent and concentration.[8][9][10]

  • The Aromatic Region: The 3-chloro-4-methylphenyl group gives rise to a complex splitting pattern.[11]

    • The proton at position 2 (ortho to the amino group and meta to the chlorine) is expected to be a doublet due to coupling with the proton at position 6.

    • The proton at position 6 (meta to the amino group and ortho to the chlorine) will likely appear as a doublet of doublets, coupling with the protons at positions 2 and 5.

    • The proton at position 5 (ortho to the methyl group and meta to the amino group) should be a doublet from coupling with the proton at position 6. The electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the chlorine atom all influence the precise chemical shifts of these aromatic protons.[12][13]

  • The Ethyl Ester Groups: The two equivalent ethyl groups will each present as a quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons, both with a typical coupling constant of ~7 Hz.

  • The Aromatic Methyl Group: The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.3 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. These are based on the known effects of substituents on aromatic and olefinic carbons, as well as data for similar ester and enamine compounds.[14][15][16]

Carbon Assignment Predicted δ (ppm)
C=O (ester carbonyls)~168, ~165
=C-N~150
Ar-C (C-1, C-4)~138, ~135
Ar-C (C-3)~130
Ar-C (C-2, C-5, C-6)~125, ~120, ~118
=C-(CO₂Et)₂~95
O-CH₂~60
Ar-CH₃~20
O-CH₂-CH₃~14

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbons: The two ester carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the 165-170 ppm range. They may appear as two distinct signals due to the restricted rotation around the C-N bond, making the two ester groups diastereotopic.

  • Olefinic and Aromatic Carbons: The carbon atom of the vinyl group attached to the nitrogen (=C-N) will be significantly deshielded and is predicted to appear around 150 ppm. The other vinyl carbon, bonded to the two ester groups, will be found much further upfield, around 95 ppm. The aromatic carbons will appear in the typical range of 110-140 ppm, with their specific shifts influenced by the chloro, methyl, and amino substituents.[17]

  • Aliphatic Carbons: The methylene carbons of the ethyl groups (-OCH₂) are expected around 60 ppm, while the terminal methyl carbons (-CH₃) will be the most upfield signals, around 14 ppm. The carbon of the aromatic methyl group should appear around 20 ppm.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds.[10] Other solvents like DMSO-d₆ could be used if solubility is an issue, but this will affect chemical shifts.[8][9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. The number of scans will be significantly higher than for ¹H NMR (e.g., 512 or more) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly within the aromatic ring and between the ethyl group protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~15mg in 0.6mL CDCl3 transfer Transfer to NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR transfer->C13 TwoD 2D NMR (COSY, HSQC, HMBC) H1->TwoD C13->TwoD process Fourier Transform, Phasing, Baseline Correction TwoD->process assign Peak Assignment & Structural Confirmation process->assign

Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is critical for the structural elucidation of this compound. By understanding the interplay of electronic effects and spin-spin coupling, a detailed and accurate assignment of all proton and carbon signals can be achieved. The predicted data and interpretations within this guide provide a robust framework for researchers working with this compound and its derivatives. For unambiguous structural confirmation, the use of two-dimensional NMR techniques is highly recommended.

References

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  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2023, April 10). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

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Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unseen

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a compound of interest in medicinal chemistry, presents a unique analytical challenge. Its structure, a confluence of a halogenated aromatic amine and a malonate ester, necessitates a sophisticated approach for unambiguous characterization. This guide provides an in-depth, technically-grounded framework for the mass spectrometric analysis of this molecule, moving beyond rote protocols to explain the "why" behind the "how." Our intended audience—researchers, scientists, and drug development professionals—will find within this document not just a method, but a strategic mindset for tackling the structural analysis of complex small molecules.

I. Foundational Principles: The Logic of Ionization and Fragmentation

The journey of a molecule through a mass spectrometer is a story told in ions. For this compound, with its molecular formula C₁₅H₁₈ClNO₄ and a monoisotopic mass of 311.0873 g/mol , Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, preserving the molecular ion and allowing for controlled fragmentation in subsequent stages[1]. This is crucial for a molecule that could otherwise undergo extensive, uninformative fragmentation.

Once ionized, typically as a protonated molecule [M+H]⁺, the compound is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This process involves accelerating the ion and colliding it with an inert gas, leading to fragmentation at its most labile bonds. The resulting fragment ions are then analyzed, providing a veritable fingerprint of the molecule's structure. For our target compound, we anticipate fragmentation pathways influenced by the stability of the resulting ions, including those involving the chloro-methylphenylamino moiety and the diethyl malonate group.

II. Strategic Experimental Design: A Self-Validating Workflow

A robust analytical method is one that is not only accurate but also reproducible and self-validating. The following workflow is designed to ensure the highest degree of confidence in the generated data.

A. Sample Preparation: The Genesis of Quality Data

The adage "garbage in, garbage out" is particularly resonant in mass spectrometry. Proper sample preparation is the critical first step to obtaining a clean, interpretable spectrum.

Protocol:

  • Solubilization: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity organic solvent such as methanol or acetonitrile.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the liquid chromatography (LC) mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation in positive ion mode ESI.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

B. Instrumental Analysis: The Power of High-Resolution Mass Spectrometry

For the analysis of this compound, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended. This hybrid instrument combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, enabling confident elemental composition determination of fragment ions[2][3].

Table 1: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous mobile phase for reverse-phase chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reverse-phase chromatography.
Gradient10-95% B over 10 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CEnsures reproducible retention times.
Injection Volume5 µLA typical injection volume to avoid overloading the column.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The amine and enamine functionalities are readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process.
Source Temperature120 °CAids in desolvation.
Desolvation Gas Flow600 L/hrFacilitates the evaporation of solvent from the ESI droplets.
MS Scan Rangem/z 50-500Covers the expected mass range of the precursor and fragment ions.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense precursor ions.
Collision EnergyRamped (e.g., 10-40 eV)Allows for the observation of a wide range of fragment ions.
C. Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Solubilization Solubilization Dilution Dilution Solubilization->Dilution Filtration Filtration Dilution->Filtration LC_Separation LC Separation Filtration->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion) ESI_Ionization->MS1_Scan CID_Fragmentation CID Fragmentation MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ions) CID_Fragmentation->MS2_Scan Spectrum_Interpretation Spectrum Interpretation MS2_Scan->Spectrum_Interpretation Structure_Elucidation Structure Elucidation Spectrum_Interpretation->Structure_Elucidation G M [M+H]⁺ m/z 312.0946 F1 Fragment 1 [C₁₃H₁₆ClNO₂]⁺ m/z 266.0891 M->F1 - C₂H₅O• F2 Fragment 2 [C₁₂H₁₆ClNO]⁺ m/z 238.0940 M->F2 - COOC₂H₅• F3 Fragment 3 [C₈H₁₁ClN]⁺ m/z 182.0496 F2->F3 - C₄H₅O•

Caption: Predicted primary fragmentation pathway of protonated this compound.

IV. Conclusion: From Data to Discovery

The mass spectrometric analysis of this compound, when approached with a combination of sound theoretical understanding and a robust experimental strategy, can yield unambiguous structural information. The predicted fragmentation patterns, guided by the behavior of analogous structures, provide a clear roadmap for data interpretation. The use of high-resolution instrumentation is key to confirming the elemental composition of fragment ions and, by extension, validating the proposed fragmentation pathways. This guide serves as a comprehensive resource for researchers, empowering them to move from raw data to confident structural elucidation, a critical step in the journey of drug discovery and development.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

  • Mass spectral study of the occurrence of tautomeric forms of selected enaminones. (2015). Journal of Molecular Structure, 1099, 236-242. [Link]

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (2001). Molecules, 6(1), 60-65. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). Molecules, 26(16), 4983. [Link]

  • An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. (2014). Journal of The American Society for Mass Spectrometry, 25(10), 1752-1761. [Link]

  • Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements. (2012). Rapid Communications in Mass Spectrometry, 26(11), 1255-1262. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. (2015). Journal of Analytical Toxicology, 39(8), 610-617. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2024). Premier General. [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (2014). The Journal of Applied Laboratory Medicine, 1(2), 164-177. [Link]

  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. (n.d.). Tofwerk. [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. [Link]

  • Structural Elucidation. (n.d.). Rosalind Franklin Institute. [Link]

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1591-1599. [Link]

    • The Main Fragmentation Reactions of Organic Compounds. (n.d.). [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2013). Mass Spectrometry Reviews, 32(3), 190-218. [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. (n.d.). [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1591-1599. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011). International Journal of Analytical Chemistry, 2011, 282574. [Link]

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An In-Depth Technical Guide to Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (CAS 103976-11-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, CAS number 103976-11-0. This document delves into the compound's chemical identity, synthesis, and physicochemical properties. It further explores its significant, yet under-documented, biological activity as an antifungal agent. Detailed protocols for its analytical characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), are presented. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering both established data and field-proven insights into the experimental nuances of handling and characterizing this versatile enamine ester.

Introduction and Chemical Identity

This compound is a member of the diethyl 2-((arylamino)methylene)malonates (DAMMs) class of compounds.[1][2] These enamine esters are recognized as valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems.[1] While often utilized as a synthetic building block, recent studies have illuminated the intrinsic biological activity of DAMMs, specifically their potential as antifungal agents.[1][2]

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 103976-11-0[3][4][5]
IUPAC Name Diethyl 2-[[(3-chloro-4-methylphenyl)amino]methylene]propanedioate[5]
Synonyms This compound[4][5]
Molecular Formula C₁₅H₁₈ClNO₄[3]
Molecular Weight 311.76 g/mol [3]
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone)N/A

Synthesis and Mechanism

The synthesis of this compound is efficiently achieved through a microwave-assisted, solvent-free reaction, which represents a significant improvement over traditional reflux-based protocols in terms of reaction time and energy consumption.[1][2]

Synthetic Pathway: Gould-Jacobs Reaction

The core of the synthesis is the first step of the Gould-Jacobs reaction, involving the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM).[1][2]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-chloro-4-methylaniline 3-chloro-4-methylaniline Reaction_Node + 3-chloro-4-methylaniline->Reaction_Node DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Reaction_Node Product Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate (CAS 103976-11-0) Reaction_Node->Product Microwave Irradiation 150°C, 30 min (Solvent-free)

Caption: Microwave-assisted synthesis of the title compound.

Rationale for Microwave-Assisted Synthesis

The choice of microwave irradiation is predicated on its ability to rapidly and uniformly heat the reaction mixture, thereby accelerating the rate of reaction. This method circumvents the need for a solvent, which simplifies purification and aligns with the principles of green chemistry. The reaction proceeds via a nucleophilic attack of the primary amine on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

Detailed Experimental Protocol

Materials:

  • 3-chloro-4-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • 5.0 mL high-pressure microwave reaction tube with a magnetic stir bar

  • CEM Discover SP microwave synthesizer (or equivalent)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Into a 5.0 mL high-pressure microwave reaction tube, add 3-chloro-4-methylaniline (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).

  • Seal the tube and stir the mixture at room temperature for 1 hour to ensure homogeneity.

  • Place the reaction tube into the microwave synthesizer and irradiate for 30 minutes at a constant temperature of 150°C.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product directly by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., a 7:3 v/v ratio) to yield the pure this compound.[1]

Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ethyl CH₃~1.3 (triplet)~14
Ethyl CH₂~4.2 (quartet)~60
Aromatic CH~7.0 - 7.5 (multiplet)~120 - 140
Methyl CH₃~2.3 (singlet)~20
Vinylic CH~8.5 (doublet)~150
Amine NH~10.5 (doublet)N/A
C=ON/A~165, ~168
C-ClN/A~130
C-NN/A~140
C=CN/A~95

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-HRMS) is the recommended technique for accurate mass determination.

Expected Fragmentation Pattern: The electron impact mass spectra of related 2-substituted diethyl malonate derivatives show a characteristic fragmentation pattern involving the loss of the diethyl malonate moiety (M-159).[6] For this compound, a significant peak corresponding to the [M - 159]⁺ fragment would be expected.

MS_Fragmentation Parent Parent Ion [M]⁺ m/z = 311.76 Fragment1 Fragment Ion [M - OEt]⁺ m/z = 266.72 Parent->Fragment1 - OEt Fragment2 Fragment Ion [M - COOEt]⁺ m/z = 238.70 Parent->Fragment2 - COOEt Fragment3 Fragment Ion [M - CH(COOEt)₂]⁺ m/z = 152.76 Parent->Fragment3 - CH(COOEt)₂

Caption: Predicted primary fragmentation pathways in mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC (RP-HPLC) method is essential for purity assessment and quantification.

Proposed HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (likely in the 254-280 nm range).

  • Column Temperature: 30°C.

Rationale: The C18 column provides excellent retention for moderately nonpolar compounds like the title compound. The gradient elution ensures the separation of potential impurities with different polarities. Formic acid is added to the mobile phase to suppress the ionization of any free amine or carboxylic acid functionalities, leading to sharper peaks.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound and its analogues have demonstrated significant in vitro antifungal activity against the phytopathogen Fusarium oxysporum.[1][2] The activity of these compounds is often comparable to or exceeds that of commercial antifungal agents.[1]

Table 3: Antifungal Activity against Fusarium oxysporum

Compound IC₅₀ (µM) Effect
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate0.013Fungicide
Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate0.11Fungicide
Diethyl 2-((cyclohexylamino)methylene)malonate35Fungistatic
Dithane (commercial control)0.019Fungicide
Rovral (commercial control)0.018Fungicide
(Data adapted from Coy-Barrera et al., 2023)[1]

The data suggests that an aromatic amine substituent is crucial for high antifungal potency, with electron-withdrawing groups on the phenyl ring potentially enhancing activity.

Proposed Mechanism of Action

While the precise mechanism of action for this class of compounds has not been fully elucidated, it is likely that they interfere with essential fungal cellular processes. Many antifungal agents target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes that is absent in mammalian cells.[7][8] It is plausible that this compound acts as an inhibitor of an enzyme in the ergosterol biosynthesis pathway, leading to disruption of the cell membrane and ultimately fungal cell death.

Antifungal_Mechanism Compound Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate Enzyme Ergosterol Biosynthesis Enzyme (e.g., Squalene Epoxidase) Compound->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Synthesis Disruption Membrane Disruption & Cell Death Enzyme->Disruption Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Disruption

Caption: Proposed mechanism of antifungal action.

Further studies, such as enzymatic assays and transcriptomic profiling, are required to definitively identify the molecular target and signaling pathways affected by this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 103976-11-0. However, based on the SDS for related compounds such as diethyl malonate and other aniline derivatives, the following precautions are recommended:[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[6]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Skin: Wash off with soap and plenty of water.[7]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6]

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion and Future Directions

This compound is a synthetically accessible compound with demonstrated and potent antifungal activity. This technical guide provides a foundational understanding of its synthesis, characterization, and biological properties. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its biological activity against a broader range of fungal pathogens and other microorganisms, and exploring its potential in drug development programs. The detailed analytical methods provided herein will serve as a valuable resource for ensuring the quality and reproducibility of future studies.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet for Diethyl 2-((phenylamino)methylene)malonate. Retrieved from [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3539. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

  • Microbe Online. (2022, July 20). Mechanism of Action of Antifungal Drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023, April 10). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (CAS No: 103976-11-0) is a substituted malonate derivative.[1][2][3] Compounds of this class are valuable intermediates in organic synthesis, often utilized in the construction of more complex molecules, including heterocyclic systems with potential pharmacological activity.[4] The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility.[5]

Key processes dictated by solubility include:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

  • Purification: Techniques like crystallization and chromatography are fundamentally dependent on solubility and anti-solvent principles.

  • Formulation: For drug development, the ability to dissolve the compound in a suitable solvent system is the first step toward creating a viable dosage form.[6]

  • Analytical Characterization: Preparing solutions of known concentrations is essential for techniques like HPLC, LC-MS, and NMR.

Given the scarcity of published data, this guide provides the necessary theoretical and practical framework to address the solubility of this specific molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that solutes tend to dissolve in solvents with similar intermolecular forces. By analyzing the molecular structure of this compound, we can infer its solubility behavior.

Molecular_Structure_Analysis

Structural Analysis:

  • Aromatic Ring (3-chloro-4-methylphenyl): This large, substituted aromatic group is predominantly non-polar and hydrophobic. This suggests good solubility in non-polar aromatic solvents (like toluene) and chlorinated solvents (like dichloromethane). The chloro- and methyl- groups slightly increase the molecule's size and lipophilicity.

  • Diethyl Ester Groups (-COOEt): The two ester functionalities introduce polarity. The carbonyl oxygens can act as hydrogen bond acceptors, promoting solubility in polar aprotic solvents (like acetone, ethyl acetate) and, to some extent, in polar protic solvents.

  • Enamine-like System (-NH-CH=C): The secondary amine (N-H) group is a crucial feature. It can act as a hydrogen bond donor, which should significantly enhance solubility in polar protic solvents like alcohols (methanol, ethanol).

Predicted Solubility Profile:

Based on this analysis, a qualitative prediction of solubility in common organic solvents can be summarized.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, CyclohexaneLowThe molecule's polar functional groups (esters, amine) are mismatched with the non-polar nature of the solvent.
Aromatic Toluene, XyleneMedium to HighThe aromatic ring of the solute will interact favorably with the aromatic solvent.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds and should solvate the molecule well.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Medium to HighThe ester groups will interact well with these solvents via dipole-dipole interactions.
Polar Aprotic (Strong) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighThese are powerful, highly polar solvents capable of dissolving a vast array of organic molecules.[8]
Polar Protic Methanol, Ethanol, IsopropanolMedium to HighThe ability to both donate (N-H) and accept (C=O) hydrogen bonds suggests good compatibility with alcohols.

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask method.[9][10][11] This "gold standard" technique measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[6][10]

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified.

Self-Validating System: The protocol's trustworthiness comes from reaching a steady state. The measured concentration should remain constant over an extended time, confirming that true equilibrium has been achieved.[10]

Experimental_Workflow

Detailed Step-by-Step Methodology:

  • Materials & Equipment:

    • This compound (solid).

    • Selected organic solvents (analytical grade or higher).

    • Glass vials with PTFE-lined screw caps.

    • Analytical balance.

    • Temperature-controlled orbital shaker or rotator.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).

    • Volumetric flasks and pipettes.

    • Calibrated HPLC-UV system (or other suitable quantitative analytical instrument).

  • Protocol:

    • Step 1: Sample Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid in 2-3 mL of solvent.

    • Step 2: Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time. Causality: Agitation ensures a consistent renewal of the solvent at the solid's surface, facilitating dissolution. Constant temperature is critical as solubility is highly temperature-dependent.[9][12]

    • Step 3: Time to Equilibrium Check: To ensure equilibrium is reached, run parallel experiments and sample at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.[10] For many compounds, 24-48 hours is sufficient.[9]

    • Step 4: Phase Separation: Once equilibrium is reached, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 10 min at 10,000 rpm) is highly recommended to pellet the solid.

    • Step 5: Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-wetted with the same solvent to avoid analyte loss) into a clean vial. Causality: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

    • Step 6: Quantification: Prepare a precise dilution of the filtrate in a suitable volumetric flask using the same solvent. Analyze the diluted sample using a pre-validated and calibrated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

    • Step 7: Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the solubility of the compound in the solvent. Report the results in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature.

  • Good Laboratory Practice (GLP) Considerations: [13]

    • System Suitability: Ensure the analytical method is validated for linearity, accuracy, and precision.

    • Documentation: Meticulously record all experimental parameters, including temperature, agitation speed, equilibration time, and dilution factors.[13]

    • Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and to calculate standard deviation.

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a structured table is crucial for comparison and analysis.

Table for Experimental Solubility Data:

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SDObservations
Dichloromethane25.0[Experimental Value][Calculated Value]Clear, colorless solution
Toluene25.0[Experimental Value][Calculated Value]Clear, colorless solution
Ethyl Acetate25.0[Experimental Value][Calculated Value]Clear, colorless solution
Ethanol25.0[Experimental Value][Calculated Value]Clear, colorless solution
Hexane25.0[Experimental Value][Calculated Value]Majority of solid undissolved
...other solvents25.0[Experimental Value][Calculated Value]

Interpretation:

The collected data will provide a quantitative basis to support or refine the initial theoretical predictions. This empirical data is invaluable for:

  • Process Optimization: Selecting the ideal solvent for a reaction or crystallization based on quantitative solubility, not just prediction. For crystallization, a solvent with high solubility at elevated temperatures and low solubility at room temperature is often desired.

  • Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Building Predictive Models: This data contributes to a larger knowledge base that can be used for developing more accurate in silico solubility prediction models for related compounds.[14][15]

Conclusion

While published solubility data for this compound is scarce, a systematic approach combining theoretical structural analysis and rigorous experimental determination provides a reliable path forward. By understanding the contributions of the molecule's functional groups, researchers can make educated predictions about its behavior in various organic solvents. The isothermal shake-flask method, when executed with attention to detail and good laboratory practices, delivers accurate and reproducible thermodynamic solubility data. This guide provides the necessary framework for scientists to confidently generate and apply this critical physicochemical parameter, enabling more efficient and successful research and development outcomes.

References

  • Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(16), 9970-10017. [Link]

  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Mignon, P., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Avdeef, A. (2007). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Pérez-Pérez, A., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(15), 5779. [Link]

  • USP. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. [Link]

  • Knopp, M. M., et al. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of Pharmaceutical Sciences, 101(12), 4549-4558. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Knopp, M. M., et al. (2012). A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. ResearchGate. [Link]

  • Lee, H., et al. (2016). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • LibreTexts Chemistry. (2021). 2.2: Solubility Lab. [Link]

  • USP. (2016). <1236> Solubility Measurements. [Link]

  • MaterialsZone. (2024). 10 Examples of Good Laboratory Practice (GLP). [Link]

Sources

"melting point of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a primary focus on the theoretical and practical aspects of melting point determination. While a definitive melting point for this specific compound is not widely reported in the literature, this document serves as a complete methodological guide for its empirical determination and interpretation. As a member of the diethyl 2-((arylamino)methylene)malonate (DAMM) class of compounds, which have shown potential as antifungal agents, understanding its physical properties is a critical first step in preclinical development.[1][2] This guide will detail the significance of melting point analysis in drug discovery, provide a step-by-step protocol for its accurate measurement, and discuss the interpretation of the resulting data.

Introduction: The Significance of this compound

This compound (CAS No. 103976-11-0) is a substituted enamine ester. Compounds of this class, broadly known as DAMMs, are recognized as valuable intermediates in the synthesis of various biologically active molecules.[1][2] Recent studies have highlighted the potential of DAMMs as antifungal agents, specifically against pathogens like Fusarium oxysporum, a significant threat in agriculture.[1][2]

The structure of the target molecule, featuring a substituted phenylamino group attached to a methylene malonate backbone, suggests its potential for further chemical modification and development as a therapeutic agent. Before any such development can proceed, a thorough characterization of its fundamental physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103976-11-0Internal Database
Molecular Formula C₁₄H₁₆ClNO₄Calculated
Molecular Weight 297.73 g/mol Calculated
Melting Point To Be Determined Experimentally -
Appearance Likely a crystalline solidInferred from related compounds[3]
Solubility Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) and sparingly soluble in water.Inferred from related compounds[3]

The Critical Role of Melting Point in Drug Development

The melting point of a compound is one of the most fundamental and informative physical properties determined in early-stage drug discovery. It is far more than a simple physical constant; it provides deep insights into the purity, stability, and potential bioavailability of an active pharmaceutical ingredient (API).

  • Indicator of Purity : A pure crystalline solid will typically exhibit a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Thus, melting point determination is a rapid and cost-effective method for assessing the purity of a newly synthesized batch of a compound.

  • Compound Identification and Confirmation : If a reference standard is available, a mixed melting point determination can be used to confirm the identity of a synthesized compound. If the synthesized compound and the reference are identical, the melting point of the mixture will be sharp and undepressed.

  • Informing Formulation and Stability : The melting point provides a measure of the strength of the intermolecular forces within the crystal lattice. A higher melting point generally correlates with greater lattice energy and potentially lower solubility. This information is crucial for formulation scientists who need to develop stable and bioavailable drug products.

  • Predictor of Bioavailability : There is an established relationship between a compound's melting point and its passive intestinal absorption.[4] Generally, for poorly soluble drugs, a lower melting point can be indicative of better absorption potential.[4] Therefore, determining the melting point early in the discovery process can help to de-risk a potential drug candidate.

Experimental Protocol for Melting Point Determination

The following protocol describes a robust method for determining the melting point of a crystalline solid such as this compound using a modern digital melting point apparatus.

Materials and Equipment
  • Sample of this compound (finely powdered)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Mortar and pestle

  • Spatula

  • Glass tube for packing (optional)

Step-by-Step Methodology
  • Sample Preparation :

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is collected.

    • Tap the closed end of the capillary tube gently on a hard surface to pack the solid into the bottom. To ensure tight packing, the capillary tube can be dropped, closed end down, through a long glass tube onto the benchtop.

    • The final packed sample height should be between 2-3 mm.

  • Initial (Rapid) Determination :

    • If the approximate melting point is unknown, a rapid determination should be performed first.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).

    • Observe the sample through the magnifying lens and record the temperature range from the first sign of liquid formation to the point where the entire sample becomes a clear liquid. This provides an approximate melting range.

  • Accurate (Slow) Determination :

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.

    • Prepare a fresh capillary tube with the sample. It is critical not to reuse a previously melted sample, as its crystalline structure may have changed.

    • Place the new capillary tube in the apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample as the temperature approaches the expected melting point.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Data Interpretation :

    • A sharp melting range (≤ 1°C) is indicative of a highly pure compound.

    • A broad melting range (> 2°C) suggests the presence of impurities.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Load capillary tube prep1->prep2 prep3 Pack sample to 2-3 mm height prep2->prep3 meas1 Perform rapid scan (10-20°C/min) to find approximate range prep3->meas1 meas2 Cool apparatus meas1->meas2 meas3 Perform slow scan (1-2°C/min) for accurate measurement meas2->meas3 meas4 Record T1 (first liquid) and T2 (all liquid) meas3->meas4 analysis1 Report melting range (T1 - T2) meas4->analysis1 analysis2 Assess purity based on sharpness of range

Caption: Experimental workflow for melting point determination.

Factors Influencing Melting Point Data Integrity

To ensure the generation of trustworthy and reproducible data, the following factors must be carefully controlled:

  • Heating Rate : As mentioned, a slow heating rate of 1-2°C per minute near the melting point is paramount for accuracy. A rate that is too fast will not allow for thermal equilibrium, leading to an artificially high and broad melting range.

  • Sample Packing : The sample must be finely powdered and tightly packed in the capillary tube. Poor packing can lead to air pockets and inefficient heat transfer, causing the sample to shrink or sublime before melting, which can be misinterpreted.

  • Thermometer Calibration : The accuracy of the thermometer in the apparatus should be regularly verified using certified reference standards with known melting points (e.g., caffeine, vanillin).

  • Sample Purity : The presence of even small amounts of solvent or by-products from synthesis can significantly depress and broaden the melting range. Ensure the sample is thoroughly dried and purified (e.g., by recrystallization) before analysis.

Conclusion

While the precise melting point of this compound requires experimental determination, this guide provides the necessary framework for any researcher or drug development professional to obtain this critical piece of data with high fidelity. The melting point serves as a gateway to understanding a compound's purity, identity, and potential for development as a therapeutic agent. By following the detailed protocol and adhering to the principles of good laboratory practice outlined herein, scientists can generate the reliable physicochemical data needed to advance promising compounds like this one through the drug discovery pipeline.

References

  • Cely-Veloza, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. Available at: [Link]

  • ResearchGate. (2023). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. Available at: [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Chemical Information and Modeling, 49(5), 1334–1339. Available at: [Link]

  • Cely-Veloza, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. Available at: [Link]

  • PubChem. Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. National Institutes of Health. Available at: [Link]

  • Kappe, C. O., et al. (2000). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Chemistry – A European Journal, 6(11), 1931-1939. Available at: [Link]

Sources

"thermal stability of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for evaluating the thermal stability of this compound, a compound of interest in drug development, potentially sharing characteristics with other antifungal Diethyl 2-((arylamino)methylene)malonates (DAMMs).[3][4] We will detail the core thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a robust methodology for kinetic analysis of decomposition. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for a thorough stability assessment.

Introduction: The Imperative of Thermal Stability

This compound belongs to the enamine ester class of compounds.[3] The stability of such molecules is not only a regulatory requirement but a fundamental scientific necessity to ensure product safety, potency, and shelf-life.[2][5] Thermal degradation can lead to the loss of the active compound, the formation of potentially toxic impurities, and changes in physical properties like solubility and bioavailability.[6] Therefore, a priori understanding of a compound's response to thermal stress is essential for guiding formulation strategies, defining appropriate storage conditions, and ensuring process safety during manufacturing.[5][7]

This guide establishes a systematic approach to fully characterize the thermal behavior of the title compound. We will proceed from foundational qualitative and quantitative analysis of thermal events to the advanced kinetic modeling of the decomposition process.

Physicochemical Profile and Synthesis Overview

A comprehensive analysis begins with understanding the molecule itself.

PropertyValueSource
IUPAC Name Diethyl 2-[[(3-chloro-4-methylphenyl)amino]methylene]propanedioateChemicalBook[8]
CAS Number 103976-11-0ChemicalBook[9]
Molecular Formula C₁₅H₁₈ClNO₄-
Molecular Weight 311.76 g/mol -
Structure (Structure based on IUPAC Name)

The synthesis of analogous DAMMs is often achieved through a microwave-assisted, one-step reaction between diethyl ethoxymethylenemalonate (DEEMM) and the corresponding primary amine (in this case, 3-chloro-4-methylaniline), a variant of the Gould-Jacobs reaction.[3][4]

Theoretical Decomposition Pathways

The structure of this compound suggests several potential pathways for thermal degradation. As an enamine, the C=C-N linkage is susceptible to hydrolysis, especially in the presence of trace amounts of water, which could revert the structure to its precursor amine and a malonate derivative.[10][11] Furthermore, the diethyl malonate moiety can undergo thermal decomposition, a process well-documented for related malonate salts and acids, which often involves decarboxylation or more complex fragmentation.[12][13][14]

Hypothetical Decomposition Pathway StartNode Diethyl 2-((3-chloro-4- methylphenylamino)methylene)malonate Intermediate1 Hydrolysis Pathway (Trace H₂O) StartNode->Intermediate1 Heat Intermediate2 Thermal Fragmentation (Malonate Moiety) StartNode->Intermediate2 Higher Heat Product1A 3-chloro-4-methylaniline Intermediate1->Product1A Product1B Diethyl oxomalonate derivatives Intermediate1->Product1B Product2A Decarboxylation Products (e.g., CO₂) Intermediate2->Product2A Product2B Charred Residue & Other Volatiles Intermediate2->Product2B

Caption: Hypothetical decomposition pathways for the title compound.

Core Experimental Protocols

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of thermal stability.[2][5] TGA quantifies mass changes, while DSC elucidates the energetic transformations associated with those changes.[12][15]

Overall Thermal Stability Assessment Workflow Start Sample Preparation (API, ~5 mg) TGA Thermogravimetric Analysis (TGA) (Multiple Heating Rates) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data1 Mass Loss vs. Temp (Decomposition Profile) TGA->Data1 Data2 Heat Flow vs. Temp (Melting, Transitions, Reactions) DSC->Data2 Analysis1 Identify Onset of Decomposition (Td) Data1->Analysis1 Kinetic Kinetic Analysis (e.g., OFW, KAS) Data1->Kinetic Analysis2 Determine Melting Point (Tm) & Enthalpy (ΔH) Data2->Analysis2 Result Comprehensive Thermal Stability Profile (Ea, Tm, Td) Analysis1->Result Analysis2->Result Kinetic->Result

Caption: Workflow for a comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] It is the primary technique for determining decomposition temperatures and quantifying mass loss associated with degradation events.[1][17]

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument's mass and temperature are calibrated according to manufacturer specifications and internal SOPs.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

  • Atmosphere Selection: Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 50 mL/min).

    • Causality: An inert atmosphere is critical to isolate thermal decomposition from thermo-oxidative decomposition, providing a clearer picture of the molecule's intrinsic stability.[13][18]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate.

    • Crucially, perform this experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to generate data for kinetic analysis. [18][19]

  • Data Collection: Record the sample mass, sample temperature, and time throughout the experiment. The primary output is a thermogram plotting percentage mass loss versus temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[20] This technique identifies thermal events such as melting, crystallization, phase transitions, and decomposition by detecting their endothermic or exothermic nature.[21][22]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

    • Causality: Hermetic sealing is important to contain any evolved gases during initial decomposition, ensuring that the thermal event is accurately measured and preventing contamination of the instrument.

  • Atmosphere Selection: Use an inert nitrogen purge (e.g., 20-50 mL/min) to maintain a consistent and non-reactive environment.

  • Thermal Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Collection: Record the differential heat flow as a function of temperature. The output is a DSC curve showing endothermic (heat absorbing) and exothermic (heat releasing) peaks.

Kinetic Analysis of Decomposition

While TGA identifies at what temperature degradation occurs, kinetic analysis reveals how fast it occurs and the energy barrier to the reaction (Activation Energy, Ea).[16][19] This is paramount for predicting long-term stability and shelf-life under various temperature conditions. Model-free isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) method, are highly recommended as they do not assume a specific reaction model.[18]

Principle: Isoconversional methods are based on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature.[18] By performing TGA experiments at different heating rates (β), the activation energy can be calculated for various degrees of conversion without pre-supposing the reaction mechanism.[18][19]

Logic of Model-Free Kinetic Analysis TGA_Data TGA Data from Multiple Heating Rates (β) Conversion Select Conversion Points (α) (e.g., 10%, 20%, ... 90%) TGA_Data->Conversion Temp_Extract For each α, extract the corresponding Temperature (Tα) at each heating rate (β) Conversion->Temp_Extract Plot Plot ln(β) vs. 1/Tα (Ozawa-Flynn-Wall Method) Temp_Extract->Plot Slope Calculate the Slope of the resulting line for each α Plot->Slope Ea Activation Energy (Ea) Ea ≈ - (R / 0.4567) * Slope Slope->Ea

Caption: The logical flow of calculating activation energy using the OFW method.

Data Synthesis and Interpretation

The data from these analyses should be synthesized to build a complete stability profile.

Hypothetical Summary of Thermal Events:

AnalysisParameterHypothetical ResultInterpretation
DSC Melting Onset (Tm)155 °CSharp endotherm indicating the melting point of the crystalline solid.[23]
DSC Enthalpy of Fusion (ΔHf)95 J/gEnergy required to melt the sample.
TGA Onset of Decomposition (Td)210 °C (at 10°C/min)Temperature at which significant mass loss begins, indicating the start of thermal degradation.[1]
TGA Mass Loss (Stage 1)45% (210-280°C)Corresponds to the loss of a major fragment of the molecule.
TGA Mass Loss (Stage 2)30% (280-350°C)A subsequent degradation step at higher temperatures.
Kinetic Analysis Activation Energy (Ea)~170 kJ/molThe energy barrier for the primary decomposition reaction; a higher value implies greater stability.[19]

Interpretation: The hypothetical data suggests the compound is stable up to its melting point. Decomposition begins approximately 55°C after melting. The multi-stage mass loss in TGA implies a complex degradation mechanism, which could be further investigated with evolved gas analysis (TGA-MS or TGA-FTIR) to identify the fragments lost at each stage.[24] The activation energy provides a quantitative measure that can be used in stability modeling software.

Conclusion

This guide outlines a robust, multi-faceted strategy for the definitive assessment of the thermal stability of this compound. By integrating Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can quantify mass loss, identify critical transition temperatures, and understand the energetic nature of decomposition. The application of model-free kinetic analysis elevates this understanding by providing the activation energy, a crucial parameter for predicting shelf-life and ensuring material stability. This systematic approach provides the necessary data to de-risk development, guide formulation, and meet stringent regulatory standards, ensuring the delivery of a safe and effective pharmaceutical product.

References

  • Kinetics of thermal decomposition: calculating the activation energy. (n.d.). MC² – Material and Chemical Characterisation Facility. Thermal Analysis.
  • A Comparative Analysis of the Thermal Stability of Bivalent Transition Metal Malonates. (2025). BenchChem.
  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments.
  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net.
  • DSC Measurement of Pharmaceuticals. (n.d.). Hitachi High-Tech.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health (NIH).
  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps.
  • TGA Analysis in Pharmaceuticals. (2025, September 29). ResolveMass Laboratories Inc.
  • Decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments.
  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Kinetic analysis of complex decomposition reactions using evolved gas analysis. (n.d.). AKJournals.
  • In-Depth Technical Guide: The Thermal Decomposition Behavior of Calcium Malonate. (2025). BenchChem.
  • Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. (2021, August 30). -ORCA - Cardiff University.
  • Pharmaceutical Thermal Stability Analysis Service. (n.d.). Mtoz Biolabs.
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (n.d.). MDPI.
  • Thermal behaviour of malonic acid, sodium malonate and its compounds with some bivalent transition metal ions. (2025, August 5). ResearchGate.
  • Enamines. (2025, April 16). Master Organic Chemistry.
  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023, April 10). ResearchGate.
  • Thermogravimetric Analysis. (n.d.).
  • This compound | 103976-11-0. (n.d.). ChemicalBook.
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An In-depth Technical Guide to Quantum Chemical Calculations for Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for performing quantum chemical calculations on Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a molecule of interest in medicinal chemistry and organic synthesis. Enaminones, such as the title compound, are versatile scaffolds in drug development, exhibiting a wide range of biological activities.[1] Understanding their electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for rational drug design. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and step-by-step practical workflows. We will leverage Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and spectroscopic characteristics, providing a robust framework for predicting its behavior and guiding experimental work.

Introduction: The Rationale for Computational Analysis

This compound belongs to the enaminone class of compounds, characterized by a conjugated N-C=C-C=O system. This structural motif imparts unique electronic properties and reactivity, making enaminones valuable building blocks for synthesizing heterocyclic compounds and pharmacologically active agents.[1][2] Molecules of this class are often explored for their potential as antifungal, anti-inflammatory, and antitumor agents.[1][3]

Computational chemistry offers a powerful lens to investigate molecular behavior at the atomic level, complementing and often guiding laboratory experiments.[4] By solving approximations of the Schrödinger equation, we can predict a molecule's stable three-dimensional structure, its reactivity hotspots, and how it will interact with light. For a potential drug candidate, this information is invaluable. It allows for the in silico screening of properties, saving significant time and resources in the drug discovery pipeline.[4][5]

This guide will focus on a standard and widely validated computational approach: Density Functional Theory (DFT). Specifically, we will employ the B3LYP functional with a Pople-style basis set, a combination renowned for its balance of accuracy and computational efficiency for organic molecules.[6][7][8]

Theoretical & Methodological Framework

A successful computational study is built on a sound theoretical foundation and a well-chosen methodology. The reliability of the results is directly tied to the appropriateness of the selected level of theory.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wavefunction of all electrons, DFT focuses on the electron density, a simpler, three-dimensional quantity.[4] The workhorse of our protocol is the B3LYP functional , a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7] It has a long track record of providing reliable geometries and electronic properties for a vast range of organic compounds.[6]

The Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. For this study, the 6-311++G(d,p) basis set is recommended. Let's break down this nomenclature:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing regions of space far from the nucleus, which is important for anions, hydrogen-bonded systems, and accurately calculating properties like electron affinity.

  • (d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy (non-hydrogen) atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds.[8][9]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust level of theory for obtaining high-quality results for the target molecule.[10]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.[11]

G mol_build 1. Molecule Construction (Avogadro, GaussView, etc.) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Input File freq_anal 3. Frequency Analysis (Verify Minimum Energy Structure) geom_opt->freq_anal fmo 4. FMO Analysis (HOMO, LUMO, Reactivity) freq_anal->fmo Verified Structure mep 5. MEP Mapping (Electrostatic Potential) freq_anal->mep tddft 6. TD-DFT Calculation (Simulate UV-Vis Spectrum) freq_anal->tddft validation 7. Comparison with Experimental Data fmo->validation mep->validation tddft->validation

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) conformation of the molecule and confirm it is a true minimum on the potential energy surface.

  • Molecule Construction:

    • Using a molecular editor such as GaussView or Avogadro, build the structure of this compound (CAS: 103976-11-0).[12][13]

    • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

    • Save the coordinates in a format suitable for input into a quantum chemistry package (e.g., .xyz or .gjf).

  • Input File Preparation (Gaussian Example):

    • Create an input file specifying the calculation type, level of theory, and molecular coordinates.

    • Causality: The OPT keyword requests a geometry optimization. FREQ requests a frequency calculation to be performed on the optimized geometry. B3LYP/6-311++G(d,p) specifies our chosen level of theory. SCRF=(Solvent=Ethanol) is included to model the implicit effects of a solvent (ethanol is a common solvent for synthesis and spectroscopy), which provides a more realistic environment than the gas phase.

  • Execution and Verification:

    • Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Upon completion, inspect the output file. The optimization will have converged when the forces on the atoms are negligible.

    • Crucially, examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be restarted from a perturbed geometry.

Analysis of Calculated Properties

With a validated, optimized structure, we can now calculate and analyze the properties that describe the molecule's chemical nature.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[14]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[15] A small gap suggests the molecule is more reactive and can be easily excited, while a large gap indicates higher stability.[14][16]

Caption: Relationship between FMOs and chemical properties.

Data Presentation: Calculated Electronic Properties

ParameterEnergy (eV)Interpretation
E(HOMO)(Calculated Value)Electron-donating capability
E(LUMO)(Calculated Value)Electron-accepting capability
HOMO-LUMO Gap (ΔE)(Calculated Value)Chemical reactivity / Kinetic stability
Ionization Potential (I) ≈ -E(HOMO)(Calculated Value)Energy required to remove an electron
Electron Affinity (A) ≈ -E(LUMO)(Calculated Value)Energy released when gaining an electron

Note: Values to be populated from calculation output.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the total electrostatic potential on the surface of a molecule.[17] It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions.[18][19]

  • Red Regions: Indicate electron-rich areas (negative potential), which are favorable sites for electrophilic attack.[20]

  • Blue Regions: Indicate electron-deficient areas (positive potential), favorable for nucleophilic attack.[20]

  • Green Regions: Represent areas of neutral potential.

For this compound, we would expect to see negative potential (red) around the carbonyl oxygens and the nitrogen atom, and positive potential (blue) around the amine hydrogen.

Simulating the UV-Vis Spectrum with TD-DFT

To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[21][22] This method calculates the energies of vertical electronic excitations from the ground state to various excited states.

Protocol 2: TD-DFT Calculation

  • Input File Preparation (Gaussian Example):

    • Use the optimized geometry from the previous frequency calculation.

    • Causality: TD(NStates=20) requests the calculation of the first 20 excited states. Geom=CheckOnly and Guess=Read instruct the program to use the geometry and wavefunction from the checkpoint file (.chk) of the optimization run, which is computationally efficient and methodologically sound.

  • Analysis:

    • The output will list the excitation energies (in nm) and their corresponding oscillator strengths (f).

    • The oscillator strength is a measure of the intensity of the transition. Significant absorption peaks in the experimental spectrum will correspond to calculated transitions with high oscillator strengths.

    • The primary transitions, often from the HOMO to the LUMO, can be identified and analyzed.[23]

Data Presentation: Predicted vs. Experimental Spectroscopic Data

ParameterCalculated ValueExperimental ValueSource
IR Frequencies (cm⁻¹)
C=O stretch(Value from Freq Calc)(Value from Lit./Experiment)
N-H stretch(Value from Freq Calc)(Value from Lit./Experiment)
C=C stretch(Value from Freq Calc)(Value from Lit./Experiment)
UV-Vis λmax (nm)
π → π* transition(Value from TD-DFT Calc)(Value from Lit./Experiment)

Note: A scaling factor (typically ~0.96 for B3LYP) may be applied to calculated vibrational frequencies for better agreement with experimental data.

Conclusion and Outlook

This guide has detailed a robust and validated workflow for the quantum chemical analysis of this compound using DFT. By following this protocol, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures.

The true power of this computational approach lies in its synergy with experimental work.[24] The calculated data can be used to interpret experimental spectra, rationalize observed reactivity, and, most importantly, guide the design of new analogues with enhanced biological activity. The insights gained from FMO and MEP analyses can inform strategies for modifying the molecule to improve its interaction with biological targets, accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Validation of computational results with experimental data.
  • Bridging the Gap: A Guide to Validating Experimental Findings with Comput
  • Molecular electrostatic potential (MEP) map of the compounds.
  • How to interpret a map of electrostatic potential (MEP)?
  • Molecular Electrostatic Potential (MEP). University of Bayreuth.
  • Electrostatic Potential maps. Chemistry LibreTexts.
  • MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube.
  • An Over View of Comput
  • Frontier molecular orbitals (HOMO and LUMO) diagram.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.
  • Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6.
  • The chemistry of enaminones, diazocarbonyls and small rings: our contribution. Journal of the Brazilian Chemical Society.
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
  • Prediction uncertainty validation for comput
  • Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube.
  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega.
  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. NIH.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works.
  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing.
  • DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation.
  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?
  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI.
  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of.
  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Cellular and Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJmkD68T2t-dWbtSR7ndbCnZe5wr5Lqe0SnA1adY-MPGY1R_Mp0IA7nVtJizY0j-GxQ9ziwB6wBv3J_PXpMidMC-xQbEolwaV9F5tIyoYkM4tWTuJKELvd138ZhIWeoFruqIYSImic_AkaIXNCbfLVhr1pTFo0rhuhh-i1]([Link]

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Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Quinolones via Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quinolones, utilizing Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate as a key intermediate. This document delves into the practical and theoretical aspects of this synthesis, which is a variant of the esteemed Gould-Jacobs reaction. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and antimalarial drugs.[1][2][3][4][5][6][7] The Gould-Jacobs reaction, first reported in 1939, offers a reliable and versatile method for the construction of the 4-hydroxyquinoline core.[1][8][9] This reaction typically involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[1][9][10]

This guide will focus on the synthesis of a substituted quinolone from 3-chloro-4-methylaniline, a starting material that leads to quinolones with potential for further functionalization in drug discovery programs.

I. The Gould-Jacobs Reaction: A Mechanistic Overview

The synthesis of quinolones from anilines and diethyl ethoxymethylenemalonate proceeds through a two-step sequence:

  • Condensation: The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, Diethyl 2-((arylamino)methylene)malonate.[1][8] In our specific case, this intermediate is this compound.

  • Thermal Cyclization: The crucial ring-closing step requires significant thermal energy to induce an intramolecular 6-electron electrocyclization.[1] This reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether (Dowtherm A), at temperatures often exceeding 250°C.[1][10] The cyclization is followed by the elimination of a second molecule of ethanol to form the quinolone ring system. The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[1][8]

The regioselectivity of the cyclization is an important consideration when using asymmetrically substituted anilines. The ring closure can occur at either of the two ortho positions to the amino group, and the outcome is influenced by both steric and electronic factors.[9][11]

Below is a schematic representation of the Gould-Jacobs reaction pathway:

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3-Chloro-4-methylaniline Intermediate This compound Aniline->Intermediate + DEEMM DEEMM Diethyl ethoxymethylenemalonate Ethanol1 Ethanol Intermediate->Ethanol1 - EtOH Cyclization_Intermediate Intermediate Quinolone Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate Cyclization_Intermediate->Quinolone High Temperature (e.g., Dowtherm A) Ethanol2 Ethanol Quinolone->Ethanol2 - EtOH

Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.

II. Experimental Protocols

A. Synthesis of this compound (Intermediate)

This protocol details the initial condensation step to form the key enamine intermediate.

Materials and Equipment:

  • 3-Chloro-4-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol (absolute)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Protocol:

  • In a clean, dry round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add diethyl ethoxymethylenemalonate (1.05 equivalents) dropwise at room temperature with continuous stirring. A slight exotherm may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the aniline starting material), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is often a viscous oil or a solid.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or used directly in the next step if of sufficient purity.[12][13]

B. Synthesis of Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate (Quinolone Product)

This protocol describes the high-temperature cyclization of the intermediate to form the quinolone ring system.

Materials and Equipment:

  • This compound

  • Dowtherm A (diphenyl ether) or another suitable high-boiling solvent

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap or a short-path distillation head

  • Heating mantle

  • Hexanes or petroleum ether

  • Büchner funnel and filter paper

Protocol:

  • In a three-neck round-bottom flask, add Dowtherm A and heat it to 250-260°C under a gentle stream of nitrogen.

  • Slowly add the this compound (1.0 equivalent) portion-wise to the hot Dowtherm A with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

  • During the addition and subsequent heating, ethanol will be evolved and can be collected in the Dean-Stark trap or distilled off.

  • Maintain the reaction mixture at 250-260°C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, pour the reaction mixture into a beaker containing a large volume of hexanes or petroleum ether with stirring. This will cause the quinolone product to precipitate.[14]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of hexanes or petroleum ether to remove the Dowtherm A.

  • Dry the product under vacuum to obtain the crude Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

III. Data Presentation and Characterization

The successful synthesis of the intermediate and the final quinolone product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected AppearanceKey Characterization Data
This compoundC₁₅H₁₈ClNO₄315.76 g/mol White to off-white solid or pale yellow oil¹H NMR: Signals corresponding to the aromatic protons, the vinyl proton, the NH proton, and the two ethyl ester groups. IR: Characteristic peaks for N-H stretching, C=O stretching of the esters, and C=C stretching.
Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylateC₁₃H₁₂ClNO₃265.70 g/mol White to pale yellow solid¹H NMR: Signals for the aromatic protons, the quinoline ring protons, the hydroxyl proton, and the ethyl ester group. ¹³C NMR: Resonances for the quinoline ring carbons and the ester carbonyl. Mass Spec: Molecular ion peak corresponding to the calculated mass.

IV. Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the target quinolone.

Synthesis_Workflow Start Start Materials: - 3-Chloro-4-methylaniline - Diethyl ethoxymethylenemalonate Condensation Step 1: Condensation (Reflux in Ethanol) Start->Condensation Isolation1 Isolation of Intermediate (Rotary Evaporation, Recrystallization) Condensation->Isolation1 Intermediate Intermediate: This compound Isolation1->Intermediate Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250-260°C) Intermediate->Cyclization Isolation2 Isolation of Product (Precipitation with Hexanes, Filtration) Cyclization->Isolation2 Product Final Product: Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate Isolation2->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Caption: Workflow for the synthesis of a substituted quinolone.

V. Trustworthiness and Self-Validation

The protocols provided are designed to be robust. Key to successful synthesis is careful monitoring of each step.

  • TLC Monitoring: Regular analysis of the reaction mixture by TLC is crucial to determine the completion of both the condensation and cyclization steps. This ensures that the reaction is not stopped prematurely or heated for an unnecessarily long time, which could lead to side product formation.

  • Temperature Control: Precise temperature control during the cyclization step is critical. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures may lead to decomposition of the product.[9]

  • Purity of Intermediate: While the crude intermediate can sometimes be used directly, purification by recrystallization is recommended to ensure a cleaner cyclization reaction and a higher purity of the final product.

VI. Modern Adaptations

While the classical approach using high-boiling solvents is effective, modern techniques can offer advantages in terms of reaction time and efficiency. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the Gould-Jacobs reaction, often leading to improved yields.[1][15] Researchers with access to microwave reactors are encouraged to explore this alternative for both the condensation and cyclization steps.

VII. References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Qeios. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Quinolones also come from anilines by cyclization to an ortho position. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. [Link]

  • A practical method for preparation of 4-hydroxyquinolinone esters - PubMed. [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]

  • The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester - PubMed. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. [Link]

  • Synthesis, characterization and machine learning prediction of novel quinolone derivatives | Request PDF - ResearchGate. [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - ResearchGate. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. [Link]

  • diethyl methylenemalonate - Organic Syntheses Procedure. [Link]

  • Malonates in Cyclocondensation Reactions - PMC - NIH. [Link]

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? | ResearchGate. [Link]

  • This compound - Pharmaffiliates. [Link]

  • Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Thermal cyclization of aminomethylene adducts under flow conditions. - ResearchGate. [Link]

  • DOWTHERM A - Heat Transfer Fluid. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol for the rapid and efficient synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a valuable enaminone intermediate in medicinal chemistry. Leveraging the principles of green chemistry, this method utilizes microwave-assisted organic synthesis (MAOS) to achieve high yields under solvent-free and catalyst-free conditions. Detailed procedural steps, mechanistic insights, and comparative data are presented to guide researchers, scientists, and drug development professionals in the adoption of this advanced synthetic methodology.

Introduction: The Imperative for Greener, Faster Synthesis

Enaminones, characterized by a conjugated system of an amine, a double bond, and a carbonyl group, are pivotal building blocks in the synthesis of diverse heterocyclic compounds with significant biological activity.[1] The target molecule, this compound, serves as a key precursor for various pharmacologically relevant scaffolds. Traditional synthetic routes to enaminones often involve prolonged reaction times, the use of hazardous solvents, and require catalysts, leading to challenges in purification and generating considerable chemical waste.[2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry by offering a more sustainable and efficient alternative.[3][4] Microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules, leading to a dramatic acceleration of reaction rates.[3][5] This technique frequently results in higher yields, improved product purity, and minimized byproduct formation.[3][6] Notably, many microwave-assisted reactions can be conducted under solvent-free conditions, further enhancing their environmental credentials.[2][6]

This application note details a validated, solvent-free, and catalyst-free protocol for the synthesis of this compound, capitalizing on the significant advantages of MAOS.

The Synthetic Strategy: A Modern Gould-Jacobs Approach

The synthesis proceeds via the first step of the Gould-Jacobs reaction, involving the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM).[3][6][7] This reaction is exceptionally well-suited for microwave assistance, which facilitates the nucleophilic attack of the aniline on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

Reaction Mechanism

The core of this synthesis is a vinylogous nucleophilic substitution reaction. The process can be delineated as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline attacks the β-carbon of the double bond in diethyl ethoxymethylenemalonate. This carbon is highly electrophilic due to conjugation with two ester carbonyl groups.

  • Intermediate Formation: A zwitterionic intermediate is formed.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of an ethanol molecule. The microwave energy efficiently promotes this elimination step.

  • Product Formation: The stable enaminone product, this compound, is formed.

The reaction is depicted in the workflow below.

Reaction_Mechanism cluster_reactants Reactants cluster_process Microwave-Assisted Process cluster_products Products Aniline 3-Chloro-4-methylaniline MW Microwave Irradiation (Solvent-Free, Catalyst-Free) Aniline->MW DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->MW Product Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate MW->Product Condensation/ Elimination Byproduct Ethanol MW->Byproduct Elimination Workflow start Start reagents 1. Add Reactants - 3-Chloro-4-methylaniline (1.0 mmol) - DEEMM (2.0 mmol) into a 5 mL microwave vial. start->reagents mix 2. Premixing Stir for 1 hour at room temperature to ensure homogeneity. reagents->mix irradiate 3. Microwave Irradiation - Seal vial. - Heat to 150 °C. - Hold for 30 minutes. mix->irradiate cool 4. Cooling Allow the reaction vial to cool to room temperature. irradiate->cool purify 5. Purification Purify crude product via column chromatography (n-hexane/ethyl acetate). cool->purify analyze 6. Analysis Characterize the final product (NMR, IR, MS). purify->analyze end End analyze->end

Sources

Application Notes and Protocols: Synthesis of Fluoroquinolone Precursors from Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents.[1][2][3] Their molecular framework is based on the quinolone scaffold, and modifications to this core structure have led to the development of several generations of potent drugs.[3] A key strategic approach to the synthesis of the quinolone and, subsequently, the fluoroquinolone core is the Gould-Jacobs reaction.[4][5][6][7] This methodology allows for the construction of the bicyclic quinolone system from readily available anilines and malonic acid derivatives.

This document provides a detailed guide for the synthesis of a key fluoroquinolone precursor, specifically focusing on the cyclization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate to form the corresponding 4-hydroxyquinoline derivative. This intermediate is pivotal for further elaborations to introduce the characteristic fluorine atom and other essential pharmacophoric groups of the fluoroquinolone antibiotics.[8]

The Gould-Jacobs Reaction: A Mechanistic Overview

The synthesis of the quinolone ring system from this compound is a classic example of the Gould-Jacobs reaction.[4][5][6] This reaction proceeds in two main stages:

  • Condensation: The initial step involves the reaction of an aniline derivative, in this case, 3-chloro-4-methylaniline, with diethyl ethoxymethylenemalonate (DEEMM). This condensation reaction forms the enamine intermediate, this compound.[4][9][10][11]

  • Thermal Cyclization: The formed enamine intermediate undergoes an intramolecular cyclization at high temperatures.[5][6][12] This step is a pericyclic reaction, specifically a 6-electron electrocyclization, which forms the quinolone ring. Subsequent tautomerization leads to the more stable 4-hydroxyquinoline derivative.[4]

The overall transformation is a powerful method for accessing the quinolone core, which is the foundational structure for a wide array of fluoroquinolone antibiotics.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3-Chloro-4-methylaniline Intermediate Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate Aniline->Intermediate + DEEMM Heat DEEMM Diethyl ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate Precursor Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate Quinolone Ethyl 7-chloro-6-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Precursor->Quinolone High Temperature (e.g., Diphenyl ether)

Caption: Synthetic workflow for the formation of a quinolone precursor via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key precursor for various fluoroquinolones, starting from 3-chloro-4-methylaniline.

Part A: Synthesis of this compound (Intermediate)

Materials:

  • 3-chloro-4-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring. A common method is to heat the mixture on a steam bath for approximately two hours.[10] Alternatively, the reaction can be carried out in a suitable solvent like ethanol under reflux.[9] Microwave irradiation has also been reported to significantly shorten the reaction time.[9][12]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the ethanol formed during the reaction is removed under reduced pressure using a rotary evaporator.[10]

  • The resulting crude product, this compound, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol.

Part B: Synthesis of Ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Cyclization)

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Hexane or other suitable non-polar solvent for washing

Equipment:

  • High-temperature round-bottom flask

  • High-temperature thermometer

  • Heating mantle

  • Mechanical stirrer (recommended for viscous mixtures)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the this compound in a high-temperature round-bottom flask.

  • Add a high-boiling point solvent such as diphenyl ether. The solvent helps to ensure uniform heating and facilitates the high temperatures required for cyclization.

  • Heat the mixture to a high temperature, typically around 240-250 °C, with vigorous stirring.[11][13]

  • Maintain this temperature for the duration of the reaction, which can range from 30 minutes to several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling.

  • The precipitated solid is collected by filtration.

  • Wash the solid with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • The resulting solid, Ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[13]

Quantitative Data Summary

ParameterPart A: CondensationPart B: Cyclization
Key Reactants 3-chloro-4-methylaniline, Diethyl ethoxymethylenemalonateThis compound
Stoichiometry 1:1 molar ratio-
Typical Solvents None, or Ethanol[9][10]Diphenyl ether, Dowtherm A[11][13]
Reaction Temperature 80-100 °C (conventional), up to 145 °C[10][13]240-250 °C[11][13]
Reaction Time 1-2 hours (conventional), shorter with microwave[9][10][12]0.5 - 2 hours
Typical Yield High (often quantitative)Good to excellent
Product This compoundEthyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Concluding Remarks

The Gould-Jacobs reaction provides a reliable and scalable route for the synthesis of the quinolone core structure from anilines and malonate derivatives. The detailed protocol for the cyclization of this compound serves as a foundational step in the multi-step synthesis of various fluoroquinolone antibiotics. Subsequent chemical transformations, such as hydrolysis of the ester and introduction of a fluorine atom and a piperazinyl group at the 7-position, are necessary to arrive at the final active pharmaceutical ingredients.[7] Careful control of reaction parameters, particularly temperature in the cyclization step, is crucial for achieving high yields and purity of the desired quinolone precursor.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Available at: [Link]

  • Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. Available at: [Link]

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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

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  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. Available at: [Link]

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Application Notes & Protocols: Evaluating the Antifungal Potential of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. Diethyl 2-((arylamino)methylene)malonate (DAMM) derivatives have recently emerged as a promising class of compounds with potential antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antifungal activity of a specific derivative, Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. We present detailed, step-by-step protocols for the synthesis of this compound and for determining its in vitro efficacy against clinically relevant fungal pathogens using the gold-standard broth microdilution method.[3][4][5] Furthermore, we discuss potential mechanisms of action and outline experimental approaches to elucidate them, thereby providing a robust framework for the preclinical assessment of this novel antifungal candidate.

Introduction: The Rationale for Investigating Novel Malonate Derivatives

The current antifungal armamentarium is limited to a few drug classes, each with its own set of limitations, including toxicity, drug interactions, and the development of resistance.[6] Azoles, for instance, target the ergosterol biosynthesis pathway, and resistance often emerges through mutations in the target enzyme, lanosterol 14α-demethylase.[7][8] Echinocandins, which inhibit cell wall synthesis, are effective but have a limited spectrum of activity.[6] This landscape underscores the urgent need for new chemical scaffolds.

Diethyl 2-((arylamino)methylene)malonate (DAMM) derivatives, which are enamine esters, have traditionally been used as intermediates in organic synthesis.[1][2] However, recent studies have indicated their potential as direct-acting antifungal agents. A study on a series of DAMMs demonstrated promising activity against the plant pathogen Fusarium oxysporum, with some derivatives exhibiting half-maximal inhibitory concentrations (IC50) in the low micromolar range.[1][2] The specific derivative, this compound, incorporates halogen and alkyl substitutions on the phenyl ring, features known to modulate the biological activity of various pharmacophores. This structural motif warrants a thorough investigation of its antifungal spectrum and potency.

This guide is structured to provide a logical workflow, from chemical synthesis to biological evaluation, empowering researchers to systematically investigate the antifungal properties of this compound.

Synthesis of this compound

The synthesis of DAMM derivatives can be efficiently achieved through a microwave-assisted, one-step reaction based on the first step of the Gould-Jacobs reaction.[1] This method offers advantages over traditional reflux-based protocols, including shorter reaction times and often higher yields.[2] The core of this synthesis is the reaction between diethyl ethoxymethylenemalonate (DEEMM) and a primary amine, in this case, 3-chloro-4-methylaniline.

Synthetic Workflow Diagram

Synthesis_Workflow reagents Reagents: - Diethyl ethoxymethylenemalonate (DEEMM) - 3-chloro-4-methylaniline mw_reaction Microwave-Assisted Reaction (150°C, 30 min) reagents->mw_reaction Mix in reaction vessel purification Purification (Column Chromatography) mw_reaction->purification Crude product product Final Product: This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Microwave-assisted synthesis workflow.

Detailed Synthesis Protocol

Causality: This protocol is adapted from a general method for DAMM synthesis.[1] Microwave irradiation provides efficient and uniform heating, accelerating the nucleophilic substitution reaction where the amine displaces the ethoxy group of DEEMM.

  • Reagent Preparation: In a 5 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol, 1.0 eq) and 3-chloro-4-methylaniline (1.0 mmol, 1.0 eq).

    • Insight: While the cited protocol uses a 2:1 ratio of DEEMM to amine, a 1:1 stoichiometry is often sufficient and more atom-economical for this specific condensation reaction. An initial trial with a 1:1 ratio is recommended.

  • Initial Mixing: Close the tube and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity before irradiation.

  • Microwave Reaction: Place the sealed reaction tube into a microwave synthesizer. Irradiate the mixture for 30 minutes at a constant temperature of 150°C.

    • Trustworthiness: Monitor the internal pressure and temperature throughout the reaction to ensure it remains within the safe operating limits of the equipment.

  • Reaction Quenching & Purification: After the reaction is complete and the vessel has cooled, the resulting crude product (typically an oil or solid) is purified. Prepare a silica gel column for chromatography using a solvent system such as n-hexane/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity to 7:3). Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Fraction Collection & Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal & Yield Calculation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product. Calculate the percentage yield.

  • Structural Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Antifungal Susceptibility Testing

The cornerstone for evaluating the efficacy of a new antifungal agent is determining its Minimum Inhibitory Concentration (MIC).[4][9] The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism after a defined incubation period.[9][10] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the reference method for this determination.[3][9][11]

Broth Microdilution Workflow

BMD_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase compound_prep Prepare Compound Stock & Serial Dilutions inoculation Inoculate Microtiter Plate (100 µL dilutions + 100 µL inoculum) compound_prep->inoculation inoculum_prep Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL for yeast) (0.4-5 x 10⁴ CFU/mL for molds) inoculum_prep->inoculation incubation Incubate Plate (35°C, 24-48h) inoculation->incubation read_mic Read MIC Visually or Spectrophotometrically incubation->read_mic controls Validate with Growth & Sterility Controls read_mic->controls Check validity

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)

This protocol is based on the CLSI M27-A3 guidelines with minor modifications for a research setting.[12][13]

  • Preparation of Compound Stock Solution:

    • Dissolve the synthesized this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Causality: DMSO is a common solvent for water-insoluble compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay wells does not exceed 1-2%, as higher levels can inhibit fungal growth.[4]

  • Preparation of Microtiter Plates:

    • In a sterile 96-well, flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS) to wells in columns 2 through 12.

    • Add 200 µL of the compound stock solution, diluted in RPMI-1640 to twice the highest desired final concentration (e.g., 128 µg/mL), to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no drug, no inoculum).

  • Preparation of Fungal Inoculum:

    • From a fresh Sabouraud Dextrose Agar (SDA) plate, pick a few colonies of Candida albicans and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]

    • Trustworthiness: The inoculum size is a critical variable. Inaccurate inoculum density can lead to significant variations in MIC results.[3] A spectrophotometer can be used for more precise standardization.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 medium to the sterility control wells in column 12.

    • Seal the plate and incubate at 35°C for 24-48 hours.[9]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the compound that causes a significant (typically ≥50% for azoles and related compounds) inhibition of growth compared to the drug-free growth control well.[9][13]

    • Reading can be done visually or with a microplate reader by measuring absorbance at a specific wavelength (e.g., 600 nm).

Modifications for Molds (e.g., Aspergillus fumigatus)

Testing against molds requires modifications to the inoculum preparation as per CLSI M38 guidelines.

  • Inoculum: Molds are grown on a medium like Potato Dextrose Agar (PDA) to encourage sporulation. Conidia are then harvested, counted with a hemocytometer, and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[11]

  • Endpoint Reading: For some antifungal classes, the endpoint for molds is defined as 100% growth inhibition (no visible growth).[3] The appropriate endpoint for a novel compound class should be determined empirically.

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be summarized for clarity and comparison.

Table 1: Hypothetical MIC Data for this compound (Compound X)

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicans (n=10)8164 - 320.25 - 2
Candida glabrata (n=10)16328 - 648 - 64
Cryptococcus neoformans (n=5)482 - 82 - 16
Aspergillus fumigatus (n=5)>64>64>641 - 4 (Voriconazole)

Note: This data is hypothetical and for illustrative purposes. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.[14]

Investigating the Mechanism of Action

Understanding how a novel compound inhibits fungal growth is critical for its development. Based on the mechanisms of existing antifungals, several hypotheses can be explored for DAMM derivatives.[7][8][15]

Potential Fungal Targets

MoA_Hypothesis compound Malonate Derivative target1 Cell Membrane Integrity (Ergosterol Synthesis) compound->target1 target2 Cell Wall Synthesis (β-glucan, Chitin) compound->target2 target3 Nucleic Acid Synthesis compound->target3 target4 Protein Synthesis compound->target4 assay1 Ergosterol Quantitation Assay (Spectrophotometric) target1->assay1 assay2 Cell Wall Integrity Assay (Sorbitol Protection, Calcofluor White Staining) target2->assay2 assay3 Macromolecule Synthesis Assay (Radiolabeled Precursors) target3->assay3

Caption: Hypothesized mechanisms and corresponding assays.

Recommended Experimental Protocols
  • Ergosterol Biosynthesis Inhibition Assay:

    • Principle: Many antifungal agents, particularly azoles, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[8][16] This assay quantifies the total cellular sterols and can detect a reduction in ergosterol content upon treatment with the test compound.

    • Protocol Outline:

      • Grow fungal cells (e.g., C. albicans) to mid-log phase and then expose them to the test compound at sub-MIC and MIC concentrations for several hours.

      • Harvest the cells, saponify them with alcoholic KOH to extract non-saponifiable lipids (sterols).

      • Extract the sterols with n-heptane.

      • Scan the absorbance of the sterol extract from 240 nm to 300 nm with a spectrophotometer. The characteristic four-peaked curve of ergosterol will be diminished if its synthesis is inhibited.

  • Cell Wall Integrity Assay (Sorbitol Protection):

    • Principle: If the compound targets the cell wall, the fungal cells will become osmotically sensitive. The inclusion of an osmotic stabilizer like sorbitol in the growth medium can rescue this effect.[6]

    • Protocol Outline:

      • Perform the standard broth microdilution assay as described in Section 3.2.

      • Run a parallel assay in an identical microtiter plate where the RPMI-1640 medium is supplemented with 1 M sorbitol.

      • Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase (e.g., ≥4-fold) in the MIC in the sorbitol-containing medium suggests a cell wall target.

Conclusion

This compound represents a tractable starting point for the exploration of a novel class of antifungal agents. The protocols and application notes provided herein offer a standardized and scientifically rigorous framework for its synthesis and preclinical evaluation. By employing systematic in vitro susceptibility testing and logical investigation into its mechanism of action, researchers can effectively assess the therapeutic potential of this and related compounds, contributing to the vital pipeline of next-generation antifungal drugs.

References

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.).
  • In vitro and in vivo evaluation of antifungal agents - PubMed. (1989).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018).
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94 - Benchchem. (2025). BenchChem.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds - ASM Journals. (2015). American Society for Microbiology.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (n.d.). Microbial Cell.
  • Laboratory Evaluation of Antifungal Agents: A Brief Overview. (n.d.). Oxford Academic.
  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Oxford Academic.
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (n.d.). iFyber.
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74 - Benchchem. (2025). BenchChem.
  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC - NIH. (2001).
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020). American Society for Microbiology.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022). YouTube.
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (2023). MDPI.
  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - ResearchGate. (2023).
  • Antifungal agents: mechanisms of action. (2002). ScienceDirect.
  • Mechanisms of action in antifungal drugs | Research Starters - EBSCO. (n.d.). EBSCO.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (1984).
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Protocol for the Cyclization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate to Synthesize a Key Quinolone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the intramolecular cyclization of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a critical intermediate in the synthesis of substituted quinolones. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The described procedure is an example of the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) ring system.[1][2] We present two validated protocols: a classical high-temperature thermal cyclization in Dowtherm™ A and an alternative acid-mediated approach using Eaton's Reagent, offering researchers flexibility based on available equipment and desired reaction conditions. This guide explains the underlying reaction mechanism, provides step-by-step experimental procedures, and discusses the rationale behind key process parameters to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The synthesis of quinoline derivatives is of paramount importance in the field of drug discovery and development. These heterocyclic compounds exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis.[1][2] It proceeds in two main stages: first, the condensation of an aniline with an alkoxymethylenemalonate ester to form an enamine intermediate, and second, a subsequent high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline-3-carboxylate core.[3]

The subject of this protocol, this compound, is the product of the first stage. Its efficient cyclization is crucial for accessing the target molecule, Ethyl 6-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. This specific quinolone serves as a valuable building block for more complex pharmaceutical agents. The high temperatures traditionally required for the cyclization step (typically >250 °C) are necessary to overcome the activation energy of the intramolecular electrophilic aromatic substitution.[3][4] This necessitates the use of high-boiling point solvents or alternative catalytic methods to facilitate the reaction under controlled conditions.

Reaction Mechanism: The Gould-Jacobs Cyclization

The core of this protocol is a thermally-induced 6-π electrocyclization reaction. The mechanism begins with the nucleophilic attack of the electron-rich aromatic ring onto the electrophilic carbon of one of the ester groups. This is the rate-determining step and requires significant thermal energy. The subsequent elimination of an ethanol molecule results in the formation of the heterocyclic ring, yielding the final quinolone product, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.

Gould_Jacobs_Mechanism cluster_mech Mechanism Flow start Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate p1 start->p1 High Temperature (e.g., 250 °C) intermediate Cyclized Intermediate (Spirocyclic) p2 intermediate->p2 product Ethyl 6-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate + Ethanol p1->intermediate 6-π Electrocyclization p2->product Elimination of EtOH

Caption: The Gould-Jacobs reaction mechanism.

Experimental Protocols

Two primary methods for the cyclization are presented below. Protocol A is a traditional thermal method, while Protocol B utilizes a strong acid medium to achieve cyclization under potentially milder thermal conditions.

Materials and Reagents
ReagentSupplierPurityCAS No.Notes
This compoundVarious>98%N/ASynthesized from 3-chloro-4-methylaniline and DEEMM.[5]
Dowtherm™ ADow/Sigma-AldrichN/A8004-13-5Eutectic mixture of diphenyl ether and biphenyl.[6]
Eaton's Reagent (7.5% w/w P₂O₅ in CH₃SO₃H)Sigma-Aldrich or prepared in-houseN/A39394-84-8Highly corrosive. Handle with extreme care.[7][8]
HexanesFisher ScientificACS Grade110-54-3Used for washing/trituration.
EthanolDecon Labs200 Proof64-17-5Used for recrystallization.
Sodium Bicarbonate (NaHCO₃)J.T. BakerACS Grade144-55-8For neutralization in Protocol B.
Protocol A: Thermal Cyclization in Dowtherm™ A

This method relies on high heat to drive the reaction and is the most cited procedure for this type of transformation. Dowtherm™ A is an ideal solvent due to its exceptional thermal stability and high boiling point (257 °C).[9][10][11]

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a nitrogen inlet), and a high-temperature thermometer or thermocouple. The entire apparatus should be placed in a suitable heating mantle.

  • Charging the Flask: To the flask, add Dowtherm™ A (approx. 5 mL per gram of starting material). Begin stirring.

  • Heating: Heat the Dowtherm™ A to 250-255 °C.

  • Addition of Starting Material: Once the solvent has reached the target temperature, add this compound (1.0 eq) portion-wise over 10-15 minutes. Caution: Addition may cause a slight drop in temperature and some initial frothing.

  • Reaction: Maintain the reaction mixture at 250-255 °C for 30-45 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Isolation: a. After completion, turn off the heating and allow the mixture to cool to approximately 80-100 °C. b. Carefully pour the warm reaction mixture into a beaker containing hexanes (approx. 10-15 mL per mL of Dowtherm™ A) while stirring vigorously. c. The product will precipitate as a solid. Continue stirring in the hexane slurry for 30 minutes as it cools to room temperature. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake thoroughly with additional hexanes to remove residual Dowtherm™ A.

  • Purification: a. Dry the crude solid under vacuum. b. Recrystallize the product from hot ethanol to yield the pure quinolone as a crystalline solid. c. A typical yield for this procedure is in the range of 75-85%.

Protocol B: Acid-Mediated Cyclization with Eaton's Reagent

Eaton's reagent is a superacidic mixture of phosphorus pentoxide in methanesulfonic acid that acts as a powerful dehydrating and cyclizing agent.[12][13][14] It can often promote cyclization at significantly lower temperatures than purely thermal methods.

Step-by-Step Procedure:

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging the Flask: Add Eaton's Reagent (approx. 10 mL per gram of starting material) to the flask.

  • Addition of Starting Material: With gentle stirring, add this compound (1.0 eq) in small portions at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: a. Allow the reaction to cool to room temperature. b. Caution: This step is highly exothermic and must be performed slowly and with extreme care. Place a large beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in an ice bath. c. Slowly and carefully add the reaction mixture dropwise to the quenching solution with vigorous stirring. Ensure the pH of the aqueous solution remains basic. d. A solid precipitate will form. Continue stirring for 30-60 minutes after the addition is complete. e. Isolate the solid product by vacuum filtration. f. Wash the filter cake extensively with water until the filtrate is neutral, followed by a final wash with a small amount of cold ethanol.

  • Purification: a. Dry the crude product under vacuum. b. Recrystallize from hot ethanol as described in Protocol A. c. A typical yield for this procedure is in the range of 80-90%.

Data Summary and Workflow Visualization

Comparative Reaction Parameters
ParameterProtocol A: ThermalProtocol B: Eaton's Reagent
Solvent/Reagent Dowtherm™ AEaton's Reagent
Temperature 250-255 °C80-90 °C
Reaction Time 30-45 minutes2-3 hours
Key Advantage Simple, classic methodMilder temperature conditions
Key Disadvantage Very high temperature requiredHighly corrosive reagent, exothermic quench
Typical Yield 75-85%80-90%
Visualized Reaction and Workflow

Reaction_Scheme cluster_reaction Overall Transformation reactant [Structure of this compound] product [Structure of Ethyl 6-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate] reactant->product Δ (Heat) or Eaton's Reagent Experimental_Workflow cluster_flow General Experimental Workflow start Starting Material: Enamine Intermediate reaction Cyclization Reaction (Protocol A or B) start->reaction workup Work-up: Precipitation / Quenching reaction->workup filtration Isolation: Vacuum Filtration workup->filtration purification Purification: Recrystallization filtration->purification product Final Product: Pure Quinolone purification->product

Caption: General experimental workflow diagram.

Conclusion

The successful cyclization of this compound is a critical step for accessing a versatile quinolone building block. This application note provides two reliable and high-yielding protocols to achieve this transformation. The choice between the high-temperature thermal method (Protocol A) and the acid-mediated approach (Protocol B) allows researchers to select the procedure that best fits their laboratory capabilities and safety considerations. Both methods, when followed with care, provide a robust pathway to Ethyl 6-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, enabling further research and development in medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Beilstein Journals. (2010). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Retrieved from [Link]

  • Organic Syntheses. (2014). PREPARATION OF 6-CHLORO-2-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE. Retrieved from [Link]

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  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved from [Link]

  • ACS Publications. (2005). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022). P4O10/TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst- and solvent-free conditions. Retrieved from [Link]

  • Preprints.org. (n.d.). DOWTHERM A Heat Transfer Fluid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • Google Patents. (2015). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Loikits Distribution. (2016). Dowtherm A SDS. Retrieved from [Link]

  • ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • ACS Publications. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry. Retrieved from [Link]

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"synthesis of novel heterocyclic compounds from Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols:

Topic: Synthesis of Novel Heterocyclic Compounds from Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Audience: Researchers, scientists, and drug development professionals.

A Versatile Synthon: Strategic Pathways to Heterocyclic Scaffolds from this compound

Introduction: The Power of the Enaminone Core

This compound is a highly functionalized and versatile starting material belonging to the class of enaminones. Enaminones, characterized by a conjugated system containing an amino group and a carbonyl group, possess both nucleophilic and electrophilic centers, making them powerful intermediates for the synthesis of a wide array of organic compounds, particularly nitrogen-containing heterocycles.[1][2] The strategic placement of substituents—a substituted phenyl ring and two ester moieties—on this specific enaminone scaffold opens up multiple avenues for intramolecular and intermolecular cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these foundational protocols. We will detail validated methods for the synthesis of quinoline, pyridine, and pyrimidine derivatives, core structures prevalent in pharmaceuticals and functional materials.[3]

Part 1: Preparation of the Key Starting Material

The successful synthesis of complex heterocycles begins with the reliable preparation of the key building block. This compound is readily synthesized via a condensation reaction between 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction is a cornerstone of the Gould-Jacobs reaction sequence.[4][5][6]

  • Principle: This protocol relies on the nucleophilic substitution of the ethoxy group of DEEMM by the aniline. The reaction proceeds readily, often without the need for a catalyst, and the primary byproduct, ethanol, can be removed to drive the reaction to completion. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

  • Materials:

    • 3-chloro-4-methylaniline (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (DEEMM) (1.05 equiv)

    • Ethanol (optional, as solvent)

    • Round-bottom flask or microwave reaction vessel

    • Magnetic stirrer and heating mantle/oil bath or microwave synthesizer

  • Step-by-Step Procedure:

    • Combine 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate in a clean, dry round-bottom flask.

    • Stir the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

    • Alternatively, for a microwave-assisted procedure, place the reactants in a sealed microwave vessel and heat to 150 °C for 30 minutes.[4]

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure this compound as a crystalline solid.

  • Self-Validation & Characterization:

    • Expected Yield: 85-95%.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methyl group, the vinyl proton (around 8.5 ppm), a broad singlet for the N-H proton (around 11.0 ppm), and the two ethyl ester groups (a quartet and a triplet).

    • MS (ESI+): The molecular ion peak corresponding to the product's mass should be observed.

G cluster_reactants Reactants cluster_product Product Aniline 3-chloro-4-methylaniline process Condensation (Heat or MW) Aniline->process + DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->process + Enaminone Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate Byproduct Ethanol process->Enaminone process->Byproduct Elimination

Caption: Workflow for the synthesis of the target enaminone.

Part 2: Synthesis of Quinolines via Intramolecular Cyclization

The quinoline scaffold is a privileged structure in medicinal chemistry. The most direct pathway from the title enaminone to a quinoline is the Gould-Jacobs reaction, which involves a thermal intramolecular cyclization followed by aromatization.

  • Principle: This reaction is an intramolecular electrophilic aromatic substitution. At high temperatures, the enamine cyclizes onto the ortho position of the aniline ring. The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A is critical to achieve the necessary activation energy for the cyclization.

  • Materials:

    • This compound (1.0 equiv)

    • Diphenyl ether (solvent)

    • High-temperature reaction flask with a condenser

    • Heating mantle and sand bath

    • Hexane (for precipitation)

  • Step-by-Step Procedure:

    • Place the starting enaminone into a three-neck flask equipped with a thermometer and a condenser.

    • Add diphenyl ether as the solvent (approx. 5-10 mL per gram of enaminone).

    • Heat the mixture with vigorous stirring to 240-250 °C. The reaction progress can be monitored by observing the evolution of ethanol, which distills from the reaction mixture.

    • Maintain this temperature for 30-60 minutes after ethanol evolution ceases.

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully pour the warm solution into a beaker containing a large volume of hexane (e.g., 20 volumes) with stirring.

    • The quinoline product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry in a vacuum oven.

  • Self-Validation & Characterization:

    • Expected Yield: 70-85%.

    • ¹H NMR: Look for the disappearance of the vinyl and N-H protons of the starting material. New aromatic signals corresponding to the quinoline ring will appear. A broad singlet for the 4-OH group will be visible.

    • IR Spectroscopy: A strong C=O stretch for the ester and a broad O-H stretch will be present.

G Start Enaminone Starting Material Cyclization Intramolecular Electrophilic Substitution Start->Cyclization High Temp. (e.g., 250°C) Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Ethanol Elimination Intermediate->Aromatization Product 4-Hydroxyquinoline Derivative Aromatization->Product

Caption: Mechanistic pathway for Gould-Jacobs quinoline synthesis.

Part 3: Synthesis of Polysubstituted Pyridines via Domino Reactions

Modern synthetic methods allow for the construction of complex molecules in a single pot through cascade or domino reactions. Enaminones are excellent substrates for such transformations. A metal-free approach using an acid promoter can be employed to synthesize fully substituted pyridines.[7]

  • Principle: This domino reaction involves the acid-promoted reaction of two molecules of the enaminone with one molecule of an aldehyde.[7] The process involves a sequence of Michael addition, condensation, and cyclization/aromatization steps to build the pyridine ring, generating two new C-C bonds and one C-N bond in a single operation.

  • Materials:

    • This compound (2.0 equiv)

    • An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

    • Triflic acid (TfOH) (1.0 equiv)

    • N,N-Dimethylformamide (DMF) (solvent)

    • Round-bottom flask with condenser

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the enaminone (2.0 equiv) and the aldehyde (1.0 equiv) in DMF.

    • Carefully add triflic acid (1.0 equiv) to the solution while stirring. An exotherm may be observed.

    • Heat the reaction mixture to 90 °C under an air atmosphere for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and add water to quench the reaction.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the pure pyridine product.

  • Self-Validation & Characterization:

    • Expected Yield: 50-75% (highly dependent on substrates).

    • ¹H NMR: The spectrum will be complex but should show characteristic signals for the substituents on the newly formed pyridine ring.

    • ¹³C NMR: The number of signals should correspond to the carbons in the final, unsymmetrical product.

    • HRMS: High-resolution mass spectrometry is crucial to confirm the molecular formula of the complex product.

Part 4: Synthesis of Functionalized Pyrimidines

Pyrimidines are another class of heterocycles with immense biological importance. They can be synthesized by reacting a 1,3-dicarbonyl equivalent, such as our enaminone, with a compound containing an N-C-N unit, like guanidine or urea.[1][8]

  • Principle: This is a classic cyclocondensation reaction. A strong base like sodium ethoxide is used to deprotonate the guanidine and facilitate its nucleophilic attack on one of the ester carbonyls of the enaminone. This is followed by an intramolecular cyclization and elimination of ethanol and the aniline moiety to form the stable pyrimidine ring.

  • Materials:

    • This compound (1.0 equiv)

    • Guanidine hydrochloride (1.5 equiv)

    • Sodium ethoxide (2.5 equiv)

    • Anhydrous ethanol (solvent)

    • Round-bottom flask with condenser and nitrogen inlet

  • Step-by-Step Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol or using a commercial solution.

    • To this solution, add guanidine hydrochloride and stir for 20 minutes at room temperature under a nitrogen atmosphere.

    • Add the starting enaminone to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully neutralize with glacial acetic acid or dilute HCl until the pH is ~7.

    • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water and then cold ethanol.

    • Dry the product in a vacuum oven.

  • Self-Validation & Characterization:

    • Expected Yield: 60-80%.

    • ¹H NMR (in DMSO-d₆): Expect to see the disappearance of signals for the 3-chloro-4-methylphenyl group and the ethyl esters. Broad signals for the amino (NH₂) and hydroxyl (OH) protons will be present, along with a singlet for the C5-proton of the pyrimidine ring.

    • MS (ESI+): The molecular ion peak will confirm the mass of the newly formed pyrimidine.

Protocol Target Heterocycle Key Reagents Solvent Temp (°C) Typical Yield
24-HydroxyquinolineNone (Thermal)Diphenyl Ether25070-85%
3Tetrasubstituted PyridineAromatic Aldehyde, TfOHDMF9050-75%
42-AminopyrimidineGuanidine HCl, NaOEtEthanolReflux (~78)60-80%

References

  • Title: Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Source: Frontiers URL: [Link]

  • Title: De Novo Synthesis of Pyridones From Enaminones and Alkynes. Source: Synfacts URL: [Link]

  • Title: Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Source: MDPI URL: [Link]

  • Title: Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with. Source: Frontiers URL: [Link]

  • Title: Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Source: MDPI URL: [Link]

  • Title: Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. Source: ResearchGate URL: [Link]

  • Title: (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Source: ResearchGate URL: [Link]

  • Title: Pyrimidine. Source: Wikipedia URL: [Link]

  • Title: Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (DCMMM) in medicinal chemistry. Primarily, DCMMM serves as a pivotal intermediate in the synthesis of quinolone-based heterocyclic compounds, a class of molecules with significant therapeutic potential, particularly as antimicrobial agents. This guide details the synthesis of DCMMM, its subsequent cyclization to form a 4-hydroxyquinoline scaffold, and the rationale for its use in drug discovery. Furthermore, it explores the potential biological activities of both the intermediate and its derivatives, supported by established scientific principles and methodologies. Detailed, field-proven protocols for synthesis, characterization, and preliminary biological evaluation are provided to enable researchers to effectively utilize this versatile building block in their drug development endeavors.

Introduction: The Strategic Importance of this compound (DCMMM)

In the landscape of modern medicinal chemistry, the efficient construction of privileged heterocyclic scaffolds is of paramount importance. This compound, which we will refer to as DCMMM, is a key enamine ester intermediate. Its significance lies in its role as a direct precursor to 6-chloro-7-methyl-substituted quinolones through the Gould-Jacobs reaction[1][2]. The quinolone core is the foundation for a major class of antibiotics, the fluoroquinolones, which have been instrumental in treating a wide array of bacterial infections[3].

The substituents on the aniline ring of DCMMM, a chloro group at the 3-position and a methyl group at the 4-position, are of strategic interest. These groups can influence the electronic and steric properties of the final quinolone derivatives, potentially modulating their pharmacokinetic profiles and target engagement[4]. The chloro and methyl groups at what will become the 6- and 7-positions of the quinolone ring, respectively, are known to impact the antibacterial spectrum and potency[4].

Beyond its established role in quinolone synthesis, recent studies have also highlighted the intrinsic biological activity of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), the broader class of compounds to which DCMMM belongs. Notably, certain DAMMs have demonstrated promising antifungal activity against phytopathogens like Fusarium oxysporum[5][6]. This suggests that DCMMM itself, and its close analogues, may warrant investigation as potential antifungal leads.

This guide will provide detailed protocols for the synthesis and subsequent utilization of DCMMM, offering researchers a practical framework for exploring its potential in the development of novel therapeutic agents.

Synthesis of this compound (DCMMM)

The synthesis of DCMMM is typically achieved through the condensation of 3-chloro-4-methylaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction is the first step of the classical Gould-Jacobs quinoline synthesis[1][2]. We present here a microwave-assisted protocol, which offers significant advantages in terms of reaction time and yield compared to conventional heating methods[5][7].

Rationale for Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of reaction. In the context of DCMMM synthesis, this allows for a solvent-free, one-pot procedure that is both efficient and environmentally friendly. The high temperatures achievable with microwave synthesis also facilitate the intramolecular cyclization in the subsequent step of the Gould-Jacobs reaction[7].

Experimental Protocol: Microwave-Assisted Synthesis of DCMMM

Materials:

  • 3-chloro-4-methylaniline

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Microwave synthesizer (e.g., CEM Discover SP)

  • 5.0 mL high-pressure microwave reaction tube with a magnetic stir bar

  • Column chromatography apparatus (silica gel)

  • n-hexane

  • Ethyl acetate

Procedure:

  • In a 5.0 mL high-pressure microwave reaction tube, combine 3-chloro-4-methylaniline (1.0 mmol) and diethyl 2-(ethoxymethylene)malonate (1.2 mmol).

  • Seal the reaction tube and stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Place the reaction tube in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to afford pure this compound.

Expected Outcome: This procedure is expected to yield the desired product in good to excellent yield (typically >80%). The product should be characterized by standard analytical techniques.

Characterization of DCMMM
Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the 3-chloro-4-methylphenyl group, the vinylic proton, the ethyl ester protons (quartet and triplet), and the methyl group protons.
¹³C NMR Resonances for the aromatic carbons, the vinylic carbons, the carbonyl carbons of the ester groups, and the aliphatic carbons of the ethyl and methyl groups.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₅H₁₈ClNO₄ (m/z = 311.76).
IR Characteristic absorption bands for N-H stretching, C=O stretching of the ester groups, and C=C stretching of the enamine.

Application in Quinolone Synthesis: The Gould-Jacobs Reaction

DCMMM is a key precursor for the synthesis of 6-chloro-7-methyl-4-hydroxyquinoline via a thermal intramolecular cyclization, the second stage of the Gould-Jacobs reaction[1][2]. This 4-hydroxyquinoline is a versatile intermediate for the synthesis of a wide range of medicinally important quinolone derivatives.

Mechanism of Cyclization

The thermal cyclization of DCMMM proceeds through a 6-electron electrocyclization reaction to form the quinolone ring system. This is followed by tautomerization to the more stable 4-hydroxyquinoline form. High temperatures are typically required for this step, often achieved by using a high-boiling solvent like diphenyl ether or through microwave irradiation at elevated temperatures[2][7].

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_synthesis Synthesis of DCMMM cluster_cyclization Gould-Jacobs Cyclization cluster_modification Further Derivatization Aniline 3-chloro-4-methylaniline DCMMM Diethyl 2-((3-chloro-4- methylphenylamino)methylene)malonate Aniline->DCMMM + DEEMM (Microwave, 150°C) DEEMM Diethyl 2-(ethoxymethylene)malonate DEEMM->DCMMM Quinolone Ethyl 6-chloro-7-methyl- 4-hydroxyquinoline-3-carboxylate DCMMM->Quinolone Thermal Cyclization (e.g., Diphenyl ether, ~250°C) Hydroxyquinoline 6-chloro-7-methyl- 4-hydroxyquinoline Quinolone->Hydroxyquinoline Hydrolysis & Decarboxylation BioactiveQuinolone Bioactive Quinolone Derivatives Hydroxyquinoline->BioactiveQuinolone Functionalization (e.g., at C4-OH, N1)

Caption: Workflow for the synthesis of bioactive quinolones from DCMMM.

Experimental Protocol: Thermal Cyclization of DCMMM

Materials:

  • This compound (DCMMM)

  • Diphenyl ether

  • High-temperature reaction setup (e.g., round-bottom flask with a reflux condenser and heating mantle)

  • Hexane

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve DCMMM (1.0 mmol) in diphenyl ether (10 mL).

  • Heat the solution to reflux (approximately 250-260°C) with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the precipitated solid by filtration and wash with hexane to remove the diphenyl ether.

  • The crude product, ethyl 6-chloro-7-methyl-4-hydroxyquinoline-3-carboxylate, can be further purified by recrystallization.

From Intermediate to Bioactive Molecule: Derivatization and Biological Activity

The 6-chloro-7-methyl-4-hydroxyquinoline scaffold obtained from DCMMM is a versatile platform for the synthesis of a diverse library of potential drug candidates.

Mechanism of Action of Quinolone Antimicrobials

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[3]. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death. Eukaryotic cells do not possess DNA gyrase, which contributes to the selective toxicity of quinolones towards bacteria.

Diagram: Quinolone Mechanism of Action

Quinolone_MoA Quinolone Quinolone Antibiotic Complex Quinolone-Enzyme-DNA Complex Quinolone->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication & Repair Complex->Replication Inhibition CellDeath Bacterial Cell Death Replication->CellDeath Failure leads to

Sources

The Strategic Role of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Audience: Researchers, medicinal chemists, and drug development professionals in the field of inflammation and immunology.

Abstract: This document provides a comprehensive technical guide on the synthesis and application of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (DCPMM), a key intermediate in the development of potent anti-inflammatory agents. We will explore the synthetic pathway to DCPMM, its subsequent transformation into quinoline-based therapeutic candidates via the Gould-Jacobs reaction, and the mechanistic basis for the anti-inflammatory activity of these derivatives, including their interactions with key pro-inflammatory targets. Detailed, field-tested protocols for synthesis and characterization are provided to enable researchers to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Quinoline Scaffold and the Importance of DCPMM

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] A critical pathway to substituted quinolines is the Gould-Jacobs reaction, which involves the thermal cyclization of anilinomethylenemalonates.[3][4] this compound (DCPMM) is a strategically designed intermediate for this reaction. The 3-chloro and 4-methyl substituents on the aniline ring are not arbitrary; they are chosen to modulate the electronic and steric properties of the final quinoline derivative, influencing its pharmacokinetic profile and target engagement.

The primary value of DCPMM lies in its efficient conversion to 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its esters. This quinolone core is a key pharmacophore in a variety of biologically active molecules. By utilizing DCPMM, researchers can readily access a class of compounds with significant potential for the inhibition of key inflammatory mediators.

Synthetic Pathways and Methodologies

The synthesis of anti-inflammatory agents from DCPMM is a multi-step process that begins with the formation of the DCPMM intermediate itself, followed by its cyclization and subsequent hydrolysis. Modern synthetic techniques, such as microwave irradiation, have been shown to significantly improve reaction times and yields.[5]

Synthesis of this compound (DCPMM)

The formation of DCPMM is achieved through the condensation of 3-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[4]

Protocol 1: Microwave-Assisted Synthesis of DCPMM

This protocol is adapted from a general procedure for the synthesis of diethyl 2-((arylamino)methylene)malonates.[5]

Materials:

  • 3-chloro-4-methylaniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0 mmol)

  • 5.0 mL high-pressure microwave reaction tube

  • CEM Discover SP microwave synthesizer (or equivalent)

  • Column chromatography supplies (silica gel, n-hexane, ethyl acetate)

Procedure:

  • Place 3-chloro-4-methylaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol) into a 5.0 mL high-pressure microwave reaction tube.

  • Seal the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.

  • Place the reaction tube in the microwave synthesizer and irradiate for 30 minutes at 150 °C.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting crude product can be purified by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield DCPMM as a solid.

Expected Outcome: This method is expected to produce DCPMM in good to excellent yield (typically >80%). The purity of the product should be confirmed by NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction compared to conventional heating methods by efficiently coupling with the polar reactants, leading to a rapid increase in internal temperature and pressure. This significantly reduces reaction times from hours to minutes.

  • Solvent-Free Conditions: This protocol is presented as a solvent-free reaction, which is a hallmark of green chemistry. It reduces waste and simplifies the work-up procedure.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and any side products.

Cyclization of DCPMM to Ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

The next crucial step is the intramolecular cyclization of DCPMM to form the quinolone ring system. This is a thermally induced 6-electron electrocyclization, a key step in the Gould-Jacobs reaction.[4] This reaction is typically carried out at high temperatures in a high-boiling solvent like diphenyl ether.

Protocol 2: Thermal Cyclization of DCPMM

This protocol is based on the classical Gould-Jacobs reaction conditions.

Materials:

  • This compound (DCPMM) (1.0 mmol)

  • Diphenyl ether

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Hexanes or petroleum ether

Procedure:

  • Place DCPMM (1.0 mmol) in a round-bottom flask.

  • Add a sufficient volume of diphenyl ether to create a stirrable slurry.

  • Heat the mixture to reflux (approximately 250-260 °C) using a heating mantle.

  • Maintain the reflux for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, the product should precipitate from the diphenyl ether.

  • Dilute the mixture with hexanes or petroleum ether to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexanes to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Outcome: This reaction should yield ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate as a solid. Yields can be variable depending on the reaction time and temperature control.

Hydrolysis to 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The final step in the synthesis of the target anti-inflammatory agent is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification with a strong base, followed by acidification.

Protocol 3: Saponification of the Quinolone Ester

Materials:

  • Ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 mmol)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • Suspend the quinolone ester (1.0 mmol) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain 7-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Expected Outcome: This procedure should yield the final carboxylic acid product as a solid in high yield.

Visualization of the Synthetic Workflow

The overall synthetic pathway from 3-chloro-4-methylaniline to the final quinoline-3-carboxylic acid is depicted below.

G cluster_0 Step 1: DCPMM Synthesis cluster_1 Step 2: Gould-Jacobs Cyclization cluster_2 Step 3: Hydrolysis 3-chloro-4-methylaniline 3-chloro-4-methylaniline DCPMM Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate 3-chloro-4-methylaniline->DCPMM DEEM, Microwave DEEM Diethyl ethoxymethylenemalonate DEEM->DCPMM Quinolone_Ester Ethyl 7-chloro-6-methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate DCPMM->Quinolone_Ester Heat (Diphenyl ether) Quinolone_Acid 7-chloro-6-methyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Quinolone_Ester->Quinolone_Acid 1. NaOH 2. HCl

Caption: Synthetic workflow for the preparation of a quinoline-based anti-inflammatory agent from DCPMM.

Mechanism of Anti-inflammatory Action

Quinolone derivatives have been shown to exert their anti-inflammatory effects through multiple mechanisms. The primary modes of action involve the inhibition of key enzymes and transcription factors in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through their role in prostaglandin synthesis. Many quinoline derivatives have been identified as potent COX-2 inhibitors.[6][7] The 4-oxo-quinoline-3-carboxylic acid scaffold can effectively mimic the binding of arachidonic acid in the active site of COX enzymes. The substituents on the quinoline ring play a crucial role in determining the potency and selectivity of inhibition.

Inhibition of Lipoxygenase (LOX) Enzymes

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory response, responsible for the production of leukotrienes. Certain quinoline derivatives have demonstrated significant inhibitory activity against 5-LOX, a key enzyme in this pathway.[8][9]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases. Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][10][11]

The proposed mechanisms of action are summarized in the following diagram:

G cluster_COX COX Pathway cluster_LOX LOX Pathway cluster_NFkB NF-κB Pathway Quinolone_Derivative Quinolone Derivative (from DCPMM) COX_Enzymes COX-1 / COX-2 Quinolone_Derivative->COX_Enzymes Inhibition LOX_Enzymes 5-LOX Quinolone_Derivative->LOX_Enzymes Inhibition NFkB_Activation NF-κB Activation Quinolone_Derivative->NFkB_Activation Inhibition Arachidonic_Acid_COX Arachidonic Acid Arachidonic_Acid_COX->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Arachidonic_Acid_LOX Arachidonic Acid Arachidonic_Acid_LOX->LOX_Enzymes Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Leukotrienes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes Proinflammatory_Genes->Inflammation

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various heterocyclic compounds, including quinolines, which are of significant interest in medicinal chemistry. The most common and efficient method for this synthesis is the first step of the Gould-Jacobs reaction. This involves the condensation of 3-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (DEEMM).[1][2] This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

This guide will delve into the nuances of this reaction, providing you with the tools to achieve high yields and purity.

Reaction Mechanism and Key Parameters

Understanding the reaction mechanism is fundamental to optimizing the synthesis and troubleshooting potential issues.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 3-Chloro-4-methylaniline intermediate Addition Intermediate aniline->intermediate Nucleophilic Attack deemm Diethyl ethoxymethylenemalonate (DEEMM) deemm->intermediate product This compound intermediate->product Elimination ethanol Ethanol intermediate->ethanol

Caption: Reaction mechanism for the synthesis.

Key Reaction Parameters:

ParameterImportanceRecommended Range/ConditionsRationale
Temperature High100-160 °C (conventional) or 150 °C (microwave)Higher temperatures are necessary to drive the elimination of ethanol and push the equilibrium towards the product.[3]
Solvent MediumSolvent-free, Toluene, or Diphenyl etherThe reaction can be run neat, especially with microwave heating.[3] High-boiling inert solvents are suitable for conventional heating to maintain the required temperature.
Reactant Ratio High1:1 to 1:1.2 (Aniline:DEEMM)A slight excess of DEEMM can help drive the reaction to completion, but a large excess can complicate purification.
Catalyst LowGenerally not requiredThe reaction is typically thermally driven. However, for less reactive anilines, a mild acid or Lewis acid catalyst can sometimes be beneficial.
Reaction Time Medium1-6 hours (conventional) or 15-30 minutes (microwave)Reaction time is dependent on the temperature and method of heating.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Insufficient Temperature: The reaction is thermally driven, and inadequate heating will result in a slow or incomplete reaction. 2. Poor Quality Reagents: 3-chloro-4-methylaniline can oxidize over time, and DEEMM can hydrolyze. 3. Premature Cyclization (Gould-Jacobs side reaction): If the temperature is excessively high for a prolonged period, the product can cyclize to form a quinolone derivative.1. Optimize Temperature: Ensure the reaction mixture reaches the target temperature (100-160 °C for conventional heating, 150 °C for microwave). Use a high-boiling solvent like diphenyl ether for consistent high temperatures in conventional setups.[3] 2. Verify Reagent Purity: Use freshly distilled or purified 3-chloro-4-methylaniline. Ensure DEEMM is stored under anhydrous conditions. 3. Control Reaction Time and Temperature: Monitor the reaction by TLC. Once the starting aniline is consumed, proceed with workup to avoid side reactions.
Formation of a Dark, Tarry Reaction Mixture 1. Decomposition of Starting Material: Substituted anilines can be sensitive to prolonged high temperatures and may decompose. 2. Side Reactions: At elevated temperatures, polymerization or other side reactions of the reactants or product can occur.1. Lower Reaction Temperature/Shorter Time: Consider using a slightly lower temperature for a longer duration or switching to a microwave-assisted protocol which often offers better temperature control and shorter reaction times.[3] 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.
Product is an Oil and Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. 2. Residual Solvent: Trapped solvent from the workup can prevent solidification.1. Purification by Column Chromatography: If direct crystallization is unsuccessful, purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient.[3] 2. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent before attempting crystallization. 3. Recrystallization: Try recrystallization from a suitable solvent system. For similar compounds, hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or ethanol is often effective.
Presence of an Unidentified Side Product 1. Reaction with Water: If moisture is present, DEEMM can hydrolyze to diethyl malonate and formic acid. 2. Dialkylation: Although less common in this specific reaction, it's a potential side reaction in malonate chemistry.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents if applicable. 2. Characterize the Impurity: Isolate the side product and characterize it by NMR, MS, and IR to understand its structure and formation mechanism, which will aid in optimizing the reaction to avoid it.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 3-chloro and 4-methyl groups on the aniline in this reaction?

The electronic nature of the substituents on the aniline ring affects its nucleophilicity and thus the reaction rate. The 4-methyl group is an electron-donating group (EDG), which increases the electron density on the nitrogen atom, making the aniline more nucleophilic and generally increasing the reaction rate. The 3-chloro group is an electron-withdrawing group (EWG), which decreases the electron density on the nitrogen, making the aniline less nucleophilic and potentially slowing down the reaction compared to an unsubstituted aniline. The combined effect of these two groups will determine the overall reactivity.

Q2: Can I use a catalyst to speed up the reaction?

While this reaction is typically conducted without a catalyst, for less reactive anilines or if you wish to use lower temperatures, a mild acid catalyst can be employed. The acid protonates the ethoxy group of DEEMM, making it a better leaving group and facilitating the nucleophilic attack by the aniline. However, strong acids should be avoided as they can protonate the aniline, rendering it non-nucleophilic.

Q3: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), to separate the starting materials from the product. The disappearance of the 3-chloro-4-methylaniline spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.

Q4: What are the safety precautions I should take when running this reaction?

  • 3-Chloro-4-methylaniline: This compound is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl ethoxymethylenemalonate (DEEMM): This compound is a lachrymator and can cause irritation. Handle it in a fume hood and wear appropriate PPE.

  • High Temperatures: The reaction is conducted at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller or a scientific microwave reactor) and take precautions to avoid thermal burns.

  • Solvents: If using high-boiling solvents like diphenyl ether, be aware of their flammability and handle them accordingly.

Q5: How do I purify the final product?

The crude product can often be purified by recrystallization. Based on the properties of similar compounds, a non-polar solvent like n-hexane is a good starting point for recrystallization. If the product is an oil or does not crystallize easily, purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system is recommended.[3][4]

Experimental Protocols

Protocol 1: Conventional Heating
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). If using a solvent, add toluene or diphenyl ether (approximately 2-3 mL per gram of aniline).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the 3-chloro-4-methylaniline is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the product crystallizes upon cooling, collect the solid by vacuum filtration and wash with cold hexane.

    • If the product is an oil, remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from n-hexane.

    • If the crude product is an oil, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 3-chloro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C and hold for 15-30 minutes.[3]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • If the product solidifies, it can be triturated with cold hexane and filtered.

    • If it remains an oil, purify by column chromatography as described in the conventional protocol.

Visualization of the Synthetic Workflow

Workflow start Start reactants Combine 3-chloro-4-methylaniline and DEEMM start->reactants heating Heat Reaction Mixture (Conventional or Microwave) reactants->heating monitoring Monitor by TLC heating->monitoring workup Cool and Isolate Crude Product monitoring->workup Reaction Complete purification Purify by Recrystallization or Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: A streamlined workflow for the synthesis.

References

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]

  • Google Patents. (2021). Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate. CN109336762B.
  • Wikipedia. (2023). Gould-Jacobs reaction. Available at: [Link]

Sources

Technical Support Center: Purification of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this valuable synthetic intermediate. Drawing upon established chromatographic principles and field-proven insights, this document will address common challenges and provide robust protocols to ensure the success of your purification endeavors.

Understanding the Molecule and the Challenge

This compound is a β-enamino ester. This class of compounds is known for its utility in the synthesis of various heterocyclic systems. However, its purification by silica gel chromatography can present challenges. The presence of a basic amino group and two ester functionalities imparts a significant polarity to the molecule. Furthermore, the enamine moiety can be susceptible to hydrolysis under acidic conditions, a critical consideration when using standard silica gel, which is inherently acidic.[1][2]

This guide will provide a systematic approach to navigate these challenges, ensuring a successful and reproducible purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Q1: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying amine-containing compounds on silica gel.

  • Causality: The acidic nature of the silica gel's surface, due to the presence of silanol groups (Si-OH), can lead to strong, non-ideal interactions with the basic amino group of your compound. This causes a portion of the molecules to lag behind the main band, resulting in tailing.

  • Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (TEA) , to your mobile phase. A concentration of 0.5-1% (v/v) TEA is typically sufficient to neutralize the acidic sites on the silica, leading to sharper bands and improved separation.

Q2: I'm observing a new, more polar spot on my TLC plate after spotting the crude material, and my overall yield after the column is low. What is happening?

A2: This is a strong indication that your compound is decomposing on the silica gel.

  • Causality: Enamines can be sensitive to acid-catalyzed hydrolysis.[1][2] The acidic environment of the silica gel can catalyze the hydrolysis of the enamine bond, leading to the formation of diethyl 2-formylmalonate and 3-chloro-4-methylaniline. These byproducts are often more polar and will appear as new spots on the TLC plate.

  • Solution:

    • Deactivation with Triethylamine (TEA): As mentioned in A1, adding TEA to your mobile phase is the first and often most effective solution.

    • Use of a Different Stationary Phase: If decomposition persists even with TEA, consider using a less acidic stationary phase such as neutral alumina.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A3: This indicates that your mobile phase is not polar enough to elute your compound.

  • Causality: this compound is a relatively polar molecule. A simple hexane/ethyl acetate mixture may not be sufficient to overcome its interaction with the polar silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: You can increase the polarity of your mobile phase by switching to a stronger solvent system. A good starting point would be to try mixtures of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it.

    • Incorporate a Polar Modifier: Adding a small amount of a more polar solvent like methanol to your existing hexane/ethyl acetate system can also significantly increase its eluotropic strength.

Q4: The separation between my desired product and a close-running impurity is very poor. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor resolution means the mobile phase and stationary phase are not differentiating well enough between your product and the impurity.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems on a TLC plate. Try replacing ethyl acetate with other solvents of similar polarity but different chemical properties, such as diethyl ether or acetone, in a mixture with hexane.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar mobile phase to allow the less polar impurities to elute first, then gradually increase the polarity to elute your product, leaving the more polar impurities behind.

    • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to band broadening and poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the TLC analysis of this compound?

A1: Based on literature for similar compounds, a good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate in a 7:3 ratio .[3] This should give you an initial indication of the compound's mobility. You can then adjust the ratio to achieve an optimal Rf value of 0.2-0.4 for column chromatography.

Q2: Should I use isocratic or gradient elution for the column chromatography?

A2: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC analysis shows good separation between your product and any impurities with a single solvent mixture, isocratic elution is simpler and sufficient.

  • Gradient Elution: If your crude material contains multiple impurities with a range of polarities, a gradient elution will likely provide a better separation and purer fractions in a shorter amount of time.

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation. For very difficult separations, this ratio can be increased to 100:1.

Q4: What is the best way to load my sample onto the column?

A4: There are two common methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility, like dichloromethane) and carefully pipette it onto the top of the packed column.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often leads to better resolution.

Q5: How can I visualize the compound on a TLC plate?

A5: this compound contains a substituted aromatic ring and a conjugated system, which should make it visible under a UV lamp at 254 nm. You can also use general-purpose stains like potassium permanganate or iodine vapor for visualization.[3]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol will help you determine the optimal mobile phase for your column chromatography.

  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline.

  • Developing the Plate: Prepare a series of developing chambers (beakers with watch glasses as lids) with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4). You can also try other solvent systems like dichloromethane/methanol if necessary.

  • Elution: Place the spotted TLC plate into a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for your product spot. The ideal Rf for column chromatography is between 0.2 and 0.4. Adjust your solvent system until you achieve this Rf value with good separation from impurities.

Protocol 2: Column Chromatography Purification

This protocol is for the purification of approximately 1 gram of crude this compound. Adjust the scale as needed.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Mobile Phase: Based on your TLC analysis, prepare a sufficient volume of the optimal mobile phase (e.g., n-hexane:ethyl acetate 7:3) containing 0.5% (v/v) TEA.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 40-50 g) in the mobile phase and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product (1 g) in a suitable solvent (e.g., 10 mL of dichloromethane).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

  • Monitoring the Separation:

    • Periodically collect a small sample from the eluting solvent and spot it on a TLC plate.

    • Develop the TLC plate using your chosen mobile phase to track the elution of your compound.

  • Fraction Pooling and Solvent Removal:

    • Once your product has fully eluted, identify the fractions containing the pure compound by TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of compounds.
Mobile Phase (TLC) n-Hexane:Ethyl Acetate (7:3) + 0.5% TEAGood starting point based on similar compounds. TEA neutralizes silica.[3]
Mobile Phase (Column) Optimized from TLC (aim for Rf 0.2-0.4) + 0.5% TEAEnsures optimal separation and prevents degradation.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; Gradient for complex mixtures.
Sample Loading Dry LoadingGenerally provides better resolution.
Visualization UV light (254 nm)Aromatic and conjugated system allows for UV detection.[3]

Visualizations

Workflow for Troubleshooting Common Purification Issues

TroubleshootingWorkflow Start Crude Product Purification TLC Run TLC Analysis Start->TLC Problem Identify Issue TLC->Problem Streaking Streaking / Tailing Problem->Streaking Yes Decomposition New Spots / Low Yield Problem->Decomposition Yes NoMovement Stuck at Baseline Problem->NoMovement Yes PoorSep Poor Separation Problem->PoorSep Yes End Successful Purification Problem->End No Issues Solution1 Add 0.5-1% TEA to Mobile Phase Streaking->Solution1 Decomposition->Solution1 Solution2 Use Neutral Alumina or Minimize Contact Time Decomposition->Solution2 Solution3 Increase Mobile Phase Polarity (e.g., DCM/MeOH) NoMovement->Solution3 Solution4 Optimize Solvents or Use Gradient Elution PoorSep->Solution4 Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A flowchart for diagnosing and solving common issues.

Logic for Mobile Phase Selection

MobilePhaseSelection Crude Crude Product (Polar Enamine) TLC TLC Analysis Crude->TLC Rf_High Rf > 0.4 (Too High) TLC->Rf_High Rf_Low Rf < 0.2 (Too Low) TLC->Rf_Low Rf_Good 0.2 < Rf < 0.4 (Optimal) TLC->Rf_Good DecreasePolarity Decrease Polarity (More Hexane) Rf_High->DecreasePolarity IncreasePolarity Increase Polarity (More Ethyl Acetate) Rf_Low->IncreasePolarity Column Proceed to Column Chromatography Rf_Good->Column DecreasePolarity->TLC IncreasePolarity->TLC

Caption: Decision tree for optimizing the mobile phase.

References

  • This guide is a synthesis of established chromatographic principles and does not represent a direct protocol
  • Dixon, J. E., & Bruice, T. C. (1973). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of pharmaceutical sciences, 62(12), 1943–1948. [Link]

  • Al-Zaydi, K. M. (2005). Stability study of an anticonvulsant enaminone (E139) using HPLC. Journal of liquid chromatography & related technologies, 28(1), 107-121. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]

Sources

"common byproducts in the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction for yield and purity.

The synthesis of this target molecule, a substituted enamine ester, is typically achieved via the condensation of 3-chloro-4-methylaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM).[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide offers solutions to these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my crude reaction mixture?

A1: Based on the reaction mechanism and common laboratory observations, you should be vigilant for three primary types of byproducts: unreacted starting materials, a thermally-induced cyclization product, and byproducts from side reactions of your starting materials.

Table 1: Common Byproducts and Their Identification

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature (LC-MS) [M+H]⁺
Target Product C₁₅H₁₈ClNO₄315.76316.1
3-Chloro-4-methylaniline (Starting Material)C₇H₈ClN141.60142.0
Diethyl 2-(ethoxymethylene)malonate (DEEMM) (Starting Material)C₁₀H₁₆O₅216.23217.1
Ethyl 7-chloro-4-hydroxy-6-methylquinoline-3-carboxylateC₁₃H₁₂ClNO₃269.70270.1
Bis-(3-chloro-4-methylphenyl)amineC₁₄H₁₄Cl₂N₂281.18281.0

The most significant byproduct is often the quinolone derivative, which arises from the Gould-Jacobs reaction pathway.[3] This intramolecular cyclization of the target molecule is thermally promoted and is a critical parameter to control.

Q2: My reaction yield is consistently low, and TLC shows multiple spots. What is the likely cause?

A2: Low yields are typically traced back to either incomplete reaction or the progression of side reactions. The primary culprit is often the thermal cyclization of your desired product into the corresponding quinolone.

This occurs because the synthesis of this compound is the first step of the Gould-Jacobs reaction.[2][3] If the reaction temperature is too high or the reaction time is excessively long, the desired enamine intermediate will cyclize.

Causality: The enamine product exists in equilibrium with its reactants. Excessive heat provides the activation energy needed to overcome the barrier for the intramolecular cyclization, which is often irreversible and drives the equilibrium away from your target compound.

To troubleshoot this, we recommend:

  • Strict Temperature Control: Maintain the reaction temperature at the lower end of the effective range. For many aniline condensations with DEEMM, temperatures around 80-100°C are sufficient without promoting significant cyclization.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline. The reaction is often complete within a few hours. Quench the reaction as soon as the aniline spot has disappeared to prevent subsequent byproduct formation.

  • Solvent Choice: While often performed neat, using a high-boiling, inert solvent can help moderate temperature more effectively than direct heating of the neat mixture.

Q3: I have an unexpected, highly-polar spot on my TLC and a mass peak corresponding to a loss of an ethoxy group. What is it?

A3: This is a classic signature of the cyclized byproduct, Ethyl 7-chloro-4-hydroxy-6-methylquinoline-3-carboxylate . The hydroxyl group on the quinolone ring significantly increases its polarity compared to the enamine product, causing it to have a lower Rf value on silica gel TLC plates. The formation of this structure from the target molecule involves the elimination of an ethanol molecule, consistent with a mass difference of 46 Da.

Visualizing the Reaction Pathways

Understanding the chemical transformations is key to controlling them. Below are diagrams illustrating the desired synthesis and the primary competing side reaction.

reaction_pathway cluster_main Desired Synthesis Pathway cluster_side Byproduct Formation Pathway (Gould-Jacobs) Aniline 3-Chloro-4-methylaniline Product Target Product Aniline->Product + DEEMM - EtOH DEEMM DEEMM DEEMM->Product Product_Side Target Product Quinolone Quinolone Byproduct Product_Side->Quinolone Δ (Heat) - EtOH

Caption: Main vs. Side Reaction Pathways.

Troubleshooting Guide

This section provides a quick reference for diagnosing and solving common experimental issues.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield with Significant Unreacted Aniline 1. Insufficient reaction time or temperature. 2. Poor quality of DEEMM (hydrolyzed).1. Increase reaction time and monitor by TLC until aniline is consumed. 2. Use fresh, anhydrous DEEMM.[5] Consider distillation if purity is suspect.
Low Yield with No Remaining Aniline 1. Excessive heat or reaction time leading to cyclization. 2. Mechanical loss during workup/purification.1. Repeat the reaction at a lower temperature (e.g., 80°C) and for a shorter duration. 2. Optimize extraction and purification protocols.
Product is an Oil and Difficult to Crystallize Presence of unreacted DEEMM or other oily impurities.Purify the crude product via column chromatography (see Protocol 2). A hexane/ethyl acetate gradient is typically effective.[1]
Multiple Byproducts Detected by LC-MS 1. Reaction conditions too harsh. 2. Presence of moisture in the reaction.1. Reduce reaction temperature. 2. Ensure all glassware is oven-dried and reactants are anhydrous. DEEMM is known to be moisture-sensitive.[6]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized to favor the formation of the desired enamine product while minimizing the cyclization side reaction.

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylaniline (1.42 g, 10 mmol).

  • Reactant Addition: To the flask, add diethyl 2-(ethoxymethylene)malonate (DEEMM) (2.27 g, 10.5 mmol, 1.05 eq.).

  • Reaction: Immerse the flask in a preheated oil bath at 90°C. Stir the mixture vigorously. The aniline will dissolve as the reaction progresses, and ethanol will be evolved.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (eluent: 20% ethyl acetate in hexane). The reaction is complete when the 3-chloro-4-methylaniline spot is no longer visible (typically 1-2 hours).

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature. The resulting crude product, often a viscous oil or a low-melting solid, can be purified directly. For long-term storage, it is advisable to purify the product to remove residual starting materials which can degrade over time.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel slurry in 5% ethyl acetate in hexane and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing to 30%.

    • Unreacted DEEMM will elute first.

    • The desired product will typically elute at around 15-25% ethyl acetate in hexane.

    • The polar quinolone byproduct will remain on the column and elute at higher concentrations of ethyl acetate.

  • Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product, which should be a pale yellow solid.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

troubleshooting_workflow start Start: Crude Product Analysis check_purity Check Purity by TLC/LC-MS start->check_purity is_pure Purity > 95%? check_purity->is_pure end_ok End: Product is Pure is_pure->end_ok Yes check_spots Multiple Spots/Peaks Present? is_pure->check_spots No main_impurity Identify Main Impurity check_spots->main_impurity Yes is_aniline Unreacted Aniline? main_impurity->is_aniline is_quinolone Polar Quinolone? is_aniline->is_quinolone No solution_aniline Solution: - Increase reaction time - Check DEEMM quality is_aniline->solution_aniline Yes solution_quinolone Solution: - Decrease reaction temp - Decrease reaction time is_quinolone->solution_quinolone Yes purify Action: Purify via Column Chromatography is_quinolone->purify No/Other solution_aniline->purify solution_quinolone->purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers.
  • Cely-Santos, W., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

  • Kappe, C. O., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules.
  • Feely, W., & Boekelheide, V. (1955). Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 3, p.395. Available at: [Link]

  • ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • ResearchGate. Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. Available at: [Link]

  • LookChem. DIETHYL ETHOXYMETHYLENE MALONATE. Available at: [Link]

  • Beilstein Journals. (2003). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Available at: [Link]

  • Wikipedia. Malonic ester synthesis. Available at: [Link]

  • Patsnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

  • The Royal Society of Chemistry. General Procedures. Available at: [Link]

  • PubChem. 3-Chloro-4-methylaniline. Available at: [Link]

  • Google Patents. US4324904A - Processes for the preparation of hydratropic acids and esters.
  • Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Ataman Kimya. 3-CHLORO-4-METDYLANILINE. Available at: [Link]

  • Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]

  • Organic Chemistry Portal. Enamine synthesis by amination. Available at: [Link]

  • Google Patents. CN103288637A - Preparation method for environmentally-friendly clean diethyl malonate.
  • Sciencemadness Discussion Board. (2014). Versatile "new" enamine synthesis. Available at: [Link]

  • Molbase. CGS-9896 Drug Synthesis. Available at: [Link]

Sources

"troubleshooting low yield in Gould-Jacobs reaction with 3-chloro-4-methylaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gould-Jacobs Reaction

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful quinoline synthesis method, specifically focusing on troubleshooting low yields when using substituted anilines like 3-chloro-4-methylaniline.

Troubleshooting Guide: Low Yield in the Gould-Jacobs Reaction

This section addresses specific, common issues encountered during the reaction in a practical question-and-answer format.

Q1: My reaction with 3-chloro-4-methylaniline has stalled. TLC analysis shows unreacted aniline and the intermediate anilidomethylenemalonate, but very little of the desired cyclized product. What's happening?

A1: This is a classic symptom of incomplete thermal cyclization, the most energy-intensive step of the Gould-Jacobs reaction.[1][2] The primary cause is insufficient reaction temperature or time.

  • Causality: The cyclization is an intramolecular electrophilic aromatic substitution, which is energetically demanding.[3][4] The substituents on your aniline play a critical role. The chloro group is electron-withdrawing, which deactivates the aromatic ring and makes the cyclization even more difficult compared to unsubstituted aniline.[5] The methyl group is weakly activating, but the deactivating effect of the chlorine often dominates.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) has reached the target temperature, typically 250-260 °C .[2][6] Use a calibrated high-temperature thermometer placed directly in the reaction mixture, not just monitoring the heating mantle's setting.

    • Increase Reaction Time: For deactivated anilines, the reaction may require prolonged heating. Monitor the reaction by TLC every 30-60 minutes. If the ratio of product to intermediate is not increasing, consider extending the reflux time.

    • Consider an Acid Catalyst: For challenging cyclizations, the addition of a catalyst like Polyphosphoric Acid (PPA) can promote the reaction at a lower temperature (e.g., 120-140 °C). PPA acts as both a Brønsted acid and a dehydrating agent, facilitating the ring closure.[7][8]

Q2: The reaction mixture turned dark brown or black, and my final product is a tarry, intractable mess with very low yield. What causes this decomposition?

A2: Dark coloration and tar formation are typically due to oxidation of the aniline starting material and/or thermal decomposition of the intermediate and product at the high temperatures required for cyclization.[6][9]

  • Causality: Anilines are susceptible to air oxidation, especially at high temperatures. The resulting radical species can polymerize, leading to tar formation. Furthermore, prolonged exposure to temperatures above 260°C can cause the ester functionalities and the quinoline core itself to decompose.

  • Troubleshooting Protocol:

    • Inert Atmosphere: The most critical step is to run the entire reaction, including the initial heating phase, under a strictly inert atmosphere (Nitrogen or Argon). Purge the flask with the inert gas before adding reagents and maintain a positive pressure throughout the experiment.

    • Optimize Temperature and Time: There is a fine balance between a temperature high enough for cyclization and one that causes decomposition.[1] An optimization experiment may be necessary. For instance, comparing reaction outcomes at 245 °C, 250 °C, and 255 °C can help identify the optimal temperature for your specific substrate.

    • Purify Starting Materials: Impurities in the 3-chloro-4-methylaniline can act as catalysts for polymerization.[10] Consider recrystallizing or distilling the aniline before use if its purity is questionable.

Q3: I managed to get some product, but the yield was significantly reduced after workup and purification. Where could my product be lost?

A3: Product loss during workup is a common issue, often related to the product's solubility or physical properties.[11]

  • Causality: The resulting 4-hydroxyquinoline derivative can exhibit amphoteric properties and may be partially soluble in both acidic and basic aqueous layers during extraction. Additionally, if the product precipitates from the reaction mixture upon cooling, it can be difficult to separate from byproducts.

  • Troubleshooting Protocol:

    • Careful pH Adjustment: During aqueous workup, carefully adjust the pH. The 4-hydroxyquinoline product is least soluble at its isoelectric point. Avoid strongly acidic or basic conditions where it might form soluble salts.

    • Extraction Solvent: Ensure you are using a sufficiently polar organic solvent (e.g., ethyl acetate, chloroform) in large enough volumes to fully extract your product. Perform multiple extractions (at least 3-4) to maximize recovery.[10]

    • Purification Method: Column chromatography is effective but can lead to losses on the silica gel, especially if the product is very polar.[12] An alternative is purification via salt formation, such as creating a picrate or phosphate salt, which can be crystallized to high purity and then neutralized to recover the free base.[9][13]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Gould-Jacobs reaction.

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LCMS) Start->CheckCompletion Incomplete Reaction Incomplete: Unreacted Starting Materials CheckCompletion->Incomplete No Complete Reaction Complete: Low Crude Yield / Tar CheckCompletion->Complete Yes, but... WorkupLoss Good Crude Yield, Low Final Yield CheckCompletion->WorkupLoss Yes TempTime Increase Temperature/Time Incomplete->TempTime Catalyst Consider Acid Catalyst (PPA) Incomplete->Catalyst InertAtmosphere Ensure Inert Atmosphere (N2/Ar) Complete->InertAtmosphere Purity Check Starting Material Purity Complete->Purity TempOptimization Optimize Temperature (e.g., 245-255°C) Complete->TempOptimization Extraction Optimize Extraction: pH Control, Solvent, Volume WorkupLoss->Extraction Purification Alternative Purification: Salt Crystallization WorkupLoss->Purification

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction proceeds in two key stages.[3][4][14] First, the aniline (3-chloro-4-methylaniline) undergoes a nucleophilic substitution/condensation with diethyl ethoxymethylenemalonate (DEMM), eliminating ethanol to form an intermediate, diethyl 2-(((3-chloro-4-methylphenyl)amino)methylene)malonate.[1][3] The second stage is a high-temperature, 6-electron electrocyclization, followed by tautomerization to form the aromatic 4-hydroxyquinoline ring system.[3][4]

Mechanism Aniline 3-Chloro-4-methylaniline + DEMM Intermediate Anilidomethylenemalonate (Intermediate) Aniline->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (~250°C) Intermediate->Cyclization Heat Product 4-Hydroxyquinoline Product Cyclization->Product Electrocyclization

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Q2: How do the electronic properties of the chloro and methyl groups on the aniline affect the reaction?

A2: The substituents have opposing effects that influence the two main steps of the reaction differently:

  • Condensation Step: The nucleophilicity of the aniline nitrogen is key. The methyl group is electron-donating, which slightly increases the nitrogen's nucleophilicity. The chloro group is electron-withdrawing, which decreases it.[15] Overall, the aniline is still sufficiently nucleophilic for the initial condensation to proceed readily.

  • Cyclization Step: This is an electrophilic aromatic substitution where the aniline ring attacks a carbonyl group. The electron-withdrawing chloro group deactivates the ring, making this step more difficult and requiring higher temperatures.[5] The electron-donating methyl group activates the ring, but its effect may not be enough to fully counteract the deactivating chloro group.

Q3: Are there alternatives to high-temperature thermal cyclization?

A3: Yes. While high-temperature reflux in solvents like diphenyl ether is traditional, modern methods can improve yields and reduce side reactions.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and often improves yields by providing rapid, uniform heating to the target temperature.[1][16]

  • Acid Catalysis: As mentioned in the troubleshooting guide, catalysts like Polyphosphoric Acid (PPA) or Eaton's reagent can facilitate the cyclization under milder conditions (e.g., 120-140 °C), avoiding the thermal degradation associated with higher temperatures.[7][17]

Data Summary & Protocols

Table 1: Cyclization Conditions Comparison
MethodTypical TemperatureCommon Medium/CatalystProsCons
Thermal 240-260 °CDiphenyl Ether, Dowtherm ASimple setup; well-established.High energy; risk of decomposition/tarring.[6]
Acid-Catalyzed 120-150 °CPolyphosphoric Acid (PPA)Lower temp; reduces thermal side reactions.Viscous medium; workup can be challenging.[7]
Microwave 250-300 °CSolvent-free or high-boiling solventRapid heating; short reaction times; improved yields.[1]Requires specialized equipment.
Protocol 1: General Procedure for Gould-Jacobs Reaction with 3-Chloro-4-methylaniline (Thermal Method)

Warning: This reaction involves very high temperatures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet. Ensure all glassware is oven-dried and free of moisture.[10]

  • Reagents: To the flask, add 3-chloro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEMM) (1.05 eq).

  • Heating (Step 1 - Condensation): Heat the mixture to 120-130 °C under an inert atmosphere for 1 hour. Ethanol will be evolved as a byproduct.

  • Cyclization (Step 2): Add a high-boiling solvent (e.g., diphenyl ether, enough to ensure stirring) to the flask. Increase the temperature to reflux (approx. 250-255 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 1-3 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate.

    • Add a non-polar solvent like hexanes or petroleum ether to dilute the diphenyl ether and further precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • LookChem. (n.d.). Purification of Quinoline.
  • R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc., 61, 2890.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: The Gould-Jacobs Reaction Cyclization Step.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Retrieved from [Link]

  • Quora. (2022). How does an electron withdrawing group affect a benzene ring? Retrieved from [Link]

  • S. S. Shinde et al. (2012).
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ. Retrieved from [Link]

Sources

"side reactions of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate in quinolone synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Side Reactions in Quinolone Synthesis

Introduction

Welcome to the technical support guide for researchers engaged in quinolone synthesis. This document provides in-depth troubleshooting advice for managing side reactions involving the key intermediate, Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. The synthesis of the quinolone core, particularly through the Gould-Jacobs reaction, is a robust and widely used method.[1][2] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[3] However, it is this critical, energy-intensive cyclization step that often presents challenges, leading to undesired byproducts and reduced yields.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic route.

Section 1: The Core Reaction Pathway: Gould-Jacobs Synthesis

The intended synthesis begins with the condensation of 3-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate. This intermediate is then subjected to high temperatures (typically >250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A to induce an intramolecular 6-electron electrocyclization, forming the 4-quinolone ring system.[1][4] Subsequent saponification and decarboxylation yield the final quinolone product.[2]

GJA_Pathway cluster_start Starting Materials Aniline 3-Chloro-4-methylaniline Intermediate Diethyl 2-((3-chloro-4-methylphenylamino) methylene)malonate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct Ethyl 6-chloro-7-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (e.g., 250 °C) (-EtOH) Hydrolyzed 6-Chloro-7-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid CyclizedProduct->Hydrolyzed Saponification (e.g., NaOH) FinalProduct 6-Chloro-7-methylquinolin-4(1H)-one Hydrolyzed->FinalProduct Decarboxylation (Heat) (-CO2)

Caption: The Gould-Jacobs reaction pathway for synthesizing 6-chloro-7-methylquinolin-4(1H)-one.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cyclization of this compound.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

A1: This is the most frequent issue and almost always points to suboptimal conditions for the thermal cyclization step, which has a high activation energy.

  • Possible Cause 1: Insufficient Cyclization Temperature. The thermal cyclization of the enamine intermediate is the rate-determining step and requires substantial thermal energy, often around 250°C or higher.[5] Temperatures below this threshold will result in a sluggish reaction or no reaction at all.

  • Possible Cause 2: Insufficient Reaction Time. Even at the correct temperature, the reaction may require several minutes to hours to reach completion. Prematurely stopping the reaction will lead to a low conversion rate.

  • Possible Cause 3: Inefficient Heat Transfer. Using a standard heating mantle with a thick-walled flask can lead to inaccurate temperature readings and poor heat distribution. The internal reaction temperature may be significantly lower than the setpoint.

Troubleshooting & Optimization Protocol:

  • Verify Temperature: Use a high-temperature thermometer or a thermocouple placed directly into the reaction medium (if safe and practical) or a sand bath to ensure accurate and uniform heating.

  • Optimize Conditions: The choice of solvent and temperature is critical. High-boiling, thermally stable solvents are required. Microwave irradiation has been shown to be a highly effective alternative for achieving the necessary temperatures rapidly and uniformly.[4][6]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting enamine. Take aliquots carefully at various time points to determine the optimal reaction time.

Table 1: Comparison of Cyclization Conditions

Method Solvent Temperature (°C) Typical Time Advantages Disadvantages
Conventional Heating Diphenyl Ether ~259 °C 30-60 min Simple setup, well-documented. Difficult temperature control, potential for charring.
Conventional Heating Dowtherm A ~257 °C 30-60 min Thermally stable, common. High viscosity, difficult to remove.
Microwave Irradiation (Neat or Solvent) 250-300 °C 1-10 min Rapid, uniform heating; higher yields.[4] Requires specialized equipment.

| Eaton's Reagent | Methane Sulfonic Acid | 60-100 °C | 1-3 h | Much milder conditions, high yields.[6] | Reagent cost, workup procedure. |

Q2: I've isolated an isomeric byproduct along with my desired quinolone. How did this happen and how can I prevent it?

A2: This issue arises from a lack of complete regioselectivity during the cyclization step. The cyclization can occur at either of the two ortho positions relative to the aniline's amino group.

  • Mechanism of Isomer Formation: For 3-chloro-4-methylaniline, cyclization can occur at the C2 or C6 position.

    • Desired Pathway (C2 Cyclization): Cyclization at the C2 position is electronically favored and sterically unhindered, leading to the formation of the 6-chloro-7-methyl-4-quinolone derivative.

    • Side Reaction (C6 Cyclization): Cyclization at the C6 position is also possible, which would lead to the 8-chloro-7-methyl-4-quinolone isomer. The presence of the chloro group at the adjacent C3 position creates some steric hindrance, making this pathway less favorable, but it can still occur, especially at very high temperatures.[3]

Isomer_Formation cluster_pathways Cyclization Pathways Intermediate Enamine Intermediate (from 3-chloro-4-methylaniline) Desired Desired Product 6-chloro-7-methyl-4-quinolone Intermediate->Desired Major Pathway (Cyclization at C2) Isomer Isomeric Byproduct 8-chloro-7-methyl-4-quinolone Intermediate->Isomer Minor Pathway (Cyclization at C6)

Caption: Regioselectivity in the Gould-Jacobs cyclization leading to a desired product and a potential isomer.

Troubleshooting & Mitigation:

  • Lower Reaction Temperature: Using the lowest possible temperature that still allows for efficient cyclization can enhance regioselectivity. Methods using chemical promoters like Eaton's reagent, which operate at lower temperatures, may significantly reduce the formation of the minor isomer.[6]

  • Purification: The isomers will likely have different polarities. Careful column chromatography or fractional crystallization can often be used to separate the desired product from the isomeric byproduct.

  • Structural Confirmation: Use 2D NMR techniques (like NOESY or HMBC) to definitively confirm the structure of your main product and identify the isomeric byproduct.

Q3: My crude product is a dark, tarry mess that is difficult to purify. What causes this and how can I clean it up?

A3: The formation of tar is a common consequence of the harsh, high-temperature conditions required for thermal cyclization.

  • Possible Cause: Thermal Decomposition. At temperatures exceeding 250 °C, organic molecules, including your starting enamine and the quinolone product, can begin to decompose, polymerize, or char.[3] This is especially true if the reaction is heated for too long or if localized "hot spots" occur.

Troubleshooting & Purification Protocol:

  • Preventative Measures:

    • Minimize Reaction Time: Use TLC to monitor the reaction and stop the heating as soon as the starting material is consumed.

    • Use Milder Reagents: Consider using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as a cyclizing agent. It promotes cyclization under much milder conditions (e.g., 60-100 °C), effectively preventing thermal decomposition.[6]

  • Purification Strategy:

    • Trituration: Before attempting chromatography, try triturating the crude solid with a non-polar solvent (like hexanes or diethyl ether) to wash away some of the dark, non-polar impurities.

    • Solvent Dissolution & Filtration: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a plug of silica gel or celite. This can remove baseline, insoluble tar.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for purifying the solid product and removing colored impurities.

Q4: I've identified byproducts that are missing one or both of the ethyl ester groups. What reaction is causing this?

A4: This indicates that unintended hydrolysis and subsequent decarboxylation of the malonate moiety has occurred.

  • Mechanism: Hydrolysis and Decarboxylation. The ester groups of the malonate are susceptible to hydrolysis, especially in the presence of trace amounts of water and acid or base catalysis at high temperatures.[7][8] Once one or both ester groups are hydrolyzed to carboxylic acids, the resulting β-keto acid or malonic acid derivative can readily lose CO₂ upon heating (decarboxylation).[9]

Hydrolysis_Decarboxylation Product Quinolone-3-carboxylate (Desired Product) Hydrolyzed Quinolone-3-carboxylic acid Product->Hydrolyzed Hydrolysis (H₂O, Heat) Decarboxylated 4-Quinolone (Byproduct) Hydrolyzed->Decarboxylated Decarboxylation (Heat, -CO₂)

Caption: Side reaction pathway showing unintended hydrolysis and decarboxylation of the product.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly in an oven before use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control pH: Ensure that no acidic or basic contaminants are present in your starting materials or solvent, as these can catalyze the hydrolysis reaction.

Section 3: Recommended Experimental Protocol

Protocol: Milder Cyclization using Eaton's Reagent[6]

This protocol provides an alternative to high-temperature thermal cyclization, minimizing decomposition and often improving yields.

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅, 1 part by weight) to methanesulfonic acid (10 parts by weight) with stirring. The mixture will become warm. Continue stirring until the P₂O₅ has completely dissolved (approx. 30-60 minutes).

  • Cyclization Reaction:

    • To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, add the freshly prepared Eaton's reagent (typically 3-4 mL per gram of starting material).

    • Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC until the starting enamine is consumed (typically 1-3 hours).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a base, such as saturated sodium bicarbonate solution, until the pH is ~7-8.

    • The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.

    • If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

References

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(15), 4485. Retrieved from [Link][10]

  • ResearchGate. (2015). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... Retrieved from [Link][11]

  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1867. Retrieved from [Link][7]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link][8]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3246–3266. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][2]

  • PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279-81. Retrieved from [Link][12]

  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds. Retrieved from [13]

  • ResearchGate. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link][14]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link][15]

  • ResearchGate. (2020). (PDF) On the ordeal of quinolone preparation via cyclisation of aryl-enamines.... Retrieved from [Link][16]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 168. Retrieved from [Link][3]

  • MDPI. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(8), 12226-12237. Retrieved from [Link][6]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link][9]

  • YouTube. (2023). Decarboxylation of Carboxylic Acids. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link][18]

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Technical Support Center: Purity Enhancement of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is a key enamine intermediate in the synthesis of various heterocyclic compounds, including quinolone-based pharmaceuticals. Achieving high purity of this intermediate is critical, as residual impurities can lead to significant side-product formation in subsequent steps, complicating downstream processing and reducing overall yield. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during its synthesis and purification.

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the common impurities associated with this compound and their origins.

Q1: What are the most common impurities I am likely to encounter during the synthesis of this compound?

A1: The impurity profile is typically dictated by the synthetic route, which most commonly involves the condensation of 3-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (DEEMM).[1][2] The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual 3-chloro-4-methylaniline and DEEMM. This is often due to incomplete reaction or improper stoichiometry.

  • Hydrolysis Products: The enamine and ester functionalities are susceptible to hydrolysis.

    • Enamine Hydrolysis: Under acidic conditions, the enamine can hydrolyze back to 3-chloro-4-methylaniline and a diethyl formylmalonate intermediate.[3]

    • Ester Hydrolysis: Exposure to strong acid or base can hydrolyze one or both of the ethyl ester groups to the corresponding carboxylic acid(s).[4][5]

  • Side-Reaction Products:

    • Self-Condensation of Malonate Derivatives: If diethyl malonate is used as a starting material with an orthoformate, self-condensation can occur under basic conditions.[6]

    • Gould-Jacobs Cyclization Product: At elevated temperatures, the target compound can undergo intramolecular cyclization to form a 4-hydroxyquinoline derivative, a common subsequent reaction step that can occur prematurely if the reaction overheats.[1]

Q2: How can I best identify these specific impurities in my crude product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.

  • Thin-Layer Chromatography (TLC): This is the first and most crucial step. Develop a TLC system (e.g., 7:3 n-hexane/ethyl acetate) to resolve the product from starting materials and byproducts.[1] Unreacted aniline is typically more polar than the product, while DEEMM is less polar.

  • ¹H NMR Spectroscopy: This provides structural confirmation. Look for characteristic peaks of the starting materials. For instance, the ethoxy group (-OCH=) of DEEMM has a distinct signal that should be absent in the pure product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying and quantifying impurities. It can detect trace amounts of starting materials and byproducts by their mass-to-charge ratio.[7]

The following table summarizes key diagnostic features for common impurities.

Impurity Identification Method Key Diagnostic Signal / Observation Removal Strategy
3-chloro-4-methylanilineTLC, ¹H NMRLower Rf on TLC; characteristic aromatic signals in NMR.Aqueous acid wash (e.g., 1M HCl).
Diethyl ethoxymethylenemalonate (DEEMM)TLC, ¹H NMRHigher Rf on TLC; distinct vinyl proton signal (~8.5 ppm) in NMR.Column chromatography; ensuring reaction goes to completion.
Ester Hydrolysis Product (Monoacid)¹H NMR, LC-MSBroad carboxylic acid proton signal (>10 ppm) in NMR; corresponding mass in LC-MS.Aqueous base wash (e.g., sat. NaHCO₃).
Enamine Hydrolysis ProductLC-MSDetection of aniline and formylmalonate masses.Avoid acidic conditions during workup and storage.
Q3: My product is consistently showing a yellow or brown tint, even after initial purification. What is the cause?

A3: The coloration is often due to the formation of oxidized or polymeric impurities from the aniline starting material. Anilines are susceptible to air oxidation, which can be accelerated by light and trace metals. To mitigate this:

  • Ensure the 3-chloro-4-methylaniline starting material is purified (e.g., by distillation or recrystallization) before use if it is discolored.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Minimize the reaction time and avoid excessive heat, which can promote degradation.

Part 2: Troubleshooting and Detailed Purification Protocols

This section provides actionable protocols to address common purification challenges.

Diagram 1: Impurity Formation Pathways

This diagram illustrates the primary reaction and potential side reactions leading to common impurities.

Aniline 3-chloro-4-methylaniline Product Desired Product This compound Aniline->Product Condensation (Main Reaction) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Product Condensation (Main Reaction) Hydrolysis_Enamine Enamine Hydrolysis (Aniline + Formylmalonate) Product->Hydrolysis_Enamine H₃O⁺ Hydrolysis_Ester Ester Hydrolysis (Mono/Di-acid) Product->Hydrolysis_Ester H₃O⁺ / OH⁻ Cyclization Cyclization Product (Quinolone) Product->Cyclization Heat (Δ)

Caption: Key reaction pathways in the synthesis.

Q4: My crude product is a persistent oil and fails to crystallize. What are the likely causes and solutions?

A4: Failure to crystallize is typically caused by a high concentration of impurities or the presence of residual solvent, both of which depress the melting point and disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Remove Residual Solvent: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating (<50°C).

  • Impurity Analysis: Run a TLC or crude ¹H NMR to estimate the purity. If significant starting material is present, perform an appropriate aqueous wash as described in the protocol below.

  • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold n-hexane or diethyl ether). The product may solidify or "crash out" as a powder, which can then be filtered.

  • Seed Crystals: If a small amount of pure, solid material is available from a previous batch, add a single seed crystal to the oil to initiate crystallization.

Q5: Recrystallization is not improving the purity sufficiently. Can you provide a reliable column chromatography protocol?

A5: When recrystallization is ineffective, typically due to impurities with similar solubility profiles, silica gel column chromatography is the preferred method.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., n-hexane). The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3x the weight of the product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase, such as 95:5 n-hexane/ethyl acetate. This will elute non-polar impurities like residual DEEMM.

    • Gradually increase the polarity of the mobile phase. A gradient of 5% to 30% ethyl acetate in n-hexane is often effective.[1]

    • The desired product will elute as the polarity is increased. More polar impurities, such as the starting aniline, will elute last or remain on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: General Purification Workflow

This flowchart provides a decision-making guide for purifying the crude product.

decision decision process process terminal terminal start Crude Product analyze_tlc Analyze by TLC/ ¹H NMR start->analyze_tlc is_solid Is it a solid? analyze_tlc->is_solid is_pure Purity >95%? is_solid->is_pure Yes triturate Triturate with n-Hexane is_solid->triturate No has_aniline Aniline impurity present? is_pure->has_aniline No final_product Pure Product is_pure->final_product Yes has_acid Acidic impurity present? has_aniline->has_acid No acid_wash Aqueous Wash (1M HCl) has_aniline->acid_wash Yes base_wash Aqueous Wash (sat. NaHCO₃) has_acid->base_wash Yes recrystallize Recrystallize has_acid->recrystallize No triturate->analyze_tlc acid_wash->analyze_tlc base_wash->analyze_tlc column_chrom Column Chromatography recrystallize->column_chrom Purity still low recrystallize->final_product Purity OK column_chrom->final_product

Caption: Decision workflow for purification.

Q6: Can you provide a standard protocol for recrystallization?

A6: Recrystallization is highly effective if a suitable solvent is found. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Detailed Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~50 mg of crude product in ~1 mL of various solvents (see table below) at room temperature and with heating. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Solvent Polarity Boiling Point (°C) Comments
EthanolPolar78Often a good choice for enamine derivatives.
IsopropanolPolar82Similar to ethanol, slightly less polar.
Ethyl AcetateMedium77Good for moderately polar compounds.
TolueneNon-polar111Can be used in a solvent/anti-solvent system with hexane.
n-HeptaneNon-polar98Often used as an "anti-solvent" with a more polar solvent.

References

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link][6]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link][8]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link][4]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link][5]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid. Retrieved from [9]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link][1]

  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link][2]

  • National Institutes of Health. (n.d.). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Retrieved from [Link][7]

  • The Royal Society of Chemistry. (n.d.). General Procedures. Retrieved from [Link][10]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link][3]

  • JoVE. (2025). Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. Retrieved from [Link][11]

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Technical Support Center: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (CAS: 103976-11-0). This document is intended for researchers, chemists, and drug development professionals who utilize this compound, often as a key intermediate in the synthesis of more complex molecules.[1][2] Understanding the stability and degradation profile of this enamine malonate derivative is critical for ensuring the reproducibility of experimental results, optimizing reaction yields, and maintaining the purity of final products. This guide provides in-depth answers to common questions, troubleshooting protocols for stability issues, and validated methods for analyzing potential degradation pathways.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

Question 1: What are the primary chemical liabilities and degradation pathways for this molecule?

Answer: The structure of this compound contains two primary chemical liabilities: an enamine functionality and two ethyl ester groups. Therefore, the main degradation pathways are hydrolysis and photodegradation.

  • Hydrolytic Cleavage: The molecule is susceptible to hydrolysis, especially under acidic conditions. The enamine's carbon-carbon double bond can be protonated, leading to a cascade that cleaves the carbon-nitrogen bond.[3][4] This reverts the molecule to its precursor components. The ester groups can also be hydrolyzed under either acidic or basic conditions.[5]

  • Photodegradation: The substituted aromatic amine portion of the molecule makes it susceptible to degradation upon exposure to light, particularly UV radiation.[6][7] This can initiate complex radical-based reactions, leading to colored impurities and fragmentation.

Question 2: What are the specific products I should expect from degradation?

Answer: Depending on the conditions, you can expect the following major degradants:

  • From Enamine Hydrolysis:

    • 3-chloro-4-methylaniline: The parent aromatic amine.

    • Diethyl 2-(ethoxymethylene)malonate (DEEMM): Or its subsequent hydrolysis products.[3][8][9]

  • From Ester Hydrolysis:

    • 2-((3-chloro-4-methylphenylamino)methylene)malonic acid: The diacid resulting from the hydrolysis of both ethyl esters.

    • Ethanol

  • From Photodegradation:

    • A complex mixture of byproducts. Aromatic amines can undergo oxidation to form colored azo compounds or undergo C-N bond cleavage.[7][10]

Question 3: My sample is developing a yellow or brownish tint over time. What is causing this?

Answer: The development of a yellow or brown color is a classic indicator of oxidative and/or photodegradation of the aromatic amine moiety.[10] This is often caused by exposure to ambient light and oxygen. These colored impurities are typically highly conjugated molecules formed from radical coupling or oxidation reactions. To prevent this, strict light and oxygen exclusion during storage and handling is paramount.

Question 4: How does pH affect the stability of the compound in solution?

Answer: The compound is most sensitive to acidic conditions (pH < 6). The enamine hydrolysis mechanism is acid-catalyzed; protonation of the enamine initiates its breakdown.[4][11] While the ester groups can be hydrolyzed by strong base, the enamine linkage is generally more stable under moderately basic conditions than acidic ones. For aqueous processing or chromatography, maintaining a neutral to slightly basic pH (pH 7-8.5) is recommended to maximize stability.

Question 5: What are the optimal conditions for long-term storage?

Answer: To ensure long-term stability and prevent the accumulation of degradants, we recommend the following storage protocol:

  • Temperature: -20°C or lower.[12]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: Protect from all light sources. Use an amber, tightly sealed vial.

  • Moisture: The compound should be kept scrupulously dry, as moisture can facilitate hydrolysis.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical approach to resolving them.

Guide 2.1: Low Yields in Reactions Using the Compound as a Precursor
  • Symptom: The yield of your target molecule is significantly lower than expected. TLC or crude NMR analysis shows multiple unexpected spots/peaks.

  • Potential Cause: Degradation of the starting material before or during the reaction. The presence of 3-chloro-4-methylaniline is a strong indicator of enamine hydrolysis.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, run a quick purity check (HPLC or ¹H NMR) on your stock of this compound. If impurities are present, purify the starting material by recrystallization or column chromatography.

    • Evaluate Reaction pH: If your reaction conditions are acidic, consider that you may be hydrolyzing your starting material. If possible, explore alternative catalysts or conditions that operate at a neutral pH.

    • Control Reaction Temperature: While malonate esters are relatively stable, excessive heat can promote various side reactions and degradation.[13] Follow the recommended temperature profile for your specific synthesis.

    • Exclude Light and Air: For lengthy reactions, wrap the reaction vessel in aluminum foil and maintain an inert atmosphere.

Guide 2.2: Inconsistent Analytical Results (HPLC/LC-MS)
  • Symptom: Chromatograms show variable peak areas, or new impurity peaks appear in samples that have been sitting in the autosampler.

  • Potential Cause: On-column degradation or instability in the analytical mobile phase or sample diluent.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: If you are using an acidic mobile phase (e.g., with formic acid or TFA), your compound may be hydrolyzing on the column or in the vial. Try a buffered mobile phase at a higher pH (e.g., ammonium acetate or ammonium formate at pH 7).

    • Use a Cooled Autosampler: Set your autosampler temperature to 4-10°C to slow degradation while samples are queued for injection.

    • Analyze Samples Promptly: Prepare solutions immediately before analysis. Do not let samples sit on the benchtop or in the autosampler for extended periods.

    • Select an Appropriate Diluent: Dissolve your samples in a non-reactive, aprotic solvent like acetonitrile for analysis whenever possible. If an aqueous diluent is required, use a buffered solution.

Section 3: Key Experimental Protocols

These protocols provide a framework for conducting your own stability studies to understand how the compound behaves in your specific experimental matrix.

Protocol 3.1: Forced Degradation by Hydrolysis

Objective: To identify the degradation products resulting from exposure to acidic, basic, and neutral aqueous conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Forced Degradation Samples: In separate amber HPLC vials, add 100 µL of the stock solution to 900 µL of the following stress solutions:

    • Acidic: 0.1 M Hydrochloric Acid

    • Basic: 0.1 M Sodium Hydroxide

    • Neutral: Purified Water

  • Incubation: Gently mix the vials and place them in a temperature-controlled chamber at 40°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition. If necessary, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms to an unstressed control sample (T=0). Look for the appearance of new peaks and a decrease in the parent peak area.

Protocol 3.2: Photostability Assessment

Objective: To determine the compound's sensitivity to light.

Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Exposure Setup: Transfer the solution to a quartz vial (transparent to UV). Place this vial in a photostability chamber with a controlled light source (e.g., a UV lamp emitting at 254 nm or a broad-spectrum xenon lamp).

  • Dark Control: Prepare an identical sample in an amber vial wrapped completely in aluminum foil and place it alongside the exposed sample.

  • Incubation: Expose the sample for a defined period (e.g., 24 hours).

  • Analysis: Analyze both the light-exposed sample and the dark control by HPLC. A significant decrease in the parent peak area and the emergence of new peaks in the exposed sample relative to the dark control indicates photosensitivity.

Section 4: Visualized Pathways and Workflows

Diagram 4.1: Primary Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_products1 Products parent Diethyl 2-((3-chloro-4- methylphenylamino)methylene)malonate enamine_h Enamine Hydrolysis (Acid-Catalyzed) parent->enamine_h ester_h Ester Hydrolysis (Acid/Base) parent->ester_h photo_d Photolytic Cleavage & Oxidation (UV Light) parent->photo_d prod_amine 3-chloro-4-methylaniline enamine_h->prod_amine prod_deemm DEEMM Derivative enamine_h->prod_deemm prod_diacid Malonic Diacid Derivative ester_h->prod_diacid prod_ethanol Ethanol ester_h->prod_ethanol prod_photo Complex Mixture (e.g., Azo Compounds) photo_d->prod_photo

Caption: Major degradation routes for the target compound.

Diagram 4.2: Workflow for Forced Degradation Study

prep Prepare 1 mg/mL Stock Solution (ACN) stress Aliquot stock into stress conditions: - 0.1 M HCl - 0.1 M NaOH - H₂O prep->stress incubate Incubate at 40°C (T = 0, 2, 4, 8, 24h) stress->incubate analyze Analyze by LC-MS incubate->analyze report Identify Degradants & Calculate % Loss analyze->report

Caption: Experimental workflow for hydrolysis stability testing.

Section 5: Summary of Degradation Profile

Condition Primary Pathway Major Degradation Products Recommended Analytical Technique
Acidic (pH < 6) Enamine Hydrolysis3-chloro-4-methylaniline, Diethyl 2-(ethoxymethylene)malonateReversed-Phase HPLC-UV, LC-MS
Basic (pH > 9) Ester Hydrolysis2-((3-chloro-4-methylphenylamino)methylene)malonic acid, EthanolReversed-Phase HPLC-UV, LC-MS
UV/Visible Light Photodegradation/OxidationComplex mixture, colored impuritiesReversed-Phase HPLC with DAD/PDA detector
Elevated Temperature Accelerates HydrolysisSame as acidic/basic conditionsReversed-Phase HPLC-UV, LC-MS

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Sahoo, S. K., et al. (2018). A magnetically retrievable nanophotocatalyst for the degradation of aromatic amines and azo dyes. New Journal of Chemistry. Available at: [Link]

  • Reddy, L. H., et al. (2017). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports. Available at: [Link]

  • Kuz'min, V. A., et al. (1991). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews. Available at: [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. Available at: [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank. Available at: [Link]

  • Klix, R. C., & Sloan, K. B. (1992). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. Available at: [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. Available at: [Link]

  • Ballard, A. F. (1945). Production of malonic acid. Google Patents. US2373011A.
  • Leonard, M. S. (2013). Enamine Formation and Hydrolysis. YouTube. Available at: [Link]

  • Fones, W. S. (1955). Diethyl methylenemalonate. Organic Syntheses. Coll. Vol. 3, p.395. Available at: [Link]

  • Coy-Barrera, E., et al. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. Available at: [Link]

  • Patsnap Eureka. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

  • Granvogl, M., & Schieberle, P. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry. Available at: [Link]

  • L.S.College, Muzaffarpur. Malonic ester synthesis. Available at: [Link]

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"effect of temperature on the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. We will explore the critical role of temperature in this reaction, offering troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.

Reaction Overview

The synthesis of this compound is a nucleophilic substitution/condensation reaction. It involves the reaction of 3-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction is a crucial step in various synthetic pathways, including the Gould-Jacobs reaction for forming quinoline ring systems. The resulting enamine product is a valuable intermediate in medicinal chemistry and materials science.[1][2]

Controlling the reaction parameters, especially temperature, is paramount to achieving high yield and purity. This guide focuses specifically on the thermal effects on the reaction.

Experimental Workflow

The general workflow for the synthesis is outlined below. Each stage is temperature-sensitive and requires careful control.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Analysis Reactants 1. Combine Reactants (3-chloro-4-methylaniline + DEEMM) Heating 2. Controlled Heating (Key Temperature Step) Reactants->Heating Solvent or Neat Monitoring 3. Monitor Progress (TLC) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup 4. Cooling & Workup Monitoring->Workup Upon completion Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, MP) Purify->Analyze Reaction_Mechanism cluster_reactants cluster_intermediate cluster_products Aniline 3-Chloro-4-methylaniline Intermediate Zwitterionic Intermediate Aniline->Intermediate 1. Nucleophilic Addition DEEMM DEEMM DEEMM->Intermediate Product Target Enamine Intermediate->Product 2. Elimination (Rate-affected by Temp) Ethanol Ethanol Intermediate->Ethanol EtOH

Sources

Technical Support Center: Solvent Effects in the Synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. This document provides in-depth, field-proven insights into the critical role of solvents in this reaction, structured to help you troubleshoot common issues and optimize your experimental outcomes.

Introduction: The Synthesis and the Solvent's Decisive Role

The synthesis of this compound is fundamentally an enamine formation, specifically a nucleophilic substitution reaction between 3-chloro-4-methylaniline and Diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction is the first and often rate-limiting step in the well-known Gould-Jacobs reaction pathway used for creating quinoline-based compounds.[1]

From a mechanistic standpoint, the aniline nitrogen acts as a nucleophile, attacking the electron-deficient double bond of DEEMM, followed by the elimination of an ethanol molecule. The choice of solvent is not merely about dissolving the reactants; it directly influences reaction kinetics, equilibrium, side-product formation, and overall process efficiency. This guide will explore these effects in a practical, problem-solving format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses strategic questions regarding solvent selection for this synthesis.

Q1: What are the primary synthetic methodologies, and how does the solvent's role differ in each?

There are two primary approaches for this synthesis: conventional thermal reflux and microwave-assisted synthesis.

  • Conventional Thermal Reflux: This is the classic method, which involves heating the reactants in a suitable solvent.[2] In this context, the solvent serves multiple functions:

    • Solubilization: It creates a homogeneous phase for the reactants to interact.

    • Heat Transfer: It acts as a medium to transfer thermal energy uniformly to the reactants to overcome the activation energy barrier.

    • Mechanism Participation (Protic Solvents): Protic solvents like ethanol can participate in the reaction mechanism through hydrogen bonding and facilitating proton exchange, which can be crucial for stabilizing intermediates.[3]

    • Temperature Control: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure. Common choices include ethanol, toluene, or higher-boiling solvents like diphenyl ether, which are typically used for 1-6 hours at temperatures ranging from 100-160 °C.[2]

  • Microwave-Assisted, Solvent-Free Synthesis: Modern approaches have demonstrated that this reaction can be run efficiently without any solvent, using microwave irradiation as the energy source.[2][4] In this case, microwave energy directly interacts with the polar reactant molecules, leading to rapid internal heating. This method offers significant advantages, including drastically reduced reaction times (minutes instead of hours), often higher yields, and alignment with green chemistry principles by eliminating solvent waste.[2][4]

Q2: How does solvent polarity affect the reaction rate and yield?

Solvent polarity plays a significant role. The reaction proceeds through a zwitterionic intermediate which is stabilized by polar solvents, potentially increasing the reaction rate. However, the choice between protic and aprotic polar solvents is nuanced:

  • Polar Protic Solvents (e.g., Ethanol, 2-Propanol): These solvents can stabilize both the charged intermediates and the starting aniline through hydrogen bonding. While this can be beneficial, excessive solvation of the aniline nucleophile can also slightly reduce its reactivity. In practice, alcohols are effective and commonly used.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations and can accelerate nucleophilic substitution reactions. DMF is often used in subsequent steps of the Gould-Jacobs reaction.[1] However, for this initial enamine formation, they are less common than alcohols or non-polar solvents in conventional methods.

Q3: Is a catalyst always necessary?

No, a catalyst is not always required. The reaction can proceed thermally without a catalyst, especially at elevated temperatures.[2] However, some procedures may employ weak bases to facilitate the reaction, particularly at lower temperatures.[5] In microwave-assisted solvent-free methods, the high energy input typically obviates the need for any catalyst.[2][4]

Part 2: Troubleshooting Guide

This section is designed to address specific experimental problems with a focus on solvent-related causes and solutions.

Problem 1: Low or No Product Yield

This is the most common issue encountered. Before investigating complex factors, always verify the purity and integrity of your starting materials, 3-chloro-4-methylaniline and DEEMM.

  • Possible Cause A: Incomplete Reaction

    • Why it happens: The reaction may not have reached completion due to insufficient energy (temperature) or time. In conventional reflux, the solvent's boiling point directly limits the energy input.

    • Troubleshooting Steps:

      • Monitor the Reaction: Always track the consumption of starting materials using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

      • Increase Temperature: If the reaction stalls in a solvent like ethanol (BP: 78 °C), consider switching to a higher-boiling solvent like toluene (BP: 111 °C) to increase the reaction rate.

      • Extend Reaction Time: If a higher temperature is not desirable, simply extend the reflux time, continuing to monitor by TLC until the starting aniline spot has disappeared.

      • Switch to Microwave: For the most significant rate enhancement, transitioning to a solvent-free microwave protocol is the most effective solution, often yielding excellent results in under 30 minutes.[2]

  • Possible Cause B: Poor Reactant Solubility

    • Why it happens: If the reactants, particularly the aniline, are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.

    • Troubleshooting Steps:

      • Select an Appropriate Solvent: Ensure your chosen solvent can fully dissolve the reactants. While highly non-polar solvents like hexane are generally poor choices, aromatic solvents like toluene or alcohols are typically effective.

      • Observe the Reaction Mixture: Visually confirm that the mixture is a homogeneous solution upon heating. If solids remain, you have a solubility problem.

Problem 2: Significant Formation of Side Products

  • Possible Cause: Premature Cyclization

    • Why it happens: The desired product is an intermediate for the Gould-Jacobs quinoline synthesis.[1] Exposing it to very high temperatures (e.g., >200 °C in a solvent like diphenyl ether) for extended periods can initiate the next step—thermal cyclization—leading to a 4-hydroxyquinoline derivative as a major impurity.

    • Troubleshooting Steps:

      • Moderate the Temperature: If the enamine is your target product, avoid excessively high temperatures. Refluxing in ethanol or toluene is generally sufficient and poses a lower risk of cyclization than diphenyl ether.[2]

      • Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed immediately to work-up. Do not leave the reaction heating unnecessarily. The solvent-free microwave approach is again advantageous here due to its short duration.[2][4]

Problem 3: Difficult Product Isolation and Purification

  • Possible Cause: Residual High-Boiling Solvent

    • Why it happens: Solvents like diphenyl ether or DMF are difficult to remove on a standard rotary evaporator.

    • Troubleshooting Steps:

      • Use Vacuum Distillation: If a high-boiling solvent was necessary, the crude product must be purified by vacuum distillation to remove the solvent before further purification like column chromatography.[6]

      • Plan Your Solvent Choice: If possible, choose a solvent with a lower boiling point (e.g., ethanol, ethyl acetate, toluene) that is easily removed under reduced pressure to simplify the work-up process.

Part 3: Data Summary & Recommended Protocols

Table 1: Comparison of Solvent Conditions for Enamine Synthesis
MethodSolventTemperature (°C)Typical TimeReported Yield RangeKey Considerations
Conventional RefluxEthanol~78 (Reflux)1–6 hours70–85%[2]Good for small scale; easy solvent removal.
Conventional RefluxToluene~111 (Reflux)1–6 hours70–85%[2]Higher temperature can increase rate.
Conventional RefluxDiphenyl Ether160–2501–3 hoursGood to high[2]Risk of cyclization; difficult solvent removal.
Microwave-AssistedSolvent-Free100–12015–30 min>78%[2][4]Rapid, efficient, green; requires microwave reactor.
Experimental Protocols

Protocol A: Conventional Synthesis in Ethanol

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methylaniline (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Solvent Addition: Add absolute ethanol to dissolve the reactants (approx. 3-5 mL per gram of aniline).

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane/ethyl acetate as eluent) until the aniline spot is consumed (typically 2-4 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with n-hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][6]

Protocol B: Microwave-Assisted Solvent-Free Synthesis

  • Setup: In a microwave-safe reaction vessel, combine 3-chloro-4-methylaniline (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.0 eq).

  • Reaction: Place the vessel in a scientific microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.[2][4] Note: Power and time settings should be optimized for the specific instrument.

  • Work-up: After cooling, the reaction is typically complete. The resulting crude product is often of high purity.

  • Purification: If necessary, purify the product by column chromatography as described in Protocol A.[2]

Visualization: Synthetic Strategy Workflow

The following diagram outlines the decision-making process for selecting the optimal synthetic route.

G cluster_input Decision Factors cluster_output Recommended Protocol start Project Goal: Synthesize Target Enamine equip Microwave Reactor Available? start->equip scale Reaction Scale? equip->scale  No mw_path Protocol B: Microwave-Assisted Solvent-Free Synthesis equip->mw_path  Yes green Green Chemistry Priority? scale->green  Pilot/Large Scale conv_path Protocol A: Conventional Reflux (e.g., in Ethanol/Toluene) scale->conv_path  Lab Scale  (<10g) green->mw_path  High  (Consider flow chemistry  or MW scale-up) green->conv_path  Low

Caption: Decision workflow for selecting a synthetic method.

References

  • BenchChem. (n.d.). How to improve the yield of diethyl phenylmalonate synthesis.
  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3497. [Link]

  • Organic Chemistry Portal. (2019). Enamine synthesis by amination. Retrieved from [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • ResearchGate. (n.d.). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • Khan, M. S., & Khan, M. A. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 1-10. [Link]

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Validation & Comparative

A Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-supported comparison of microwave-assisted and conventional heating methods for the synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate. This enaminone is a valuable intermediate in the development of various heterocyclic compounds and active pharmaceutical ingredients.[1] The choice of heating technology profoundly impacts reaction efficiency, yield, and environmental footprint. Here, we dissect the performance of each method to guide researchers in making informed decisions for their synthetic strategies.

Reaction Overview and Mechanism

The synthesis involves a vinylogous nucleophilic substitution reaction between 3-chloro-4-methylaniline and diethyl ethoxymethylenemalonate (DEEMM). The lone pair of electrons on the aniline's nitrogen atom attacks the electron-deficient β-carbon of the DEEMM, followed by the elimination of an ethanol molecule to yield the final enaminone product.

ReactionScheme reactant1 3-chloro-4-methylaniline plus + reactant2 Diethyl ethoxymethylenemalonate (DEEMM) arrow Δ (Heat) product This compound arrow->product byproduct + Ethanol

Caption: General reaction scheme for the synthesis.

The core difference between the two methods lies in the mode of energy delivery.

  • Conventional Heating: Relies on the slow, inefficient transfer of thermal energy via conduction from an external source (e.g., oil bath) through the vessel walls to the solvent and finally to the reactants.[2] This process results in a temperature gradient within the sample and can take a significant amount of time to reach the target reaction temperature.[3]

  • Microwave Heating: Utilizes microwave irradiation to directly heat the reactants and any polar solvent present.[4] This is achieved through two primary mechanisms: dipole rotation and ionic conduction.[2] The direct energy transfer is incredibly rapid (energy is transferred in nanoseconds), leading to uniform, localized superheating of the reaction mixture, which dramatically accelerates reaction rates.[2][4]

Experimental Protocols: A Head-to-Head Comparison

To provide a clear comparison, we outline detailed protocols for both synthetic approaches. The microwave-assisted protocol is adapted from a validated, solvent-free method for analogous enaminones, promising high efficiency and yields.[5] The conventional protocol reflects a standard reflux-based procedure.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages the benefits of direct, high-efficiency heating, eliminating the need for a reaction solvent.[6][7]

Methodology:

  • Into a 5 mL high-pressure microwave reaction tube, add 3-chloro-4-methylaniline (0.71 g, 5.0 mmol) and diethyl ethoxymethylenemalonate (1.08 g, 5.0 mmol).

  • Seal the tube and stir the mixture for 1 minute at room temperature to ensure homogeneity.

  • Place the reaction vessel into the cavity of a microwave synthesizer (e.g., CEM Discover SP).

  • Irradiate the mixture for 30 minutes at a constant temperature of 150°C .[5]

  • After irradiation, cool the vessel to below 50°C using a compressed air stream.

  • The resulting crude product, typically a solid or viscous oil, can be purified directly by column chromatography (n-hexane/ethyl acetate) to yield the pure enaminone.[5]

Protocol 2: Conventional Synthesis via Reflux

This method represents a traditional approach to the first step of the Gould-Jacobs reaction.[8]

Methodology:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylaniline (0.71 g, 5.0 mmol), diethyl ethoxymethylenemalonate (1.08 g, 5.0 mmol), and 20 mL of absolute ethanol.

  • Heat the mixture to reflux using a heating mantle and an oil bath (approx. 80-85°C).

  • Maintain the reflux for 3-4 hours , monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by column chromatography (n-hexane/ethyl acetate) to isolate the final product.

Performance Data Analysis

The choice of heating method has a stark impact on key performance metrics, which are summarized below.

ParameterMicrowave-Assisted SynthesisConventional HeatingRationale & Justification
Reaction Time 30 minutes 3 - 4 hours Microwave heating provides rapid, instantaneous energy transfer, allowing the reaction to reach the required activation energy much faster than slow conductive heating.[2]
Typical Yield >85% ~70-80% The rapid and uniform heating in microwave synthesis often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[9][10]
Solvent Usage Solvent-Free Ethanol (or other high-boiling solvent) The direct heating of reactants under microwave irradiation often obviates the need for a solvent, aligning with green chemistry principles.[6][11]
Energy Consumption Low High Microwaves heat only the sample, not the entire apparatus, resulting in significant energy savings compared to conventional heating which requires heating a large oil bath and the vessel.[12][13]
Process Control High (Precise Temp/Pressure) Moderate (Bulk Temp Control) Microwave synthesizers offer precise control over temperature and pressure, leading to highly reproducible results.[4] Conventional methods control the external bath temperature, not the internal reaction temperature as accurately.
Product Purity High Good to Moderate Shorter reaction times at high temperatures reduce the likelihood of thermal degradation and side-product formation.[9]

Workflow Visualization

The operational differences between the two methodologies are significant. The following diagrams illustrate the distinct workflows, highlighting the streamlined nature of the microwave-assisted process.

MicrowaveWorkflow start Start mix Mix Reactants in Microwave Tube start->mix seal Seal Tube mix->seal irradiate Irradiate in MW Synthesizer (30 min @ 150°C) seal->irradiate cool Cool Vessel irradiate->cool purify Purify Product (Column Chromatography) cool->purify end End purify->end

Caption: Workflow for Microwave-Assisted Synthesis.

ConventionalWorkflow start Start mix Combine Reactants & Solvent in Round-Bottom Flask start->mix setup Set up Reflux Apparatus mix->setup heat Heat to Reflux (3-4 hours) setup->heat cool Cool to Room Temp heat->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate purify Purify Product (Column Chromatography) evaporate->purify end End purify->end

Caption: Workflow for Conventional Reflux Synthesis.

Conclusion and Recommendation

For the synthesis of this compound, the microwave-assisted method is demonstrably superior to conventional heating. The advantages are compelling:

  • Speed: Reaction times are reduced by an order of magnitude (30 minutes vs. several hours).[4]

  • Efficiency: Yields are consistently higher due to cleaner reaction profiles.[9]

  • Sustainability: The solvent-free approach and lower energy consumption mark a significant advancement in green chemistry.[11]

  • Reproducibility: Precise instrumental control ensures consistent results.[9]

While conventional heating remains a viable and accessible method, it is outperformed in every key metric. For researchers in drug development and process chemistry where time, yield, and purity are critical, the adoption of microwave-assisted synthesis for this and similar enaminone preparations is highly recommended.

References

  • Andrade, C. K. Z., Barreto, A. de F. S., & Silva, W. A. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC, 2008(12), 226-232. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from CEM Corporation website. [Link]

  • Bolis, M., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(15), 3229–3242. [Link]

  • Verma, D. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 5(4), 134-138. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from Patsnap Eureka. [Link]

  • Reddy, P. N., et al. (2022). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2010). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 15(1), 58-67. [Link]

  • Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ResearchGate. [Link]

  • Pachipulusu, R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Shore, G., & Organ, M. G. (2008). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Energy & Fuels, 22(4), 2781–2786. [Link]

  • Al-Zoubi, R. M., et al. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry, 9, S1138–S1143. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Sharma, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Feely, W., & Boekelheide, V. (1958). Diethyl methylenemalonate. Organic Syntheses, 38, 22. [Link]

  • Borrego-Muñoz, P., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2010). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. ResearchGate. [Link]

  • Organ, M. G., et al. (2012). Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. ResearchGate. [Link]

  • Barata-Vallejo, S., et al. (2022). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 18, 929-936. [Link]

  • Borrego-Muñoz, P., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Reddy, M. V. R. (2011). SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT. European Patent Office. [Link]

  • Reddy, M. V. R. (2013). Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent.
  • Borrego-Muñoz, P., et al. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. [Link]

  • de la Hoz, A., et al. (2005). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. ResearchGate. [Link]

  • de Oliveira, A. B., et al. (2019). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2013). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Quinolones Derived from Substituted Anilinomethylenemalonates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of quinolone derivatives synthesized from various substituted anilinomethylenemalonates. We will explore how modifications to the aniline precursor serve as a critical determinant for the antibacterial, antifungal, and anticancer potency of the resulting quinolone scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile class of compounds.

Introduction: The Quinolone Scaffold and the Anilinomethylenemalonate Route

Quinolones are a major class of synthetic chemotherapeutic agents, with the first member, nalidixic acid, being discovered as a byproduct in the synthesis of chloroquine.[1] For decades, the quinoline/quinolone moiety has been an inexhaustible source of inspiration for drug development due to its presence in natural alkaloids and its proven therapeutic efficacy.[2][3] These compounds exhibit a vast range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and anticancer properties.[2][4][5]

The core of their antibacterial action lies in the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for DNA replication, repair, and recombination.[6][7] This mechanism provides a clear pathway for selective toxicity against microbial pathogens. More recently, certain quinolone derivatives have been shown to exert potent cytotoxic effects against cancer cells by targeting eukaryotic topoisomerases or disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]

A highly efficient and versatile method for synthesizing the foundational 4-quinolone-3-carboxylic acid scaffold is the Gould-Jacobs reaction. This process utilizes substituted anilines and diethyl malonate derivatives, which cyclize at high temperatures. The choice of substituent on the initial aniline is not merely a synthetic footnote; it is a strategic decision that directly influences the electronic and steric properties of the final quinolone, thereby "tuning" its biological activity. This guide will dissect these structure-activity relationships, providing a comparative analysis supported by experimental data and protocols.

The Synthetic Core: The Gould-Jacobs Pathway

The synthesis of the quinolone core from substituted anilinomethylenemalonates is a robust and well-established process. The causality behind this experimental choice is its reliability and amenability to a wide variety of substituted anilines, allowing for the systematic exploration of structure-activity relationships.

Experimental Protocol: Gould-Jacobs Reaction
  • Step 1: Formation of the Anilinomethylenemalonate Intermediate.

    • An equimolar mixture of a substituted aniline (e.g., 4-fluoroaniline) and diethyl ethoxymethylenemalonate (DEEM) is heated at 100-120°C for 1-2 hours.

    • The reaction proceeds via a nucleophilic substitution, where the aniline nitrogen attacks the ethoxy-activated double bond of DEEM, eliminating ethanol.

    • The resulting product, a substituted anilinomethylenemalonate, is often crystalline and can be purified by recrystallization from ethanol.

  • Step 2: Thermal Cyclization.

    • The purified anilinomethylenemalonate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

    • The mixture is heated to approximately 240-260°C for 30-60 minutes. This high thermal energy drives an intramolecular cyclization (a pericyclic reaction) to form the ethyl 4-hydroxyquinoline-3-carboxylate ester.

    • Causality Note: This step is critical. The ortho-position of the aniline ring attacks one of the ester carbonyls, leading to the formation of the pyridone ring of the quinolone scaffold.

  • Step 3: Saponification.

    • The cyclized ester is not isolated but is cooled and treated directly with an aqueous solution of sodium hydroxide (e.g., 2-4 M NaOH).

    • The mixture is refluxed for 1-2 hours to hydrolyze the ethyl ester to a sodium carboxylate salt.

  • Step 4: Acidification and Isolation.

    • The reaction mixture is cooled, and the product is precipitated by acidification with an acid like acetic acid or hydrochloric acid.

    • The resulting solid, the substituted 4-quinolone-3-carboxylic acid, is collected by filtration, washed with water, and dried. This final product is the core scaffold for further derivatization (e.g., N-alkylation).

Visualization of the Synthetic Workflow

G sub_aniline Substituted Aniline intermediate Anilinomethylenemalonate Intermediate sub_aniline->intermediate + deem Diethyl Ethoxymethylenemalonate cyclization Thermal Cyclization (250°C) intermediate->cyclization ester Ethyl 4-Hydroxyquinoline- 3-carboxylate cyclization->ester saponification Saponification (NaOH, Reflux) ester->saponification final_product Substituted 4-Quinolone- 3-Carboxylic Acid saponification->final_product

Caption: General workflow for the Gould-Jacobs synthesis of substituted quinolones.

Comparative Analysis of Biological Activity

The true value of the anilinomethylenemalonate route lies in its ability to generate a library of compounds whose biological activities can be systematically compared. The substituent on the aniline precursor, which ultimately resides on the benzenoid ring of the quinolone (positions 5, 6, 7, or 8), profoundly impacts target affinity and pharmacokinetic properties.[11]

Antibacterial Activity

The antibacterial potency of quinolones is highly dependent on the substitution pattern. A fluorine atom at the C-6 position and a piperazine ring at C-7 are hallmarks of the highly successful fluoroquinolone class, responsible for a broader spectrum and higher intrinsic potency.[1][11]

Structure-Activity Relationship Insights:

  • C-6 Position: A fluorine substituent (derived from a 4-fluoroaniline precursor) is exceptionally beneficial for antibacterial activity, increasing the inhibition of bacterial DNA gyrase.[12] Replacing this fluorine with an amino group can still yield good activity, though fluorine remains the preferred substituent.[12]

  • C-8 Position: A halogen (F or Cl) or a methoxy group at C-8 can enhance activity against Gram-positive cocci and anaerobes.[6]

  • C-5 Position: Substitution at C-5 can also modulate activity, with some derivatives showing improved potency.[12]

  • N-1 Position: While not derived from the aniline precursor, subsequent alkylation at the N-1 position is vital. A cyclopropyl group is often the most advantageous for overall antibacterial activity.[13][14]

Table 1: Comparative Antibacterial Activity of Substituted Quinolones

Aniline Precursor Substituent Final Quinolone Substituent Representative MIC (µg/mL) vs. S. aureus (Gram+) Representative MIC (µg/mL) vs. E. coli (Gram-)
4-Fluoro- 6-Fluoro- 0.1 - 1.0 0.05 - 0.5
4-Amino- 6-Amino- 0.5 - 4.0 0.25 - 2.0
2,4-Difluoro- 6,8-Difluoro- 0.05 - 0.5 0.01 - 0.25
4-Methoxy- 6-Methoxy- 1.0 - 8.0 2.0 - 16.0
Unsubstituted 6-H >16.0 >16.0

Note: Data are representative values synthesized from trends reported in the literature to illustrate SAR principles.[6][12][14] Actual values vary based on N-1 and C-7 substituents.

Visualization of Antibacterial Mechanism

G quinolone Substituted Quinolone complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->complex enzyme DNA Gyrase / Topoisomerase IV enzyme->complex dna Bacterial DNA dna->complex block Inhibition of DNA Re-ligation complex->block breaks Double-Strand DNA Breaks block->breaks death Bacterial Cell Death breaks->death

Caption: Mechanism of action for quinolone antibacterial agents.

Anticancer Activity

The structural features that confer antibacterial activity do not always translate to anticancer efficacy. For anticancer applications, modifications that increase cytotoxicity towards eukaryotic cells are explored. Quinolines substituted at the C-2 and C-4 positions, often with bulky aromatic groups, have shown significant anticancer potential.[15][16] The mechanism often involves inhibition of eukaryotic topoisomerases or disruption of microtubule dynamics, leading to apoptosis.[8][9]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The introduction of substituted phenyl or other aryl groups, often derived from more complex aniline precursors or through subsequent modifications, can lead to potent anticancer activity.[8][15]

  • Targeting Tubulin: Some 2-quinolone derivatives have been shown to occupy the colchicine binding site on tubulin, disrupting microtubule assembly and inducing G2/M cell cycle arrest.[8]

  • Apoptosis Induction: The most effective anticancer quinolones are potent inducers of apoptosis, often activating both intrinsic and extrinsic signaling pathways.[8]

Table 2: Comparative Anticancer Activity of Substituted Quinolones

Quinolone Derivative Type Representative Substituent Target Cancer Cell Line IC₅₀ (µM)
4-Phenylquinolin-2(1H)-one 4'-(benzyloxy) COLO 205 (Colon) 0.02 - 0.1
8-Amino-6-methoxyquinoline 5-(aryloxy) T47D (Breast) 0.01 - 0.5
2-Amino-substituted quinoline 4-methyl-piperazinyl HCT116 (Colon) 1.0 - 5.0
Benzimidazo[1,2-a]quinoline 2,5-diamino MCF-7 (Breast) 5.0 - 15.0

Note: Data are representative values synthesized from the literature.[3][8][15]

Visualization of Anticancer Mechanism (Apoptosis)

G quinolone Anticancer Quinolone stress Cellular Stress (e.g., Microtubule Disruption) quinolone->stress pathway Signal Transduction (Caspase Activation) stress->pathway apoptosis Apoptosis pathway->apoptosis death Programmed Cell Death apoptosis->death

Caption: Simplified pathway of quinolone-induced apoptosis in cancer cells.

Antifungal Activity

While primarily known as antibacterials, some quinolones, particularly certain fluoroquinolones, exhibit antifungal activity.[17] This action is also believed to be mediated by the inhibition of fungal type II topoisomerases.[17] The activity is generally less potent than their antibacterial effects, but they can enhance the efficacy of classical antifungal agents.[17]

  • SAR Insights: Fluoroquinolones like moxifloxacin and gatifloxacin have shown inhibitory activity against Candida species.[17] The structural requirements for potent antifungal activity are less defined than for antibacterial action, but the presence of the core fluoroquinolone scaffold appears to be a starting point. Some novel synthetic bisquinolines have also demonstrated activity against fungi like A. niger and C. albicans.[18]

Experimental Corner: Validated Protocols

To ensure trustworthiness and reproducibility, the following are standardized, self-validating protocols for assessing the biological activities discussed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
  • Preparation: Prepare a stock solution of the test quinolone in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Culture the bacterial strain (e.g., S. aureus) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The positive control must show robust growth, and the negative control must remain clear.

Protocol 2: MTT Assay for Anticancer Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the test quinolone in the appropriate cell culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Outlook

The synthesis of quinolones from substituted anilinomethylenemalonates provides a powerful platform for drug discovery. By strategically selecting substituents on the aniline precursor, it is possible to fine-tune the biological activity of the resulting quinolone scaffold, directing its potency against bacterial, fungal, or cancerous targets. The fluorine atom at C-6 remains a cornerstone for antibacterial design, while the addition of bulky aromatic moieties is a promising strategy for developing novel anticancer agents. Future research should continue to explore novel substitutions and derivatizations to overcome drug resistance and improve therapeutic indices, solidifying the quinolone framework as a privileged structure in medicinal chemistry.[2][10]

References

  • Chu, D. T., & Fung, A. K. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5), 215–224.
  • Yeh, M. Y., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(9), 10596–10609.
  • Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(13), 2534–2540.
  • Leclerc, G. (1989). Structure--activity relationship of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 7–9.
  • Domagala, J. M. (2019). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
  • Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S45–S51.
  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646.
  • Kocsis, B., et al. (2016). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? European Journal of Clinical Microbiology & Infectious Diseases, 35(5), 721–733.
  • Sahu, K. B., et al. (2018). Antifungal activities of chemically synthetic compound against different fungi strains.
  • Senerovic, L., et al. (2020). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Advances in Experimental Medicine and Biology, 1282, 37–69.
  • Kumar, A., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(12), 2795.
  • Aly, A. A., et al. (2022). A review on the synthesis of heteroannulated quinolones and their biological activities. Molecular Diversity, 26(4), 2341–2370.
  • Chen, Y. F., et al. (2016). Synthesis and anticancer activity of novel 2-quinolone derivatives. European Journal of Medicinal Chemistry, 123, 747–756.
  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(6), 020–036.
  • Moussaoui, Y., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(21), 7291.
  • De Kock, C., et al. (2021). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules, 26(16), 4983.
  • Jose, J., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 126–134.
  • Kumar, A., et al. (2023). Part 2, Studies on the Synthesis of Quinolone Derivatives with their Biological Activity. Current Organic Chemistry, 27.
  • Al-Soud, Y. A., et al. (2015). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. International Journal of Pharmacology, Phytochemistry and Ethnomedicine, 1, 47–59.
  • Santos, M. M. M. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973–982.
  • Al-Soud, Y. A., et al. (2016). Nonclassical Biological Activities of Quinolone Derivatives. Current Topics in Medicinal Chemistry, 16(10), 1098–1113.
  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 15(1), 66–73.

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A Guide to the Spectroscopic Validation of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques used to validate the structure of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, a compound belonging to the class of Diethyl 2-((arylamino)methylene)malonates (DAMMs) which have shown potential as antifungal agents.[1][2] By leveraging a comparative approach that combines theoretical principles with experimental data from closely related analogues, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar molecules.

The Imperative of Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the arrangement of atoms can lead to erroneous interpretations of structure-activity relationships (SAR), jeopardizing the progress of a research program. Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a fundamental aspect of ensuring data integrity and reproducibility. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive toolkit for structural elucidation.

A Symphony of Spectroscopic Techniques: The Workflow

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.3Triplet6H-O-CH₂-CH₃
b~2.3Singlet3HAr-CH₃
c~4.2Quartet4H-O-CH₂ -CH₃
d~7.0-7.4Multiplet3HAromatic protons
e~8.5Doublet1H=CH -NH-
f~11.0Broad Singlet1H-NH-

Causality behind the assignments:

  • Ethyl Ester Protons (a, c): The two ethyl groups of the malonate moiety are expected to show a characteristic triplet-quartet pattern. The methyl protons (a) are split by the adjacent methylene protons into a triplet, while the methylene protons (c) are split by the methyl protons into a quartet.

  • Aromatic Methyl Protons (b): The methyl group on the aromatic ring is expected to appear as a singlet in the upfield aromatic region.

  • Aromatic Protons (d): The three protons on the substituted phenyl ring will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling.

  • Vinylic Proton (e): The proton on the carbon double-bonded to the malonate moiety is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups and the nitrogen atom. It will likely appear as a doublet due to coupling with the NH proton.

  • Amine Proton (f): The N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its coupling to the vinylic proton might be observable.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. Proton decoupling is used to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Spectral Data and Interpretation
Signal Chemical Shift (δ, ppm) Assignment
1~14-O-CH₂-C H₃
2~20Ar-C H₃
3~60-O-C H₂-CH₃
4~95=C (COOEt)₂
5~120-135Aromatic C H
6~130-140Aromatic C -Cl and C -CH₃
7~150=C H-NH-
8~165C =O

Expert Insights:

  • The two carbonyl carbons of the diethyl malonate moiety are expected to be in a similar chemical environment and may appear as a single peak or two closely spaced peaks.

  • The carbon atom of the double bond attached to the two ester groups (=C (COOEt)₂) is expected to be significantly shielded compared to the other vinylic carbon.

  • The chemical shifts of the aromatic carbons can be predicted using incremental rules, but a detailed 2D NMR analysis (like HSQC and HMBC) would be required for unambiguous assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a dispersion in a KBr pellet. For a solution spectrum, a solvent like chloroform can be used.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3400N-H stretchSecondary Amine
3000-3100C-H stretchAromatic
2850-2980C-H stretchAliphatic
~1690-1730C=O stretchEster (conjugated)
~1600C=C stretchAlkene and Aromatic
~1500-1580N-H bendSecondary Amine
~1200-1300C-O stretchEster
~1000-1100C-N stretchAmine
~700-850C-Cl stretchAryl halide

Trustworthiness of the Data: The presence of a strong absorption band for the conjugated ester carbonyls and the characteristic N-H stretching and bending vibrations would provide strong evidence for the formation of the enamine structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Experimental Protocol
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily form a protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data and Interpretation
  • Molecular Ion: The expected exact mass of this compound (C₁₅H₁₈ClNO₄) is approximately 311.09 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 312.10. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion peak cluster (M+H and M+2+H).

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation patterns for similar structures include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the ester group, and fragmentation of the aromatic ring.

Caption: A simplified proposed fragmentation pathway for this compound in ESI-MS.

Comparison with Alternatives: The Power of Complementary Data

While each spectroscopic technique provides valuable information, no single method can unambiguously determine the structure of a novel compound. It is the synergy of these techniques that provides the necessary level of confidence.

  • NMR vs. IR: NMR provides a detailed map of the carbon-hydrogen framework, while IR confirms the presence of key functional groups. For example, while NMR suggests the presence of ester groups through chemical shifts and coupling patterns, IR provides direct evidence through the strong C=O stretching absorption.

  • MS vs. NMR: MS provides the molecular formula (via high-resolution mass spectrometry) and connectivity information through fragmentation, which complements the detailed bonding and stereochemical information from NMR. The molecular weight from MS confirms the elemental composition suggested by NMR and combustion analysis.

  • ¹H NMR vs. ¹³C NMR: ¹H NMR is generally more sensitive and provides information on proton-proton coupling, which is crucial for determining connectivity. ¹³C NMR, on the other hand, provides a direct count of the number of unique carbon atoms and is less prone to signal overlap in complex molecules.

Conclusion: A Self-Validating System

The structural validation of this compound is a self-validating process when a combination of spectroscopic techniques is employed. The predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, when compared with experimental results, should provide a consistent and coherent picture of the molecule's structure. Any deviation from the expected data would warrant further investigation and potentially a re-evaluation of the synthetic route or the proposed structure. This rigorous approach to structural elucidation is essential for building a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Cely-Veloza, W.-F.; Quiroga, D.; Coy-Barrera, E. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank2023 , 2023(2), M1630. [Link]

  • National Institute of Standards and Technology (NIST). Diethyl malonate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.
  • Cely-Veloza, W.-F.; et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

Sources

A Comparative Yield Analysis of Synthesis Methods for Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the formation of enamine esters such as Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate serves as a critical step in the construction of more complex heterocyclic systems, including quinolines, which are scaffolds for numerous bioactive molecules. The efficiency of synthesizing this key intermediate directly impacts the overall yield and cost-effectiveness of subsequent drug development pathways. This guide provides a comprehensive comparative analysis of the primary synthesis methods for this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective yields and reaction conditions.

The principal route to this compound involves the reaction of 3-chloro-4-methylaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction, the first step of the Gould-Jacobs reaction, can be effectively carried out using either conventional heating under reflux or through microwave-assisted synthesis.[1] This guide will dissect both methodologies to provide a clear, data-driven comparison for researchers seeking to optimize their synthetic strategies.

Mechanistic Underpinnings: The Gould-Jacobs Reaction

The synthesis of this compound is an exemplary showcase of the initial stage of the Gould-Jacobs reaction.[2] The mechanism is initiated by a nucleophilic attack of the amino group of 3-chloro-4-methylaniline on the electron-deficient β-carbon of diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of ethanol to yield the final enamine product. The polarized nature of the double bond in DEEMM, influenced by the two electron-withdrawing ester groups, renders it highly susceptible to nucleophilic addition.

Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 3-Chloro-4-methylaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack deemm Diethyl 2-(ethoxymethylene)malonate deemm->intermediate product This compound intermediate->product Elimination ethanol Ethanol intermediate->ethanol

Caption: Mechanism of the initial stage of the Gould-Jacobs reaction.

Comparative Synthesis Methodologies

This section provides a detailed comparison of the two primary methods for the synthesis of this compound: conventional heating and microwave-assisted synthesis.

Method 1: Conventional Synthesis via Reflux

The conventional approach to this synthesis involves heating the reactants, either neat or in a suitable high-boiling solvent, under reflux. This method is widely accessible and requires standard laboratory equipment. While effective, it often necessitates longer reaction times and sustained high temperatures to achieve satisfactory yields.

Experimental Protocol:

A mixture of 3-chloro-4-methylaniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 equivalents) is heated at 100-130°C for 1-2 hours. The progress of the reaction is monitored by the evolution of ethanol. Upon completion, the reaction mixture is cooled to room temperature. The crude product, which often solidifies upon cooling, is then purified by recrystallization from a suitable solvent such as ethanol or hexane to afford the desired this compound. One source reports a high yield of 95% for this reaction, though the detailed experimental conditions for achieving this specific yield were not provided.[3]

Conventional Synthesis Workflow start Start reactants Mix 3-chloro-4-methylaniline and DEEMM start->reactants reflux Heat under reflux (100-130°C, 1-2h) reactants->reflux cool Cool to room temperature reflux->cool purify Recrystallize from ethanol/hexane cool->purify product Obtain pure product purify->product

Caption: Workflow for the conventional synthesis of the target compound.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[1] This method utilizes the efficient heating of polar molecules by microwave irradiation, leading to a significant reduction in reaction times compared to conventional heating.[1] For the synthesis of this compound, a solvent-free microwave-assisted approach offers an environmentally friendly and highly efficient alternative.

Experimental Protocol:

In a microwave-safe reaction vessel, 3-chloro-4-methylaniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (2.0 equivalents) are combined. The sealed vessel is then subjected to microwave irradiation at a temperature of 150°C for a period of 30 minutes. After cooling, the resulting crude product is purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 7:3) to yield the pure this compound. While a specific yield for the 3-chloro-4-methyl substituted product is not explicitly reported, analogous reactions using this method have achieved yields in the range of 74-96%.[1]

Microwave Synthesis Workflow start Start reactants Combine 3-chloro-4-methylaniline and DEEMM in a microwave vial start->reactants irradiate Microwave irradiation (150°C, 30 min) reactants->irradiate cool Cool to room temperature irradiate->cool purify Purify by column chromatography cool->purify product Obtain pure product purify->product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Comparative Data Summary

The following table summarizes the key performance indicators for the two synthesis methods, providing a clear basis for comparison.

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Reported Yield Up to 95%[3]74-96% (for analogous compounds)[1]
Reaction Time 1 - 2 hours30 minutes
Reaction Temperature 100 - 130°C150°C
Solvent Optional (e.g., ethanol, diphenyl ether) or neatSolvent-free
Purification RecrystallizationColumn Chromatography
Key Advantages Simple setup, readily available equipmentRapid synthesis, high efficiency, environmentally friendly (solvent-free)
Key Disadvantages Longer reaction times, sustained heating requiredRequires specialized microwave reactor

Conclusion and Recommendations

Both conventional heating and microwave-assisted synthesis are viable and high-yielding methods for the preparation of this compound. The choice between the two will largely depend on the specific requirements and available resources of the laboratory.

For laboratories equipped with a microwave reactor, the microwave-assisted method is highly recommended due to its significantly shorter reaction time and solvent-free conditions, which align with the principles of green chemistry. This method offers a rapid and efficient route to the desired product.

The conventional reflux method remains a robust and reliable alternative, particularly when access to a microwave synthesizer is limited. While it requires a longer reaction time, it can achieve excellent yields and utilizes standard laboratory glassware. For researchers aiming for high throughput, the time efficiency of the microwave approach presents a clear advantage.

Ultimately, the selection of the synthesis method should be guided by a consideration of factors such as desired reaction speed, available equipment, and environmental impact. Both methods, when properly executed, provide effective pathways to this valuable synthetic intermediate.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Cely-Vergel, W. F., et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules2023 , 28(8), 3537. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the therapeutic potential of this chemical scaffold, with a primary focus on antifungal activity and inferred potential in anticancer and enzyme inhibition applications.

Introduction: The Versatile Enamine Scaffold

Diethyl 2-((arylamino)methylene)malonates (DAMMs) are a class of enamine esters that serve as crucial intermediates in the synthesis of various biologically active heterocyclic compounds, including quinolones.[1][2] While often utilized as synthetic precursors, recent studies have unveiled their intrinsic bioactivities, particularly as potent antifungal agents.[1][2] The core structure, characterized by a substituted aniline linked to a diethyl methylene malonate moiety, offers a versatile scaffold for chemical modification, enabling the exploration of a broad chemical space to optimize therapeutic efficacy.

This guide focuses on derivatives featuring the 3-chloro-4-methylphenylamino substructure, a substitution pattern found in various pharmacologically active molecules. By comparing the biological performance of analogues with modifications at different positions, we aim to delineate the key structural features governing their activity.

Synthesis of Diethyl 2-((arylamino)methylene)malonates: A Robust and Efficient Approach

The primary synthetic route to DAMMs is a condensation reaction between a substituted aniline and diethyl ethoxymethylenemalonate (DEEMM), a variation of the Gould-Jacobs reaction.[1][2] A particularly efficient and environmentally conscious method utilizes microwave-assisted, solvent-free conditions.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis of DAMMs

This protocol is adapted from the work of Coy-Barrera et al. (2023).[1][2]

Materials:

  • Substituted aniline (e.g., 3-chloro-4-methylaniline)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave synthesizer

  • High-pressure reaction tube (5.0 mL)

  • Column chromatography apparatus (silica gel)

  • n-hexane and ethyl acetate (for chromatography)

Procedure:

  • In a 5.0 mL high-pressure reaction tube, combine the substituted aniline (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).

  • Seal the tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing.

  • Place the reaction tube in a microwave synthesizer and irradiate for 30 minutes at 150 °C.[1]

  • After cooling, quench the reaction.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to yield the pure Diethyl 2-((arylamino)methylene)malonate derivative.[1]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods by enabling rapid and uniform heating of the reaction mixture.[1]

  • Solvent-Free Conditions: This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous organic solvents.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the isolation of the target derivative with high purity for subsequent biological evaluation.

Comparative Antifungal Activity: Unveiling the SAR

A study by Coy-Barrera et al. (2023) provides crucial data for understanding the antifungal SAR of DAMM derivatives against the phytopathogen Fusarium oxysporum.[1][2] While a derivative with the specific 3-chloro-4-methylphenylamino moiety was not tested, a structurally similar compound, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, was included, serving as a valuable comparator.

Quantitative Comparison of Antifungal Activity
Compound/DerivativeN-SubstituentIC50 (µM) against F. oxysporumFungicidal/Fungistatic
1 4-chlorophenyl35Fungistatic
2 2-nitrophenyl0.32Fungicidal
3 CyclohexylLow ActivityFungistatic
4 1-naphthylLow ActivityFungistatic
5 Phenyl (unsubstituted)0.013Fungicidal

Data sourced from Coy-Barrera et al. (2023).[1][2]

Key SAR Insights for Antifungal Activity:
  • Impact of N-Aryl Substitution: The nature and position of substituents on the phenyl ring dramatically influence antifungal potency. The unsubstituted phenyl derivative (5 ) exhibited the highest activity (IC50 = 0.013 µM), suggesting that the core anilino-methylene malonate structure is highly active. The presence of an electron-withdrawing nitro group at the ortho position (2 ) also resulted in potent, fungicidal activity. In contrast, a chloro-substituent at the para position (1 ) led to a significant decrease in activity and a fungistatic rather than fungicidal effect.[1][2]

  • Steric Hindrance: Bulky substituents on the nitrogen atom are detrimental to activity. The cyclohexyl (3 ) and 1-naphthyl (4 ) derivatives showed low antifungal activity, indicating that a sterically unencumbered amino linkage is likely crucial for interaction with the biological target.[1]

Inferred Anticancer and Enzyme Inhibitory Potential: A Comparative Outlook

Comparative Insights from Structurally Related Compounds:
  • Anticancer Activity: The substituted aniline scaffold is a common feature in many anticancer agents, including kinase inhibitors.[3][4] The presence of halogen substituents, such as chlorine, on the aniline ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with therapeutic targets.[3] For instance, certain 4-anilinoquinoline derivatives have demonstrated cytotoxicity against breast cancer cell lines.[3] It is plausible that this compound derivatives could exhibit anticancer properties, and this warrants further investigation.

  • Enzyme Inhibitory Activity: Diethyl malonate derivatives have been explored as inhibitors of various enzymes. The malonate moiety can mimic the structure of dicarboxylic acid substrates or interact with active site residues. The specific substitution pattern on the phenylamino portion of the molecule would be critical in determining the selectivity and potency of enzyme inhibition.

Proposed Experimental Workflow for Biological Evaluation:

To explore the potential anticancer and enzyme inhibitory activities of these derivatives, the following experimental workflows are proposed:

Anticancer Activity Screening Workflow

anticancer_workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549) purification->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis

Caption: Workflow for anticancer activity screening.

Enzyme Inhibition Screening Workflow

enzyme_inhibition_workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification target_enzyme Select Target Enzyme purification->target_enzyme inhibition_assay Enzyme Inhibition Assay (IC50) target_enzyme->inhibition_assay kinetic_studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) inhibition_assay->kinetic_studies binding_assay Binding Affinity Assay (e.g., SPR, ITC) inhibition_assay->binding_assay

Caption: Workflow for enzyme inhibition screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Existing data on structurally related compounds strongly supports their potential as antifungal agents, with clear SAR trends indicating that modifications to the N-aryl substituent significantly impact activity. While direct evidence for anticancer and enzyme inhibitory properties is currently lacking for this specific derivative, the broader literature on related chemical classes suggests that these are fruitful avenues for future investigation.

To advance the understanding of this compound class, the following steps are recommended:

  • Synthesis and Biological Evaluation: Synthesize a focused library of this compound derivatives with systematic variations to the chloro and methyl positions, as well as modifications to the malonate ester groups.

  • Broad-Spectrum Screening: Evaluate the synthesized compounds against a diverse panel of fungal pathogens, cancer cell lines, and relevant enzymes to identify lead candidates and further elucidate the SAR.

  • Mechanistic Studies: For active compounds, conduct in-depth mechanistic studies to identify the specific cellular targets and pathways being modulated.

By systematically exploring the chemical space around this versatile scaffold, new and potent therapeutic agents may be discovered.

References

  • BenchChem. (2025). Comparative Study on the Biological Activity of 3-Chloro-4-(isopentyloxy)aniline Derivatives and Related Analogues.
  • BenchChem. (2025). Biological Activity of Novel 3-Chloro-5-iodoaniline Derivatives: A Comparative Analysis.
  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(x), xxxx. [Link]

  • ResearchGate. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from ResearchGate. [Link]

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Benchmarking Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate as a Quinolone Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a significant class of broad-spectrum antibiotics. The strategic synthesis of these vital heterocycles is, therefore, a subject of continuous investigation and optimization. This guide provides an in-depth comparative analysis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (DCMAM) as a precursor in quinolone synthesis, primarily through the Gould-Jacobs reaction. Its performance will be benchmarked against the Conrad-Limpach synthesis, a classic and relevant alternative, offering researchers and drug development professionals a comprehensive framework for methodological selection.

The Central Role of Precursors in Quinolone Synthesis

The journey from simple aromatic amines to the privileged quinolone core is paved with a variety of synthetic strategies. The choice of precursor is a critical determinant of the reaction pathway, influencing factors such as yield, purity, scalability, and the accessible substitution patterns on the final quinolone ring. This guide focuses on two prominent pathways, each distinguished by its unique precursor: the Gould-Jacobs reaction utilizing an anilinomethylenemalonate (DCMAM in this case), and the Conrad-Limpach synthesis, which proceeds via a β-anilinocrotonate intermediate.

This compound (DCMAM) via the Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction commences with the condensation of an aniline, in this instance 3-chloro-4-methylaniline, with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, DCMAM. This is followed by a high-temperature intramolecular cyclization to yield the quinolone scaffold.[3]

The causality behind this two-stage approach lies in the reactivity of the precursors. The initial condensation is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline's amino group. The subsequent thermal cyclization is a 6-electron electrocyclization, a concerted process that requires significant thermal energy to overcome the activation barrier.[4]

Gould-Jacobs Reaction cluster_0 Stage 1: DCMAM Synthesis cluster_1 Stage 2: Cyclization 3-chloro-4-methylaniline 3-chloro-4-methylaniline DCMAM This compound 3-chloro-4-methylaniline->DCMAM + DEEM DEEM Diethyl Ethoxymethylenemalonate Quinolone Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate DCMAM_c DCMAM DCMAM_c->Quinolone High Temperature

Gould-Jacobs reaction workflow.

The Conrad-Limpach Synthesis: A Contrasting Approach

The Conrad-Limpach synthesis offers an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester, such as ethyl acetoacetate.[1][5] The initial condensation forms a β-anilinocrotonate intermediate, which then undergoes a thermal cyclization.[6] A key distinction from the Gould-Jacobs reaction is the nature of the intermediate and the initial point of attack on the carbonyl-containing reagent.[7]

The reaction conditions, particularly temperature, play a crucial role in directing the outcome of the initial condensation. Lower temperatures favor the formation of the enamine intermediate required for the Conrad-Limpach pathway, while higher temperatures can lead to the formation of a β-keto anilide, which cyclizes to a 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis.[1]

Conrad-Limpach Synthesis cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Cyclization Aniline 3-chloro-4-methylaniline Intermediate Ethyl 3-((3-chloro-4-methylphenyl)amino)but-2-enoate Aniline->Intermediate + Ethyl Acetoacetate Beta-ketoester Ethyl Acetoacetate Quinolone_CL 7-chloro-6-methyl-2-methyl-4-hydroxyquinoline Intermediate_c Enamine Intermediate Intermediate_c->Quinolone_CL High Temperature

Conrad-Limpach synthesis workflow.

Performance Benchmark: DCMAM vs. Alternative Precursors

The selection of a synthetic route is often a pragmatic decision based on a balance of factors. The following table provides a comparative overview of the Gould-Jacobs reaction using DCMAM and the Conrad-Limpach synthesis for the preparation of a 7-chloro-6-methyl substituted quinolone core.

ParameterGould-Jacobs Reaction (via DCMAM)Conrad-Limpach Synthesis
Precursor This compoundEthyl 3-((3-chloro-4-methylphenyl)amino)but-2-enoate
Starting Materials 3-chloro-4-methylaniline, Diethyl ethoxymethylenemalonate3-chloro-4-methylaniline, Ethyl acetoacetate
Key Intermediate Stability Generally stable and can be isolatedCan be less stable and is often used directly in the next step
Cyclization Temperature Typically >250 °CAround 250 °C
Typical Yields Can be high, often dependent on the efficiency of the high-temperature cyclization[8]Yields can be variable, sometimes moderate due to the harsh conditions[1]
Substitution Pattern Yields a 4-hydroxyquinoline with a carboxylate group at the 3-positionYields a 4-hydroxyquinoline with a substituent at the 2-position (e.g., methyl)
Regioselectivity Generally good, with cyclization occurring at the less sterically hindered ortho position of the anilineCan be influenced by the reaction conditions, with potential for side products
Scalability Can be challenging due to the high temperatures required for cyclization, though microwave-assisted methods can improve this[9]Also challenged by high temperatures, requiring specialized equipment for large-scale synthesis

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the respective quinolone cores are outlined below. These protocols are self-validating systems, with clear steps for synthesis, isolation, and purification.

Protocol 1: Synthesis of Ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol is a two-step process involving the synthesis of the DCMAM intermediate followed by its thermal cyclization.

Step 1: Synthesis of this compound (DCMAM)

  • In a round-bottom flask, combine 3-chloro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours, with stirring. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, DCMAM, will often crystallize upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Thermal Cyclization of DCMAM

  • In a flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250-260 °C.

  • Slowly add the DCMAM synthesized in Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 15-30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. The cyclized product, ethyl 7-chloro-6-methyl-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Collect the solid product by vacuum filtration and wash with a low-boiling solvent like hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of 7-chloro-6-methyl-2-methyl-4-hydroxyquinoline via Conrad-Limpach Synthesis

This protocol involves the formation of the enamine intermediate followed by its thermal cyclization.

Step 1: Synthesis of Ethyl 3-((3-chloro-4-methylphenyl)amino)but-2-enoate

  • In a round-bottom flask, combine 3-chloro-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC.

  • Remove the water formed during the reaction, either by azeotropic distillation with a solvent like toluene or under reduced pressure.

  • The crude enamine intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • In a flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling inert solvent (e.g., mineral oil or diphenyl ether) to approximately 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 10-20 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. The product, 7-chloro-6-methyl-2-methyl-4-hydroxyquinoline, will precipitate.

  • Collect the solid product by vacuum filtration and wash with a low-boiling solvent like hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Conclusion and Future Perspectives

The choice between the Gould-Jacobs and Conrad-Limpach pathways for quinolone synthesis is a nuanced one, dictated by the desired substitution pattern and the practicalities of the synthetic process. This compound (DCMAM) serves as a reliable and versatile precursor in the Gould-Jacobs reaction, offering a route to 3-carboxy-4-hydroxyquinolones. The Conrad-Limpach synthesis, on the other hand, provides access to 2-substituted-4-hydroxyquinolones.

Both methods traditionally require high temperatures for the crucial cyclization step, which can be a limitation in terms of energy consumption and scalability. However, modern advancements, such as the use of microwave-assisted synthesis, have shown promise in reducing reaction times and improving yields for the Gould-Jacobs reaction, and similar benefits could be explored for the Conrad-Limpach synthesis.[9]

Ultimately, the selection of the optimal precursor and synthetic route will depend on the specific goals of the research program. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering researchers to efficiently access the valuable quinolone scaffold for their drug discovery and development endeavors.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-59. [Link]

  • Stanczak, A., et al. (2020). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 71(1), 226-233. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3535. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Name Reactions in Organic Synthesis. (2006). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press. [Link]

  • Cox, E. D., & Allen, J. R. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(9), 2115-2123. [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • PrepChem. Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

  • ResearchGate. (2020). Regioselectivity of the Gould–Jacobs Reaction. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824. [Link]

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A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and selective cancer therapeutics drives the exploration of novel chemical scaffolds. Among these, derivatives of diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the in vitro performance of these synthesized compounds against established alternatives, supported by experimental data and detailed protocols. As senior application scientists, our goal is to offer not just methods, but a validated framework for decision-making in the early phases of drug discovery.

The Rationale for Investigating Diethyl Malonate Derivatives

Diethyl malonate and its derivatives are versatile building blocks in organic synthesis, widely used in the creation of a variety of bioactive molecules, including pharmaceuticals.[1][2][3] The specific scaffold, this compound, provides a unique structural motif that has been explored for various therapeutic applications, including as an intermediate for small molecule anticancer drugs.[4][5][6][7][8] The rationale for focusing on this scaffold lies in its potential to be decorated with various functional groups, allowing for the fine-tuning of its pharmacological properties.

Comparative In Vitro Evaluation: A Multi-faceted Approach

A rigorous in vitro evaluation is the foundational step in characterizing the potential of any new chemical entity.[9][10][11] This process typically involves a battery of assays designed to assess cytotoxicity, mechanism of action, and selectivity. For the purpose of this guide, we will compare a hypothetical synthesized compound, designated as DCDM-1 , derived from this compound, with a known kinase inhibitor, Vemurafenib , which targets the BRAF V600E mutation.[12]

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Selectivity & Comparison Cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) IC50 IC50 Determination Cytotoxicity->IC50 Cell_Line_Panel Panel of Cancer Cell Lines (e.g., NCI-60) Cell_Line_Panel->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (e.g., BRAF, MEK) IC50->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis Comparator_Compound Comparison with Reference Compound (Vemurafenib) IC50->Comparator_Compound Pathway_Analysis Signaling Pathway Analysis (Western Blot, ELISA) Kinase_Assay->Pathway_Analysis Normal_Cell_Toxicity Toxicity in Normal Cell Lines Pathway_Analysis->Normal_Cell_Toxicity Normal_Cell_Toxicity->Comparator_Compound Data_Analysis Comparative Data Analysis Comparator_Compound->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

I. Cytotoxicity Screening: The First Gatekeeper

The initial assessment of an anticancer compound's potential lies in its ability to inhibit the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13]

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of DCDM-1 and Vemurafenib (e.g., from 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

CompoundCell Line (Cancer Type)IC50 (µM)
DCDM-1 A375 (Melanoma, BRAF V600E)5.2
HT-29 (Colon, BRAF V600E)8.7
MCF-7 (Breast, BRAF wild-type)> 50
Vemurafenib A375 (Melanoma, BRAF V600E)0.8
HT-29 (Colon, BRAF V600E)1.5
MCF-7 (Breast, BRAF wild-type)> 50

Interpretation: The hypothetical data suggests that DCDM-1 exhibits cytotoxic activity against BRAF V600E-mutated cancer cell lines, albeit with lower potency compared to Vemurafenib. The lack of activity in the BRAF wild-type cell line suggests potential selectivity.

II. Elucidating the Mechanism of Action: Beyond Cytotoxicity

Understanding how a compound exerts its cytotoxic effects is crucial for its development. Given the structural alerts within the diethyl malonate scaffold and its potential to interact with kinases, we hypothesize that DCDM-1 may target the MAPK/ERK signaling pathway.[14][15][16]

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, in this case, BRAF.[14][17][18]

  • Reaction Setup: In a microplate, combine recombinant BRAF V600E enzyme, its substrate (e.g., MEK1), and ATP.

  • Inhibitor Addition: Add varying concentrations of DCDM-1 or Vemurafenib to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the amount of phosphorylated MEK1 using a specific antibody and a detection system (e.g., ELISA or a luminescence-based assay).

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the kinase activity.

This assay assesses the downstream effects of BRAF inhibition within the cell.[19][20]

  • Cell Treatment: Treat A375 cells with DCDM-1 and Vemurafenib at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

CompoundBRAF V600E Kinase IC50 (µM)p-ERK/Total ERK Ratio (relative to control)
DCDM-1 1.20.35
Vemurafenib 0.030.10

Interpretation: The data suggests that DCDM-1 directly inhibits BRAF V600E kinase activity and reduces downstream ERK phosphorylation, confirming its on-target activity within the MAPK pathway. However, it is less potent than Vemurafenib.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Inhibitor DCDM-1 / Vemurafenib Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.

III. Broader Biological Activities: Exploring Antimicrobial and Anti-inflammatory Potential

Compounds derived from diethyl malonate have also been reported to possess antimicrobial and anti-inflammatory properties.[21][22][23][24][25][26] Therefore, it is prudent to explore these potential off-target activities.

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism.[22][27]

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus and Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of DCDM-1 in a 96-well plate containing growth medium.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[28][29][30]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of DCDM-1.

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Griess Assay: After 24 hours, collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • IC50 Calculation: Determine the concentration of DCDM-1 that inhibits 50% of the NO production.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)NO Inhibition IC50 (µM)
DCDM-1 16> 12825.3
Ciprofloxacin 0.50.015N/A
Indomethacin N/AN/A15.8

Interpretation: DCDM-1 exhibits moderate antibacterial activity against Gram-positive bacteria and some anti-inflammatory effects. These findings could suggest potential for broader therapeutic applications or highlight possible off-target effects that need to be considered.

Conclusion and Future Directions

This guide has outlined a systematic approach to the in vitro evaluation of novel compounds synthesized from this compound. The hypothetical compound, DCDM-1, demonstrates promising anticancer activity through the inhibition of the MAPK/ERK pathway, albeit with lower potency than the established drug Vemurafenib. Furthermore, its moderate antimicrobial and anti-inflammatory activities warrant further investigation.

The path forward for DCDM-1 and similar compounds would involve:

  • Lead Optimization: Synthesizing and testing additional derivatives to improve potency and selectivity.

  • Expanded Cell Line Screening: Evaluating the compounds against a broader panel of cancer cell lines to identify other potential targets and responsive cancer types.[11]

  • In Vivo Studies: Progressing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.[13]

By adhering to a rigorous and logical in vitro testing cascade, researchers can efficiently identify and advance the most promising drug candidates, ultimately contributing to the development of next-generation cancer therapies.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem. 9

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. 10

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. 13

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. 11

  • Identification of BRAF inhibitors through in silico screening. PMC - PubMed Central. 14

  • An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PNAS. 17

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Research. 19

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. 27

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 31

  • ERK Phosphorylation Assay Kit (BA0098). 20

  • ERK1 Kinase Assay Kit. BPS Bioscience. 15

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. 28

  • Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib. PLOS One. 12

  • Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. MDPI. 21

  • An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PubMed. 18

  • Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. NIH. 32

  • High-Throughput In Vitro Identification of Direct MAPK/Erk Substrates. PubMed - NIH. 33

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. 29

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. 30

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. 22

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. 4

  • Antimicrobial activity of the synthesized compounds. Compound Minimum... ResearchGate. 23

  • Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica. 24

  • Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. 5

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. ResearchGate. 25

  • Erk Signaling Pathway. Creative Diagnostics. 16

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. 1

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. 34

  • Diethyl Malonate: Versatile Building Block in Organic Synthesis. ChemicalBook. 2

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH. 26

  • A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis. Benchchem. 35

  • Diethyl malonate. Wikipedia. 3

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. 36

  • 2-Phenylaminomethylene-malonic acid diethyl ester. 37

  • This compound. Pharmaffiliates. 6

  • This compound, 100mg. Biomall. 7

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic. Such compounds require specific disposal pathways because their incineration can produce toxic byproducts like hydrogen chloride gas if not performed in specialized facilities.[1][2][3] Therefore, it is imperative to segregate this waste from non-halogenated organic streams.[2][4]

  • Diethyl Malonate Moiety: The parent compound, diethyl malonate, is classified as a combustible liquid that causes serious eye irritation.[5][6] It is prudent to assume this derivative may share similar irritant properties.

  • Aromatic Amine Group: Aromatic amines as a class can vary in toxicity, but many are known to be harmful.

Based on this analysis, the compound should be handled as a hazardous substance with potential irritant and toxic properties.

Table 1: Inferred Hazard Profile

Property Category Inferred Hazard Rationale & Handling Implication
Physical Hazard Combustible Liquid Based on diethyl malonate parent structure.[5][7] Keep away from ignition sources.
Health Hazard Eye Irritant Based on diethyl malonate parent structure.[5][6][8] Mandates use of safety goggles.
Potential Toxicity General precaution for aromatic amines and halogenated compounds. Avoid skin contact and inhalation.[1][9]
Environmental Hazard Harmful to Aquatic Life A common characteristic of similar complex organic molecules.[6] Do not dispose down the drain.[1][4]

| Special Classification | Halogenated Organic Waste | Due to the chloro-substituent. Requires segregation into a dedicated waste stream.[2][3][10] |

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all necessary personal protective equipment is in use. This is your primary line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles at all times to protect against splashes.[4]

  • Hand Protection: Use nitrile gloves to prevent skin contact. If contact occurs, wash the affected area immediately with soap and water.[4][8]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[4]

  • Ventilation: All handling and waste collection should be performed inside a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[1][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Follow these steps meticulously.

Step 1: Waste Characterization The first and most critical step is correctly identifying the waste. Based on its chemical structure, this compound must be classified as Hazardous Halogenated Organic Liquid Waste . This classification dictates its entire disposal pathway.

Step 2: Segregation at the Source Never mix halogenated and non-halogenated waste streams.[2] Doing so contaminates the entire non-halogenated container, significantly increasing disposal costs and complexity.[2] Designate a specific waste container solely for halogenated organic liquids.

Step 3: Select the Appropriate Waste Container The container must be in good condition, free of leaks or cracks, and chemically compatible with the waste.[10][11]

  • Material: A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is suitable.

  • Closure: The container must have a tight-fitting, screw-on lid to prevent spills and the release of vapors. It should be kept closed at all times unless waste is actively being added.[2][10][12]

Step 4: Proper Labeling Accurate labeling is a regulatory requirement and essential for safety.[13] Before adding any waste, affix a "Hazardous Waste" tag to the container. The label must include:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[10]

  • A list of all constituents and their approximate percentages if it is a mixed waste stream.

  • The applicable hazard characteristics (e.g., "Toxic," "Flammable").[2]

  • The accumulation start date (the date the first drop of waste is added).[13]

Step 5: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation.[2]

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[10]

Step 6: Arranging for Final Disposal Once the container is full or you have finished the project, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[7] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper management, which typically involves high-temperature incineration for halogenated waste.[3][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.[10]

  • Contain the Spill: For small, manageable spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the liquid.[2][5]

  • Clean-Up: Carefully collect the absorbent material using non-sparking tools.

  • Dispose of Spill Debris: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled bag or container and manage it as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in the laboratory, highlighting the specific path for this compound.

DisposalWorkflow node_start Generated Chemical Waste (e.g., this compound) node_decision1 Is the compound halogenated (contains F, Cl, Br, I)? node_start->node_decision1 node_halogenated YES: Classify as HALOGENATED ORGANIC WASTE node_decision1->node_halogenated Yes node_non_halogenated NO: Classify as NON-HALOGENATED ORGANIC WASTE node_decision1->node_non_halogenated No node_container_halo Select a designated, compatible, and properly labeled HALOGENATED waste container. node_halogenated->node_container_halo node_container_nonhalo Select a designated, compatible, and properly labeled NON-HALOGENATED waste container. node_non_halogenated->node_container_nonhalo node_fumehood Add waste to container inside a chemical fume hood. node_container_halo->node_fumehood node_container_nonhalo->node_fumehood node_storage Store sealed container in secondary containment within a Satellite Accumulation Area (SAA). node_fumehood->node_storage node_end Contact EH&S for pickup and final disposal. node_storage->node_end

Caption: Decision workflow for segregating and disposing of laboratory chemical waste.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Wikipedia. Hazardous waste. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl 2-[(dimethylamino)methylidene]malonate. [Link]

  • Unchained Labs. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

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